Product packaging for 1,2-Distearoyl-sn-glycerol(Cat. No.:CAS No. 10567-21-2)

1,2-Distearoyl-sn-glycerol

Número de catálogo: B052919
Número CAS: 10567-21-2
Peso molecular: 625.0 g/mol
Clave InChI: UHUSDOQQWJGJQS-QNGWXLTQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1,2-dioctadecanoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where both acyl groups are specified as octadecanoyl. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 36:0. It is functionally related to an octadecanoic acid.
1,2-Dioctadecanoyl-sn-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
DG(18:0/18:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Distearoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H76O5 B052919 1,2-Distearoyl-sn-glycerol CAS No. 10567-21-2

Propiedades

IUPAC Name

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSDOQQWJGJQS-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147249
Record name 1,2-Distearin, S-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10567-21-2
Record name 1,2-Distearin, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Distearin, S-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DISTEARATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9379Q535O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Distearoyl-sn-glycerol: Chemical Properties, Structure, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol (DAG) that plays a significant role in lipid-based drug delivery systems and as a second messenger in cellular signaling. Its well-defined chemical structure and physical properties, such as a high phase transition temperature, contribute to the formation of stable lipid bilayers, making it a valuable component in liposome (B1194612) formulations. In the realm of cell signaling, as a diacylglycerol analog, it is a potent activator of Protein Kinase C (PKC), a key enzyme in numerous signal transduction pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological functions of this compound, including detailed experimental protocols and visual representations of relevant pathways and workflows.

Chemical Properties and Structure

This compound is a diacylglycerol molecule in which two stearic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. The "sn" designation refers to the stereospecific numbering of the glycerol carbon atoms, indicating a specific stereoisomer.

Chemical Structure

The chemical structure of this compound is characterized by a glycerol molecule with two 18-carbon saturated fatty acid (stearic acid) chains.

Systematic IUPAC Name: (R)-1-(hydroxymethyl)ethane-1,2-diyl distearate

Synonyms: 1,2-Dioctadecanoyl-sn-glycerol, D-α,β-Distearin, DSG

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in formulations and for understanding its behavior in biological systems.

PropertyValueReferences
Molecular Formula C₃₉H₇₆O₅[1][2][3]
Molecular Weight 625.02 g/mol [1][2][3]
CAS Number 10567-21-2[1][2]
Appearance White to off-white solid/powder[1]
Melting Point 76-77 °C[4]
Boiling Point 662.3 °C at 760 mmHg[4][5]
Density 0.923 g/cm³[4][5]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml, Chloroform (B151607) (Slightly), Ethyl Acetate (Slightly, Heated)[5][6]
Storage Temperature -15°C to -20°C[5][6]

Role in Cellular Signaling: The Diacylglycerol Pathway

1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).[5] this compound, as a stable and cell-permeant analog of endogenous DAGs, is an invaluable tool for studying these pathways. The most well-characterized role of DAG is the activation of Protein Kinase C (PKC).

The Phospholipase C (PLC) - Protein Kinase C (PKC) Signaling Pathway

The activation of PKC by DAG is a central event in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

PLC_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Phosphorylates Ca_channel IP₃ Receptor IP3->Ca_channel Binds ER ER Lumen (High Ca²⁺) Ca_ion Ca_channel->Ca_ion Releases Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Extracellular_Signal->GPCR Binds Ca_ion->PKC_inactive Binds

Figure 1: The Phospholipase C - Protein Kinase C signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving diacylglycerols like this compound.

Preparation of Lipid Vesicles by Thin-Film Hydration

This protocol is widely used for preparing liposomes for drug delivery studies or as a model membrane system. While the following protocol specifies DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), it can be readily adapted for this compound, often in combination with other lipids like cholesterol.

Materials:

  • This compound (DSG)

  • Other lipids as required (e.g., Cholesterol)

  • Chloroform or a suitable organic solvent mixture

  • Round-bottom flask

  • Rotary evaporator

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Lipid Dissolution:

    • Dissolve this compound and any other lipids in chloroform in a round-bottom flask. Gently swirl to ensure complete dissolution.

  • Thin-Film Formation:

    • Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be maintained above the transition temperature of the lipids (for DSG, >77°C) to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration:

    • Hydrate the dry lipid film with the desired aqueous buffer, pre-heated to above the lipid transition temperature. Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution. The extruder and syringe should be maintained at a temperature above the lipid transition temperature throughout the process.

Liposome_Prep_Workflow start Start dissolve Dissolve Lipids (e.g., DSG, Cholesterol) in Chloroform start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydrate with Aqueous Buffer (> Transition Temp) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through Polycarbonate Membrane (e.g., 100 nm) mlv->extrude luv Unilamellar Vesicles (LUVs) extrude->luv end End luv->end

Figure 2: Workflow for lipid vesicle preparation by thin-film hydration.
In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method to measure PKC activity, which can be activated by diacylglycerols like this compound. This assay is crucial for screening potential inhibitors or activators of PKC.

Materials:

  • Purified or partially purified PKC enzyme

  • PKC substrate peptide

  • Lipid activator solution (containing phosphatidylserine (B164497) and this compound)

  • Assay Dilution Buffer (ADB)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Methodology:

  • Preparation of Lipid Activator:

    • Combine phosphatidylserine and this compound in a glass tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried lipids in a buffer containing a non-ionic detergent (e.g., Triton X-100) and sonicate on ice to form micelles.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, add the following in order:

      • 10 µL Substrate Cocktail (containing PKC substrate peptide in ADB)

      • 10 µL of inhibitor/vehicle control

      • 10 µL of the prepared Lipid Activator

      • 10 µL of the PKC enzyme preparation

    • Initiate the reaction by adding 10 µL of Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 10 minutes.

  • Termination and Detection:

    • Stop the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper.

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone (B3395972) and let the papers dry.

    • Measure the incorporated radioactivity using a scintillation counter.

PKC_Assay_Workflow start Start prep_lipids Prepare Lipid Activator (Phosphatidylserine + DSG) start->prep_lipids setup_rxn Set up Kinase Reaction on Ice: - Substrate Cocktail - Inhibitor/Vehicle - Lipid Activator - PKC Enzyme prep_lipids->setup_rxn start_rxn Initiate Reaction with [γ-³²P]ATP setup_rxn->start_rxn incubate Incubate at 30°C for 10 minutes start_rxn->incubate spot Spot Reaction Mixture onto P81 Paper incubate->spot wash Wash P81 Paper with Phosphoric Acid spot->wash dry Dry P81 Paper wash->dry count Measure Radioactivity (Scintillation Counter) dry->count end End count->end

Figure 3: Workflow for an in vitro Protein Kinase C activity assay.
Cell Culture Treatment with Diacylglycerol Analogs

This protocol provides a general guideline for treating cultured cells with lipid molecules like this compound to study their effects on cellular processes. A similar diacylglycerol, 1,2-dioctanoyl-sn-glycerol, is often used for its better cell permeability.

Materials:

  • Cultured cells (e.g., adherent or suspension cells)

  • Complete cell culture medium

  • This compound (or other DAG analog) stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., multi-well plates, flasks) at a density that will allow for the desired confluency at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of Treatment Medium:

    • On the day of the experiment, prepare the treatment medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Prepare a vehicle control with the same final solvent concentration.

  • Cell Treatment:

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the prepared treatment medium or vehicle control medium to the cells.

    • Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, harvest the cells for downstream analysis, such as western blotting for protein phosphorylation, immunofluorescence to observe protein localization, or cell viability assays.

Conclusion

This compound is a multifaceted lipid molecule with significant applications in both drug delivery and the study of cellular signaling. Its well-defined chemical and physical properties make it a reliable component for creating stable lipid-based nanoparticles. As a diacylglycerol analog, it serves as a powerful tool for elucidating the complex mechanisms of PKC activation and the broader implications of diacylglycerol signaling in health and disease. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their scientific investigations.

References

The Pivotal Role of 1,2-Distearoyl-sn-glycerol in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Distearoyl-sn-glycerol (DSG), a saturated diacylglycerol (DAG), is a critical lipid second messenger implicated in a myriad of cellular signaling pathways. While often overshadowed by its unsaturated counterparts in research literature, understanding the nuanced role of DSG is paramount for a comprehensive grasp of cellular regulation and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the biological functions of DSG, with a primary focus on its interaction with key signaling proteins. It details the methodologies for studying these interactions and presents available data to contextualize its activity. This document is intended to be a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, offering both foundational knowledge and practical guidance for investigating the intricate signaling networks governed by DSG.

Introduction: The Significance of Diacylglycerols in Cell Signaling

Diacylglycerols are fundamental second messengers generated at cellular membranes in response to a wide array of extracellular stimuli. The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). As a membrane-tethered signaling molecule, DAG orchestrates the recruitment and activation of a host of cytosolic effector proteins, thereby initiating downstream signaling cascades that regulate processes such as cell proliferation, differentiation, apoptosis, and secretion.

This compound is a specific stereoisomer of DAG characterized by two saturated 18-carbon stearoyl acyl chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone. While the biological roles of unsaturated and shorter-chain DAGs are more extensively documented, DSG plays a distinct role, influenced by its unique biophysical properties within the cell membrane.

Core Mechanism of Action: Activation of Protein Kinase C and Other Effectors

The most well-characterized function of DAGs, including DSG, is the activation of Protein Kinase C (PKC) isozymes.[1] Conventional (cPKC) and novel (nPKC) isoforms of PKC possess conserved C1 domains that serve as the binding site for DAG.

The binding of DAG to the C1 domain induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the cell membrane. This membrane localization relieves autoinhibition and allows the kinase to phosphorylate its downstream substrates, thereby propagating the signal. The activation of PKC by DAG is a stereospecific process, with only the sn-1,2-diacylglycerols being biologically active.

Beyond PKC, a growing number of other signaling proteins have been identified as DAG effectors, each with its own C1 domain or other DAG-binding motif. These include:

  • Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) involved in neuronal development and cytoskeletal regulation.

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Guanine nucleotide exchange factors (GEFs) that activate Ras and Rap small GTPases, playing a role in T-cell activation and other immune responses.

  • Munc13 proteins: Essential for synaptic vesicle priming and neurotransmitter release in the nervous system.

  • Protein Kinase D (PKD): A family of serine/threonine kinases that regulate a variety of cellular processes, including cell migration, proliferation, and apoptosis.

The specific signaling outcome of DAG production is therefore dependent on the cellular context, the specific DAG species generated, and the complement of DAG effector proteins expressed in that cell type.

PKC_Activity_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quant Quantification Lipid_Film 1. Prepare DSG/PS Lipid Film Micelles 2. Resuspend in Triton X-100 to form Micelles Lipid_Film->Micelles Reaction_Mix 3. Combine Micelles, PKC, Substrate, and [γ-³²P]ATP Micelles->Reaction_Mix Incubation 4. Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction 5. Stop with TCA Incubation->Stop_Reaction Spot_Paper 6. Spot on Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash 7. Wash to remove free [γ-³²P]ATP Spot_Paper->Wash Scintillation 8. Quantify with Scintillation Counting Wash->Scintillation Protein_Lipid_Overlay Start Start Spot_Lipids 1. Spot DSG and other lipids on membrane Start->Spot_Lipids Block 2. Block membrane Spot_Lipids->Block Incubate_Protein 3. Incubate with tagged protein Block->Incubate_Protein Wash1 4. Wash Incubate_Protein->Wash1 Primary_Ab 5. Incubate with primary antibody Wash1->Primary_Ab Wash2 6. Wash Primary_Ab->Wash2 Secondary_Ab 7. Incubate with HRP- conjugated secondary antibody Wash2->Secondary_Ab Wash3 8. Wash Secondary_Ab->Wash3 Detect 9. Detect with chemiluminescence Wash3->Detect End End Detect->End

References

The Pivotal Role of 1,2-Distearoyl-sn-glycerol as a Second Messenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol (DAG) that functions as a critical second messenger in a multitude of cellular signaling pathways. Generated at the cell membrane through the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DSG plays a pivotal role in the activation of a cascade of downstream effector proteins.[1][2] The stereospecificity of this signaling is paramount, with the sn-1,2 configuration being the biologically active isomer. This guide provides an in-depth exploration of DSG's function in signal transduction, its metabolic pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

Core Signaling Pathway: The Phosphoinositide Cascade

The canonical pathway for DSG generation and action begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This activation leads to the recruitment and stimulation of phospholipase C (PLC). PLC then hydrolyzes PIP2, a minor phospholipid component of the inner leaflet of the plasma membrane, to yield two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DSG.

While IP3 is a small, water-soluble molecule that diffuses into the cytosol to trigger the release of calcium from intracellular stores, DSG remains embedded in the plasma membrane. Here, its primary role is to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] The binding of DSG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. This activation is often synergistic with the increase in intracellular calcium concentration initiated by IP3.

Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation. Beyond PKC, DSG can also activate other signaling proteins, including protein kinase D (PKD), Ras guanyl-releasing proteins (RasGRPs), and Munc13 proteins, which are involved in the regulation of exocytosis.

Phosphoinositide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal Receptor GPCR / RTK Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DSG This compound (DSG) PIP2->DSG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DSG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC

Caption: The Phosphoinositide Signaling Pathway. (Max Width: 760px)

Metabolism of this compound

The cellular levels of DSG are tightly regulated through a balance of its synthesis and degradation.

Synthesis:

  • De Novo Pathway: The primary route for DSG synthesis is the hydrolysis of PIP2 by PLC, as described above.

  • Other Pathways: DSG can also be generated from other phospholipids, such as phosphatidylcholine, through the action of different phospholipases. Additionally, the dephosphorylation of phosphatidic acid by phosphatidic acid phosphatases contributes to the cellular pool of DAG.

Degradation and Signal Termination:

The signaling actions of DSG are terminated by its enzymatic conversion to other lipid species.

  • Phosphorylation: The most prominent pathway for DSG signal termination is its phosphorylation by diacylglycerol kinases (DGKs), which converts DSG to phosphatidic acid (PA).[3][4] PA can then be re-utilized for the synthesis of phosphoinositides, completing the PI cycle, or it can act as a signaling molecule in its own right.

  • Hydrolysis: DSG can also be hydrolyzed by diacylglycerol lipases to release a free fatty acid (stearic acid in this case) and monoacylglycerol.

DSG_Metabolism PIP2 PIP2 DSG This compound PIP2->DSG PLC PLC Phospholipase C PKC_Activation PKC Activation & Signaling DSG->PKC_Activation PA Phosphatidic Acid DSG->PA DGK FFA_MAG Free Fatty Acid + Monoacylglycerol DSG->FFA_MAG DAG Lipase DGK Diacylglycerol Kinase PI_Cycle Phosphoinositide Cycle Resynthesis PA->PI_Cycle DAG_Lipase Diacylglycerol Lipase

Caption: Metabolism of this compound. (Max Width: 760px)

Quantitative Data

While specific binding affinities and kinetic parameters for this compound are not extensively reported in the literature, data from studies on structurally similar diacylglycerols provide valuable insights into the quantitative aspects of this signaling pathway.

ParameterAnalyte/EffectorValueCell/System TypeReference
Kd 1,2-Dioctanoyl-sn-glycerol (DOG) / C1B domain of PKCα24.2 ± 2 µMIn vitro (micelles)[5]
EC50 Carbachol (B1668302) (induces DAG formation)2.1 x 10-8 MAirway smooth muscle[6]
KM 1,2-Dioctanoyl-sn-glycerol / Diacylglycerol Kinase24 µMPig brain (partially purified)[7]
Ki Dioctanoylethylene glycol (DGK inhibitor)58 µMPig brain (partially purified)[7]
EC50 1-Oleoyl-2-acetyl-sn-glycerol (OAG)~25 µMGH3 pituitary cells[8]

Experimental Protocols

Lipid Extraction from Cellular Samples for DSG Analysis

This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids, including DSG, from cell pellets.[1]

Materials:

Procedure:

  • To a cell pellet, add a solvent mixture of chloroform:methanol:water in a 1:2:0.9 (v/v/v) ratio.

  • Sonicate the mixture for 5 minutes to ensure complete cell lysis and lipid solubilization.

  • To induce phase separation, add chloroform and water to achieve a final ratio of 2:2 (v/v) of the added solvents.

  • Vortex the mixture thoroughly and centrifuge at a low speed to separate the phases.

  • The lower chloroform phase, containing the total lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen or using a speed-vac system.

  • The dried lipid extract can be resuspended in an appropriate solvent for downstream analysis, such as mass spectrometry.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the activity of PKC in the presence of activators like DSG.[9]

Materials:

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)

  • Purified or partially purified PKC

  • This compound (DSG)

  • Kinase assay dilution buffer

  • ATP solution

  • Microplate reader

Procedure:

  • Prepare the PKC substrate microtiter plate by soaking each well with Kinase Assay Dilution Buffer for 10 minutes at room temperature, then aspirate the liquid.

  • Prepare your samples:

    • Test Sample: Incubate purified PKC with the desired concentration of DSG.

    • Positive Control: Use a known PKC activator provided in the kit.

    • Negative Control: Incubate PKC with the solvent used for DSG.

    • Blank: Kinase Assay Dilution Buffer only.

  • Add 30 µL of each sample, control, and blank to the wells of the substrate plate.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well (except the blank).

  • Cover the plate and incubate at 30°C for up to 90 minutes.

  • Stop the reaction by emptying the contents of the wells.

  • Wash the wells multiple times with the provided wash buffer.

  • Add the phosphospecific substrate antibody and incubate for 60 minutes at room temperature.

  • Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30 minutes.

  • After a final wash, add the TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

PKC_Assay_Workflow Start Start Prep_Plate Prepare PKC Substrate Plate Start->Prep_Plate Prep_Samples Prepare Samples (PKC + DSG/Controls) Prep_Plate->Prep_Samples Add_Samples Add Samples to Plate Prep_Samples->Add_Samples Add_ATP Initiate Reaction with ATP Add_Samples->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Wash Incubate->Stop_Reaction Add_Primary_Ab Add Phosphospecific Antibody Stop_Reaction->Add_Primary_Ab Incubate_Wash_1 Incubate & Wash Add_Primary_Ab->Incubate_Wash_1 Add_Secondary_Ab Add HRP-conjugated Antibody Incubate_Wash_1->Add_Secondary_Ab Incubate_Wash_2 Incubate & Wash Add_Secondary_Ab->Incubate_Wash_2 Add_Substrate Add TMB Substrate Incubate_Wash_2->Add_Substrate Develop_Color Color Development Add_Substrate->Develop_Color Stop_and_Read Stop Reaction & Read Absorbance Develop_Color->Stop_and_Read End End Stop_and_Read->End

Caption: Workflow for an in vitro PKC Activity Assay. (Max Width: 760px)

Conclusion

This compound is a fundamental second messenger that translates extracellular signals into a wide array of intracellular responses, primarily through the activation of Protein Kinase C. Its tightly regulated metabolism ensures the precise control of these signaling events. A thorough understanding of the pathways involving DSG, supported by robust experimental methodologies, is crucial for researchers in basic science and for professionals engaged in the development of therapeutics targeting these critical cellular processes. The protocols and data presented in this guide offer a solid foundation for the investigation of DSG's role in health and disease.

References

physical characteristics of 1,2-Distearoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 1,2-Distearoyl-sn-glycerol

Introduction

This compound (DSG) is a diacylglycerol containing two stearic acid (18:0) acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1] As a specific molecular species of diacylglycerol (DAG), it plays a crucial role in lipid-based drug delivery systems, such as liposomes, and serves as a vital second messenger in cellular signaling pathways.[2][3][4] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][3][5] Its high purity, often greater than 98%, makes it suitable for research in biochemistry and proteomics.[1][6][7]

General and Chemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

PropertyValueReference
CAS Number 10567-21-2[1][5][6]
Molecular Formula C₃₉H₇₆O₅[1][5]
Molecular Weight 625.02 g/mol [5]
Appearance Crystalline solid, Off-white to light yellow[1][5]
Purity >98%[1]
Synonyms 1,2-Dioctadecanoyl-sn-glycerol, DSG[1]
Quantitative Physical Data

The key quantitative physical parameters of this compound are detailed in the following table. These values are critical for applications in material science and drug formulation.

PropertyValueReference
Melting Point 76-77 °C[8]
Boiling Point 662.3 ± 22.0 °C (Predicted)[5][8]
Density 0.923 ± 0.06 g/cm³ (Predicted)[5][8]
Flash Point 181.8 °C[8][9]
Refractive Index 1.466[8][9]
Vapor Pressure 2.33E-20 mmHg at 25°C[8][9]
pKa 13.69 ± 0.10 (Predicted)[5]
Optical Rotation [α]D²⁰ = -2 ± 2° (c=1 in CHCl₃)[3]
Solubility Profile

The solubility of this compound in various common laboratory solvents has been determined, highlighting its lipophilic nature. Lipids are generally soluble in non-polar organic solvents and insoluble in polar solvents like water.[10][11]

SolventConcentrationReference
Dimethylformamide (DMF) 20 mg/mL[1][5][12]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL[1][5][12]
Ethanol 0.25 mg/mL[1][5][12]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.7 mg/mL[1][5][12]
Chloroform Slightly Soluble[9]
Ethyl Acetate Slightly Soluble (Heated)[9]

Experimental Protocols

Accurate determination of physical characteristics is paramount for quality control and research applications. The following sections detail standardized methodologies for key analyses.

Workflow for Physical Characterization of Lipids

The general process for determining the physical properties of a lipid like this compound follows a structured workflow from sample acquisition to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Physical Analysis cluster_data Data Handling A Acquire High-Purity This compound B Dry Sample to Remove Moisture A->B C Grind to Fine Powder (if necessary) B->C D Melting Point Determination (Capillary Method / DSC) C->D E Solubility Testing (Polar & Non-Polar Solvents) C->E F Structural Analysis (XRD, etc.) C->F G Record & Tabulate Quantitative Data D->G E->G F->G H Compare with Literature Values G->H G cluster_membrane Plasma Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc activates enzyme enzyme lipid lipid messenger messenger protein protein stimulus Extracellular Signal (Hormone, Growth Factor) stimulus->receptor pip2 PIP2 plc->pip2 cleaves dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response pkc->response phosphorylates targets

References

The Influence of 1,2-Distearoyl-sn-glycerol on Lipid Bilayer Mechanics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of 1,2-Distearoyl-sn-glycerol (DSG), a saturated diacylglycerol (DAG), in modulating the mechanical and structural properties of lipid bilayers. An understanding of these interactions is crucial for fields ranging from cell signaling and membrane trafficking to the rational design of lipid-based drug delivery systems. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the core concepts and associated signaling pathways.

Core Concepts: The Biophysical Impact of DSG on Lipid Membranes

This compound is a lipid second messenger that, despite being a minor component of cellular membranes, exerts potent effects on the physical properties of the lipid bilayer.[1] Unlike phospholipids (B1166683), DSG lacks a bulky polar head group, giving it a conical molecular shape. This geometry is a primary determinant of its influence on membrane mechanics. When incorporated into a phospholipid bilayer, DSG's small headgroup and large hydrophobic volume introduce packing defects and alter the collective properties of the membrane.

One of the most significant effects of DSG and other DAGs is the induction of negative membrane curvature.[2][3][4] This property is critical for various cellular processes that require membrane bending, such as vesicle formation, endocytosis, and membrane fusion and fission.[5] The presence of DSG can lower the energetic barrier for the formation of highly curved intermediates, such as the stalk-like structures involved in membrane fusion.

Furthermore, DSG is a key player in cellular signaling, most notably through its role in the activation of Protein Kinase C (PKC).[6] The generation of DAG in the inner leaflet of the plasma membrane recruits PKC from the cytosol and allosterically activates it, initiating a cascade of downstream phosphorylation events that regulate a multitude of cellular processes. The presence of DSG in the bilayer increases the spacing between phospholipid headgroups, which is thought to be a crucial factor in facilitating the binding and activation of PKC.[5]

Quantitative Data on the Effects of Saturated Diacylglycerols on Lipid Bilayer Properties

While specific quantitative data for this compound is limited in the literature, studies on closely related saturated diacylglycerols, such as 1,2-dipalmitoyl-sn-glycerol (B135180) (DPG), in phospholipid bilayers provide valuable insights. The following tables summarize key findings from differential scanning calorimetry (DSC), X-ray diffraction, and molecular dynamics (MD) simulations.

Table 1: Thermodynamic Properties of Dipalmitoylphosphatidylcholine (DPPC) Bilayers Containing 1,2-Dipalmitoyl-sn-glycerol (DPG) from DSC

DPG (mol%)Main Transition Temperature (T_m) (°C)Transition Enthalpy (ΔH) (kcal/mol)Notes
041.58.7Pure DPPC bilayer
5Broadened transitionDecreasedIndicates phase separation
10Broadened transitionDecreasedIncreased phase separation
20Multiple transitions observed-Suggests complex phase behavior
45~63-Formation of a DPPC/DPG complex

Data adapted from Ortiz, A. et al. (1998). The study indicates complex phase behavior with the formation of lipid complexes and phase separation, rather than a simple shift in the main transition temperature.[7][8][9]

Table 2: Structural Properties of Phospholipid Bilayers Containing Saturated Diacylglycerol (di16:0 DAG) from Molecular Dynamics Simulations

SystemArea per Lipid (Ų)Bilayer Thickness (nm)Acyl Chain Order Parameter (S_CD)
Pure POPC68.3 ± 0.23.65 ± 0.03~0.20
POPC + 18.75% di16:0 DAG63.8 ± 0.23.84 ± 0.03Increased
POPC + 18.75% Cholesterol61.5 ± 0.23.95 ± 0.03Increased

Data adapted from Aponte-Santamaría, C. et al. (2012). These simulations show that, similar to cholesterol, saturated DAGs induce a "condensing effect," decreasing the area per lipid and increasing bilayer thickness and acyl chain order.[5]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of DSG on lipid bilayers are provided below. These are generalized protocols that may require optimization for specific instrumentation and research questions.

Liposome (B1194612) Preparation with Incorporated DSG

Objective: To prepare unilamellar vesicles (liposomes) composed of a host phospholipid (e.g., DPPC or DSPC) and a defined concentration of DSG.

Methodology: Thin-Film Hydration and Extrusion

  • Lipid Film Preparation:

    • Appropriate amounts of the primary phospholipid (e.g., DSPC) and this compound are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.

    • The organic solvent is removed by rotary evaporation under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • The flask is then placed under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., PBS or HEPES) by gentle agitation. The temperature of the buffer should be maintained above the main phase transition temperature of the lipid mixture to ensure proper hydration and formation of multilamellar vesicles (MLVs).

    • The resulting suspension of MLVs will appear milky.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • The suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder device. This process is also carried out at a temperature above the lipid phase transition.

    • The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermotropic phase behavior of lipid bilayers containing DSG and determine the effect of DSG on the phase transition temperature (T_m) and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • A known amount of the liposome suspension (prepared as described above) is hermetically sealed in an aluminum DSC pan.

    • An equal volume of the corresponding buffer is sealed in a reference pan.

  • DSC Analysis:

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a desired range (e.g., 20°C to 80°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram is analyzed to determine the onset temperature, peak temperature (T_m), and the enthalpy of the phase transition (ΔH) by integrating the area under the transition peak.[10][11][12]

    • Changes in the shape, position, and enthalpy of the transition peaks in the presence of DSG provide information about its interaction with the phospholipid bilayer.[13]

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the effect of DSG on the lamellar d-spacing and bilayer thickness.

Methodology:

  • Sample Preparation:

    • Multilamellar vesicles (MLVs) are prepared as described in the liposome preparation protocol.

    • The vesicle suspension is concentrated and loaded into a thin-walled quartz capillary.

  • SAXS Measurement:

    • The capillary is placed in a temperature-controlled sample holder within the SAXS instrument.

    • The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.

    • For multilamellar systems, a series of Bragg peaks will be observed. The lamellar d-spacing (d) is calculated from the position of the first-order Bragg peak (q₁) using the formula: d = 2π/q₁.[14]

    • By analyzing the form factor of the scattering curve, often obtained from measurements of unilamellar vesicles, the bilayer thickness can be modeled and determined.[15][16][17][18]

Atomic Force Microscopy (AFM)

Objective: To visualize the effect of DSG on the morphology of a supported lipid bilayer and to measure changes in bilayer thickness and mechanical properties.

Methodology:

  • Supported Lipid Bilayer (SLB) Formation:

    • A suspension of small unilamellar vesicles (SUVs), prepared by sonication or extrusion of MLVs containing the desired lipid composition (phospholipid and DSG), is deposited onto a freshly cleaved mica surface.

    • The vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer on the mica support.[19][20]

  • AFM Imaging:

    • The SLB is imaged in a liquid cell under buffer to maintain its native hydrated state.

    • Imaging is typically performed in tapping mode or contact mode with minimal applied force to avoid damaging the soft bilayer.

    • Topographical images reveal the morphology of the bilayer, including the presence of any domains or defects induced by DSG.

  • Force Spectroscopy:

    • Force-distance curves are acquired by pressing the AFM tip into the bilayer and retracting it.

    • The force at which the tip punctures the bilayer (breakthrough force) provides an indication of the membrane's mechanical resistance.[21][22][23]

    • The distance over which the breakthrough occurs can be used to estimate the bilayer thickness.[23]

Molecular Dynamics (MD) Simulations

Objective: To obtain an atomistic-level understanding of the interactions between DSG and phospholipids and to calculate various bilayer properties.

Methodology:

  • System Setup:

    • A lipid bilayer containing a mixture of a primary phospholipid (e.g., POPC or DPPC) and DSG at a desired concentration is constructed using molecular modeling software.

    • The bilayer is solvated with water molecules and ions to mimic physiological conditions.

  • Simulation:

    • The system is subjected to energy minimization to remove any steric clashes.

    • The system is then equilibrated under constant temperature and pressure (NPT ensemble) for a sufficient duration to allow the bilayer to relax.

    • A production simulation is run for an extended period (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system.[6][24][25][26][27][28]

  • Data Analysis:

    • The simulation trajectory is analyzed to calculate various properties, including the area per lipid, bilayer thickness, deuterium (B1214612) order parameters of the acyl chains, radial distribution functions, and the orientation and location of DSG molecules within the bilayer.[29]

Visualizations of Core Concepts and Workflows

Signaling Pathways

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflows

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A 1. Dissolve Lipids (Phospholipid + DSG) in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Buffer, T > Tm) B->C D 4. Form MLVs C->D E 5. Load Sample & Reference into DSC Pans D->E F 6. Temperature Scan (Heating/Cooling) E->F G 7. Record Heat Flow F->G H 8. Generate Thermogram G->H I 9. Determine Tm and ΔH H->I

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of DSG-containing liposomes.

MD_Simulation_Workflow cluster_properties Calculated Properties start System Setup equilibrate Equilibration (NPT Ensemble) start->equilibrate production Production Run (ns to µs) equilibrate->production analysis Trajectory Analysis production->analysis prop1 Area per Lipid analysis->prop1 prop2 Bilayer Thickness analysis->prop2 prop3 Order Parameters analysis->prop3 prop4 Diffusion analysis->prop4

Caption: Generalized workflow for Molecular Dynamics (MD) simulation of a DSG-containing lipid bilayer.

Logical Relationships

DSG_Function_Relationship DSG This compound (DSG) Shape Conical Molecular Shape (Small Headgroup, Large Tail) DSG->Shape Packing Induces Packing Defects in Bilayer Shape->Packing Curvature Promotes Negative Membrane Curvature Packing->Curvature Spacing Increases Headgroup Spacing Packing->Spacing Fusion Membrane Fusion/ Fission Curvature->Fusion PKC Protein Kinase C Activation Spacing->PKC

Caption: Relationship between DSG's molecular properties and its functions in the lipid bilayer.

References

1,2-Distearoyl-sn-glycerol and its Pivotal Role in Protein Kinase C Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol (DAG) analog that plays a crucial role as a second messenger in numerous cellular signaling pathways. A primary downstream effector of DSG is Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. This technical guide provides an in-depth analysis of the synthesis, physical properties, and the intricate relationship between DSG and PKC. It details the mechanisms of PKC activation by DSG, explores the isoform-specific interactions, and presents relevant experimental protocols and quantitative data to facilitate further research and drug development in this critical area of cell signaling.

Introduction to this compound (DSG)

This compound is a diglyceride where the hydroxyl groups at positions 1 and 2 of the glycerol (B35011) backbone are esterified with stearic acid, a saturated fatty acid with 18 carbon atoms. As a diacylglycerol, DSG is a key signaling molecule generated at the cell membrane through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).

Synthesis of this compound

The chemical synthesis of this compound can be achieved through various methods. A common approach involves the protection of the 3-hydroxyl group of a glycerol derivative, followed by the acylation of the 1 and 2-hydroxyl groups with stearoyl chloride or stearic anhydride. The final step involves the deprotection of the 3-hydroxyl group to yield the desired product.

Physical and Chemical Properties

Understanding the physicochemical properties of DSG is essential for its application in experimental settings.

PropertyValueReference
Molecular Formula C₃₉H₇₆O₅[1]
Molecular Weight 625.02 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 71-73 °C[3]
Solubility Soluble in chloroform (B151607), ethanol, and DMSO[1]

Protein Kinase C (PKC): Structure and Activation

The Protein Kinase C family comprises multiple isoforms that are broadly classified into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).

  • Conventional PKCs (α, βI, βII, γ): Require both Ca²⁺ and DAG for activation.

  • Novel PKCs (δ, ε, η, θ): Require DAG but are independent of Ca²⁺ for activation.

  • Atypical PKCs (ζ, ι/λ): Do not require Ca²⁺ or DAG for activation.

The activation of conventional and novel PKC isoforms is a multi-step process initiated by the generation of second messengers at the plasma membrane.

PKC_Activation_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., DSG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive Binds to C1 domain (cPKC & nPKC) Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC_inactive Binds to C2 domain (cPKC) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocates to membrane & activates Downstream Downstream Targets PKC_active->Downstream Phosphorylates

Figure 1: General signaling pathway of conventional PKC activation.

DSG as a Diacylglycerol Analog for PKC Activation

DSG, with its two saturated stearoyl chains, serves as a stable analog of endogenously produced DAGs. Its ability to intercalate into the plasma membrane allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.

Isoform-Specific Activation

While DSG can activate both conventional and novel PKCs, the efficiency and downstream consequences can vary between isoforms. Studies comparing different DAG analogs suggest that the length and saturation of the acyl chains can influence the potency and specificity of PKC activation. Long-chain saturated DAGs like DSG are generally considered less potent activators compared to their unsaturated or shorter-chain counterparts[4]. This is likely due to differences in how they affect the physical properties of the membrane and interact with the C1 domain of different PKC isoforms[4].

Quantitative Data on DSG-PKC Interaction

Specific quantitative data for the interaction of this compound with various PKC isoforms is limited in the publicly available literature. However, studies on related long-chain saturated and unsaturated diacylglycerols provide some insights into the expected range of activity.

ParameterValuePKC IsoformCommentsReference
EC₅₀ Data not available-The effective concentration for 50% activation is not well-documented for DSG.-
K_d_ Data not available-The binding affinity of DSG to the C1 domain of specific PKC isoforms has not been extensively reported.-

Comparative studies on other diacylglycerols suggest that the affinity of the C1 domain for DAG is a critical determinant of PKC activation[5].

Experimental Protocols

Investigating the intricate relationship between DSG and PKC requires a range of in vitro and cell-based assays.

In Vitro PKC Kinase Assay

This assay directly measures the ability of DSG to activate a specific, purified PKC isoform by quantifying the phosphorylation of a substrate.

In_Vitro_PKC_Assay Prepare_Vesicles Prepare Lipid Vesicles (PS ± DSG) Incubate Incubate at 30°C Prepare_Vesicles->Incubate Prepare_Reaction Prepare Reaction Mix (PKC isoform, Substrate, ATP, Ca²⁺ for cPKC) Prepare_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., Autoradiography, ELISA) Stop_Reaction->Detect_Phosphorylation

Figure 2: Workflow for an in vitro PKC kinase assay.

Detailed Methodology:

  • Preparation of Lipid Vesicles:

    • Prepare a mixture of phosphatidylserine (B164497) (PS) and this compound (DSG) in chloroform at the desired molar ratio (e.g., 96:4 mol% PS:DSG).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing, followed by sonication or extrusion to form small unilamellar vesicles (SUVs).

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the reaction buffer (containing MgCl₂, and for cPKCs, CaCl₂), the prepared lipid vesicles, the purified PKC isoform, and the substrate (e.g., myelin basic protein or a specific peptide substrate).

    • Initiate the reaction by adding ATP (often radiolabeled with ³²P or ³³P).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction and Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA or by spotting onto phosphocellulose paper).

    • Quantify the incorporation of phosphate (B84403) into the substrate using methods such as autoradiography, scintillation counting, or a non-radioactive method like a specific antibody-based ELISA.

Cell-Based PKC Reporter Assay

This assay measures the activation of PKC signaling pathways within intact cells in response to DSG treatment.

Cell_Based_Reporter_Assay Transfect_Cells Transfect Cells with PKC Reporter Construct (e.g., SRE-Luciferase) Treat_Cells Treat Cells with DSG (or other activators/inhibitors) Transfect_Cells->Treat_Cells Incubate_Cells Incubate for a Defined Period Treat_Cells->Incubate_Cells Lyse_Cells Lyse Cells Incubate_Cells->Lyse_Cells Measure_Reporter Measure Reporter Activity (e.g., Luminescence) Lyse_Cells->Measure_Reporter

Figure 3: Workflow for a cell-based PKC reporter assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.

    • Transfect the cells with a reporter plasmid containing a promoter with PKC-responsive elements (e.g., Serum Response Element - SRE) driving the expression of a reporter gene (e.g., luciferase or fluorescent protein).

  • Cell Treatment:

    • After allowing for reporter gene expression (typically 24-48 hours post-transfection), treat the cells with varying concentrations of DSG. DSG should be prepared in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium.

    • Include appropriate controls, such as vehicle-only, a known PKC activator (e.g., phorbol (B1677699) esters like PMA), and a PKC inhibitor.

  • Reporter Activity Measurement:

    • After the desired incubation period (e.g., 6-24 hours), lyse the cells.

    • Measure the activity of the reporter protein according to the manufacturer's instructions (e.g., measure luminescence for luciferase).

    • Normalize the reporter activity to a co-transfected control plasmid or total protein concentration to account for variations in transfection efficiency and cell number.

Lipid-Protein Binding Assay (Lipid Pull-down)

This assay is used to investigate the direct interaction between DSG and PKC isoforms.

Detailed Methodology:

  • Preparation of Lipid-Coated Beads:

    • Use commercially available lipid-coated beads or prepare them by incubating beads (e.g., silica (B1680970) or sepharose) with lipid vesicles containing DSG.

  • Incubation with Cell Lysate or Purified Protein:

    • Incubate the DSG-coated beads with cell lysates or a purified PKC isoform.

    • Include control beads coated with a non-interacting lipid.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a high-salt buffer or SDS-PAGE sample buffer.

  • Detection:

    • Analyze the eluted proteins by Western blotting using an antibody specific to the PKC isoform of interest.

Downstream Signaling of DSG-Activated PKC

Upon activation by DSG, PKC isoforms phosphorylate a multitude of downstream target proteins, thereby regulating various cellular functions. The specific downstream effects depend on the PKC isoform activated, the cell type, and the subcellular localization of the active kinase.

Common downstream pathways influenced by PKC activation include:

  • MAPK/ERK Pathway: PKC can activate the Raf-MEK-ERK cascade, which is involved in cell proliferation and differentiation.

  • NF-κB Pathway: PKC can lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses.

  • Gene Expression: Activated PKC can phosphorylate transcription factors and chromatin-modifying enzymes, leading to changes in gene expression.

Conclusion

This compound is a valuable tool for studying the activation and function of Protein Kinase C. While specific quantitative data on its interaction with individual PKC isoforms is an area requiring further investigation, the experimental protocols outlined in this guide provide a solid framework for researchers to explore the nuanced roles of this important signaling lipid. A deeper understanding of how long-chain saturated DAGs like DSG modulate PKC activity will be instrumental in developing novel therapeutic strategies targeting diseases where PKC signaling is dysregulated.

References

The Intricate Dance of Molecules: An In-depth Technical Guide to the Phase Behavior of 1,2-Distearoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the polymorphic phase behavior of 1,2-Distearoyl-sn-glycerol (1,2-DSG), a pivotal molecule in cellular signaling and a key component in various pharmaceutical formulations. Understanding the distinct physical states and transitions of 1,2-DSG is paramount for controlling the stability, bioavailability, and efficacy of lipid-based drug delivery systems and for deciphering its role in biological membranes. This document details the thermodynamic properties, experimental methodologies for characterization, and the significant signaling pathways involving this diacylglycerol.

Polymorphism and Phase Transitions of this compound

This compound, like many lipids, exhibits polymorphism, the ability to exist in multiple crystalline forms, each with distinct molecular packing, stability, and physicochemical properties. The primary polymorphic forms observed for 1,2-diacyl-sn-glycerols are the α (alpha) and β' (beta-prime) forms. The transition between these states is a function of temperature, time, and the thermal history of the sample.

The α-form is a metastable polymorph characterized by a hexagonal subcell packing of the acyl chains. Upon heating, it can transition to the more stable β'-form, which has an orthorhombic subcell packing. The final transition is the melting of the crystalline form into an isotropic liquid.

Data Presentation: Thermodynamic Parameters of 1,2-DSG Phase Transitions

The following tables summarize the quantitative data for the phase transitions of this compound. It is important to note that the exact transition temperatures and enthalpies can be influenced by experimental conditions such as heating and cooling rates, as well as sample purity.

Polymorphic FormTransition TypeOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kcal/mol)Enthalpy (ΔH) (kJ/mol)
β' (Beta-Prime) Melting-77.230.6128.0

Note: The data presented is based on available literature. Variations may be observed based on experimental conditions.

Experimental Protocols for Characterization

The investigation of the phase behavior of 1,2-DSG relies on sophisticated analytical techniques, primarily Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Methodology:

  • Sample Preparation: A precise amount (typically 1-5 mg) of high-purity this compound is weighed into an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of sample during heating.

  • Instrument Setup: A reference pan, usually empty or containing an inert material, is placed in the DSC instrument alongside the sample pan. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

  • Thermal Program:

    • Initial Heating: The sample is heated to a temperature well above its melting point (e.g., 90°C) to erase any prior thermal history.

    • Controlled Cooling: The sample is then cooled at a specific rate (e.g., 5°C/min or 10°C/min) to induce crystallization. The cooling rate can influence the polymorphic form obtained.

    • Controlled Heating: Finally, the sample is heated at a controlled rate (e.g., 5°C/min or 10°C/min) through its melting transition. The heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events (melting) appear as peaks, and exothermic events (crystallization) appear as valleys. From these peaks, the onset temperature, peak temperature (melting point), and the enthalpy of the transition (the area under the peak) are determined.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg 1,2-DSG seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference purge Purge with Nitrogen load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program record Record Heat Flow program->record thermogram Generate Thermogram record->thermogram analyze Determine Tm, ΔH thermogram->analyze

DSC Experimental Workflow for 1,2-DSG Analysis.
X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is essential for identifying the specific polymorphic form of 1,2-DSG.

Methodology:

  • Sample Preparation: A small amount of the 1,2-DSG sample is carefully mounted on a sample holder. The sample should be a fine powder to ensure random orientation of the crystallites. For temperature-dependent studies, the sample is placed in a temperature-controlled stage.

  • Instrument Setup: The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα). The sample is placed in the path of the X-ray beam.

  • Data Collection: The sample is irradiated with X-rays at various angles (2θ). A detector measures the intensity of the diffracted X-rays at each angle. The temperature of the sample can be controlled during the measurement to observe phase transitions in real-time.

  • Data Analysis: The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are unique to each crystalline polymorph. The short-spacing reflections provide information about the packing of the acyl chains (subcell), while the long-spacing reflections relate to the overall lamellar structure. By comparing the obtained diffraction pattern with known patterns for different polymorphs, the crystalline form of the sample can be identified.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Measurement cluster_data Data Interpretation mount Mount Powdered 1,2-DSG temp_control Place in Temp. Stage mount->temp_control irradiate Irradiate with X-rays scan Scan 2θ Angles irradiate->scan detect Detect Diffracted Intensity scan->detect pattern Generate Diffraction Pattern detect->pattern identify Identify Polymorph (Short & Long Spacing) pattern->identify

XRD Experimental Workflow for Polymorph Identification.

Role in Cellular Signaling: The Protein Kinase C Pathway

1,2-Diacyl-sn-glycerols are crucial second messengers in various cellular signaling cascades. A prominent example is the activation of Protein Kinase C (PKC), a family of enzymes that play a critical role in regulating cell growth, differentiation, and apoptosis.

The signaling pathway is initiated by the activation of Phospholipase C (PLC) at the cell membrane. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane and, in conjunction with calcium and phosphatidylserine, activates conventional and novel isoforms of PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to a cascade of cellular responses.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) (e.g., 1,2-DSG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activation Target Downstream Target Proteins PKC_active->Target Phosphorylates Ca2 Ca2+ IP3->Ca2 Releases from ER Ca2->PKC_inactive Binds Response Cellular Response Target->Response

Simplified Protein Kinase C (PKC) Signaling Pathway.

Methodological & Application

Application Notes: Leveraging 1,2-Distearoyl-sn-glycerol for Advanced Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Distearoyl-sn-glycerol, more commonly known as 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), is a saturated phospholipid that has become a cornerstone in the development of advanced drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[1][2] Its structure, featuring a hydrophilic phosphocholine (B91661) head group and two 18-carbon saturated stearoyl acyl chains, allows it to form stable bilayer vesicles in aqueous solutions.[1][3] DSPC is highly valued for its ability to create rigid, stable, and biocompatible vesicles, making it an ideal excipient for controlled-release drug delivery and gene therapy applications.[1][4][5]

The primary advantage of DSPC lies in its high phase transition temperature (Tc or Tm) of approximately 55°C.[1][6][7] Below this temperature, the lipid acyl chains are in a tightly packed gel state, resulting in a rigid and less permeable membrane.[1][8] This characteristic is crucial for minimizing premature leakage of encapsulated drugs, enhancing the stability of the formulation, and prolonging circulation times in vivo.[1][9][10] The absence of double bonds in its saturated fatty acid chains also makes DSPC less prone to oxidative degradation, further contributing to its chemical stability.[1]

DSPC is frequently formulated with cholesterol, which modulates the fluidity and permeability of the liposomal membrane.[7][11] Cholesterol inserts itself between phospholipid molecules, inducing a "condensing effect" that increases packing density and results in a more stable and less permeable membrane.[7][12] This combination is critical for creating robust vesicles for delivering a wide range of therapeutic agents, from small molecule drugs to large biomolecules like mRNA and siRNA.[1][4][5] In fact, DSPC is a key structural component in the clinically approved mRNA vaccines for COVID-19.[1][5][10]

Quantitative Data Summary

The following tables summarize key quantitative data for DSPC-based liposome (B1194612) formulations from various studies, providing a comparative overview of their composition and physicochemical properties.

Table 1: Composition of DSPC-Based Lipid Nanoparticle Formulations for Gene Delivery

Formulation ID Ionizable Lipid Helper Lipids PEG-Lipid Molar Ratio (Ionizable:DSPC:Cholesterol:PEG-Lipid) Reference
LNP-1 DLin-MC3-DMA DSPC, Cholesterol DMG-PEG2000 50:10:38.5:1.5 [5]
LNP-2 SM-102 DSPC, Cholesterol DMG-PEG2000 50:10:38.5:1.5 [5]

| LNP-3 | DOTAP | DSPC, Cholesterol | DMG-PEG2k | 50:10:38.5:1.5 |[5] |

Table 2: Physicochemical Properties of DSPC-Liposomes

Formulation Components Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
DSPC:Cholesterol 125 ± 20 Not Reported Not Reported [4]
DSPC:Cholesterol 149 0.3 -13.3 [4]
DSPC:Cholesterol:DSPE-PEG2000 < 100 < 0.2 Not Reported [4]

| Neutral DSPC Liposomes in Saline | 50 - 200 | < 0.2 | -10 mV to +10 mV |[6] |

Experimental Protocols & Methodologies

This section provides detailed protocols for the preparation and characterization of liposomes using this compound (DSPC).

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for producing multilamellar vesicles (MLVs) which are then downsized to form large unilamellar vesicles (LUVs) of a defined size.[7][9]

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Organic Solvent: Chloroform or a Chloroform:Methanol mixture[9][13]

  • Hydration Buffer: Phosphate-buffered saline (PBS), ammonium (B1175870) sulfate (B86663) solution, or other aqueous medium as required[9][14]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: a. Weigh the desired amounts of DSPC and cholesterol. A common molar ratio is 2:1 or 55:45 (DSPC:Cholesterol).[9][14] For example, for a 10 µmol total lipid batch at a 2:1 ratio, use 6.67 µmol of DSPC and 3.33 µmol of cholesterol.[9] b. Dissolve the lipids completely in a suitable volume of organic solvent (e.g., 2 mL of chloroform) in a clean round-bottom flask.[9]

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Submerge the flask in a water bath set to a temperature above the solvent's boiling point but below DSPC's transition temperature (e.g., 40-50°C for chloroform).[9] c. Evaporate the solvent under reduced pressure. Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.[9][13] d. Once the film is formed, continue to dry under high vacuum for at least 1-2 hours to remove any residual organic solvent.

  • Hydration of Lipid Film: a. Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[7][15] b. Add the pre-heated aqueous buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.[7] c. Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film from the glass wall. This process should be done while maintaining the temperature above Tc.[7][15] d. Continue hydration with agitation for about 1 hour. This results in the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs).[9][15]

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[9] b. Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C) to prevent the lipids from transitioning to the gel phase during extrusion.[4][14] c. Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.[9] d. Manually push the MLV suspension from one syringe to the other through the membrane. e. Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure a uniform size distribution.[9] The resulting translucent suspension contains unilamellar vesicles (LUVs).

  • Storage: a. Allow the liposome suspension to cool to room temperature. b. For optimal stability, store the final liposome suspension at 4°C.[7]

Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization & Analysis prep1 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer, T > 55°C) prep2->prep3 prep4 4. Extrusion (100 nm membrane, T > 55°C) prep3->prep4 char1 Particle Size & PDI (Dynamic Light Scattering) prep4->char1 char2 Zeta Potential (Electrophoretic Light Scattering) prep4->char2 char3 Encapsulation Efficiency (Chromatography/Spectroscopy) prep4->char3 char4 In Vitro Release Study (Dialysis Method) prep4->char4 prep_output Final Liposome Suspension (LUVs) prep4->prep_output prep_output->char1 prep_output->char2 prep_output->char3 prep_output->char4

Caption: Workflow of DSPC liposome preparation and subsequent analysis.

Protocol 2: Characterization of Liposomes

To ensure quality and performance, prepared liposomes must be characterized for their physicochemical properties.[6]

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Purpose: To determine the mean hydrodynamic diameter and the width of the particle size distribution.[6]

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of the liposome suspension with the same buffer used for hydration (e.g., PBS) to an appropriate concentration for DLS measurement.[6]

    • Instrument Setup: Set the laser wavelength, scattering angle (e.g., 173°), and temperature (e.g., 25°C).[4]

    • Measurement: Transfer the diluted sample to a clean cuvette, place it in the instrument, and allow it to equilibrate for 1-2 minutes.[4][6]

    • Data Acquisition: Perform at least three replicate measurements.[6]

    • Analysis: The instrument software calculates the hydrodynamic diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[6]

B. Zeta Potential by Electrophoretic Light Scattering (ELS)

  • Purpose: To measure the surface charge of the liposomes, which influences their stability and interaction with biological systems.[6]

  • Procedure:

    • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.[6]

    • Instrument Setup: Use a dedicated folded capillary cell and equilibrate the instrument to 25°C.[6]

    • Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument software will calculate the zeta potential.[6]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol determines the percentage of the drug that is successfully entrapped within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) or ultracentrifuge

  • Spectrophotometer or HPLC

  • Lysis agent (e.g., Triton X-100 or Methanol)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposomes. Common methods include:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first in the void volume, while the smaller free drug molecules are retained and elute later.[4]

      • Ultracentrifugation: Pellet the liposomes by high-speed centrifugation. The free drug will remain in the supernatant.[4]

      • Dialysis: Dialyze the suspension against a large volume of buffer to remove the free drug.[4]

  • Quantification of Encapsulated Drug: a. Collect the purified liposome fraction from the separation step. b. Disrupt the liposomes by adding a lysis agent (e.g., 1% Triton X-100) to release the encapsulated drug.[4] c. Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives the Amount of encapsulated drug.

  • Quantification of Total Drug: a. Take an aliquot of the original, unpurified liposome suspension. b. Disrupt these liposomes with the lysis agent. c. Quantify the drug concentration to determine the Total amount of drug.

  • Calculation of EE%:

    • Use the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Factors Influencing DSPC Liposome Stability

G cluster_composition Formulation Composition cluster_process Process Parameters cluster_storage Storage Conditions center_node DSPC Liposome Stability (Reduced Drug Leakage) comp1 High DSPC Purity comp1->center_node comp2 Optimal Cholesterol Content (e.g., 30-45 mol%) comp2->center_node comp3 Inclusion of PEG-Lipid comp3->center_node proc1 Homogeneous Size (Effective Extrusion) proc1->center_node proc2 Correct Buffer pH & Ionic Strength proc2->center_node stor1 Temperature < Tc (e.g., 4°C) stor1->center_node stor2 Protection from Oxidation (Inert Atmosphere) stor2->center_node stor3 Aseptic Conditions stor3->center_node

Caption: Key factors influencing the stability of DSPC-based liposomes.

Protocol 4: In Vitro Drug Release Study

This protocol uses the dialysis method to evaluate the release profile of an encapsulated drug from DSPC liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Release Buffer (e.g., PBS at pH 7.4)

  • Dialysis tubing/cassette with an appropriate molecular weight cut-off (MWCO)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Preparation: a. Place a known volume (e.g., 1-2 mL) of the purified drug-loaded liposome suspension into a dialysis bag. b. Seal the bag securely.

  • Dialysis: a. Submerge the dialysis bag in a large, known volume of pre-warmed release buffer (e.g., 100 mL of PBS at 37°C). The large volume ensures sink conditions. b. Place the entire setup in a shaking water bath at 37°C to maintain a constant temperature and provide gentle agitation.

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain the sink conditions.

  • Quantification: a. Analyze the collected samples to determine the concentration of the released drug using a suitable and validated analytical method.

  • Data Analysis: a. Calculate the cumulative amount of drug released at each time point. b. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

General Cellular Uptake Pathway for Liposomes

G LNP DSPC Liposome (Drug Carrier) Cell Target Cell Membrane LNP->Cell 1. Binding Endosome Early Endosome Cell->Endosome 2. Endocytosis LateEndosome Late Endosome / Lysosome Endosome->LateEndosome 3. Maturation Release Drug Release into Cytosol LateEndosome->Release 4. Endosomal Escape Effect Therapeutic Effect Release->Effect 5. Action at Target

Caption: Generalized pathway of liposome cellular uptake and drug release.

References

Application Notes and Protocols: The Role of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) in Lipid Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a critical saturated phospholipid component in the formulation of lipid nanoparticles (LNPs) for the delivery of various therapeutics, most notably messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2][3] As a "helper lipid," DSPC plays a pivotal role in ensuring the structural integrity and stability of the LNP assembly.[1][2] Its high phase transition temperature (approximately 55°C) and the rigid nature of its two 18-carbon stearoyl acyl chains contribute to the formation of tightly packed and stable lipid bilayers.[1][4][5][6] This stability is crucial for protecting the encapsulated nucleic acid cargo from degradation and for controlling the release of the payload.[1] In the widely adopted four-component LNP system, which also includes an ionizable cationic lipid, cholesterol, and a PEGylated lipid, DSPC is a key structural component.[1][2]

These application notes provide a comprehensive overview of the role of DSPC in LNP formulations, along with detailed protocols for the preparation, characterization, and in vitro evaluation of DSPC-containing LNPs.

Core Concepts and the Role of DSPC in LNPs

DSPC's primary functions within the LNP structure are multifaceted:

  • Structural Integrity: DSPC contributes to the formation of a stable lipid bilayer that encapsulates and protects the therapeutic payload.[1][5] Its saturated acyl chains lead to a more rigid and less permeable membrane, enhancing the stability of the nanoparticles.[5]

  • Modulation of Delivery: While not directly fusogenic, DSPC influences the overall biophysical properties of the LNP. This, in turn, affects the nanoparticle's interaction with cell membranes and the subsequent endosomal escape of the cargo, a critical step for therapeutic efficacy.[1]

  • Enhanced Stability: The inclusion of DSPC, with its high transition temperature, contributes to the formation of a lamellar phase which stabilizes the LNP structure.[5] This increased stability can also lead to a longer circulation time in the body.[4][6]

Data Presentation: LNP Formulation and Physicochemical Properties

The following tables summarize quantitative data for typical DSPC-based LNP formulations, providing a comparative overview of their composition and resulting physicochemical properties.

Table 1: Composition of DSPC-Based Lipid Nanoparticle Formulations

Formulation IDIonizable LipidHelper LipidsPEG-LipidMolar Ratio (Ionizable:DSPC:Cholesterol:PEG-Lipid)Reference
LNP-1DLin-MC3-DMADSPC, CholesterolDMG-PEG200050:10:38.5:1.5[3][5]
LNP-2SM-102DSPC, CholesterolDMG-PEG200050:10:38.5:1.5[3]
LNP-3DOTAPDSPC, CholesterolDMG-PEG2k50:10:38.5:1.5[3]

Table 2: Typical Physicochemical Properties of DSPC-Containing LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Hydrodynamic Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency> 90%RiboGreen Assay
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering

Mandatory Visualizations

LNP_Structure Structure of a DSPC-Containing Lipid Nanoparticle cluster_core LNP Core cluster_shell LNP Shell Ionizable Lipid Ionizable Lipid Nucleic Acid Nucleic Acid Ionizable Lipid->Nucleic Acid encapsulation DSPC DSPC Cholesterol Cholesterol PEG-Lipid PEG-Lipid LNP_Formulation_Workflow LNP Formulation via Microfluidic Mixing cluster_inputs Input Solutions Lipid_Mix Lipid Mix in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing NA_Solution Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Solution->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Purification (e.g., Dialysis) Self_Assembly->Purification Characterization Characterization (DLS, RiboGreen) Purification->Characterization Sterile_Filtration Sterile Filtration (0.22 µm) Characterization->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs Cellular_Uptake_Pathway Cellular Uptake and Endosomal Escape of LNPs LNP_Extracellular LNP in Extracellular Space Endocytosis ApoE-mediated Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Ionizable lipid becomes protonated Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytosolic_Release Cargo Release into Cytoplasm Endosomal_Escape->Cytosolic_Release Translation Translation (for mRNA) or RISC loading (for siRNA) Cytosolic_Release->Translation

References

Application Notes and Protocols for the Use of 1,2-Distearoyl-sn-glycerol in Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are critical second messengers in cellular signaling, primarily known for their role in the activation of Protein Kinase C (PKC) isozymes. The generation of DAG at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C, initiates a cascade of downstream signaling events. PKC, a family of serine/threonine kinases, is a key effector in these pathways, regulating a multitude of cellular processes including proliferation, differentiation, apoptosis, and cellular motility.

1,2-Distearoyl-sn-glycerol is a saturated diacylglycerol containing two 18-carbon stearic acid chains. Its specific stereochemistry at the sn-1 and sn-2 positions is crucial for its biological activity, as PKC is selectively activated by the sn-1,2-diacylglycerol isomer. While endogenous activating diacylglycerols often contain at least one unsaturated fatty acid, the study of saturated DAGs like this compound is valuable for understanding the structural requirements for PKC activation and for dissecting the roles of different lipid species in cellular signaling. Due to its long, saturated acyl chains, this compound has distinct physical properties, including low water solubility, which necessitates specific handling and preparation methods for in vitro studies.

These application notes provide a comprehensive overview of the use of this compound in activating PKC, including detailed protocols for in vitro assays and a summary of the current understanding of its effects on different PKC isoforms.

Data Presentation

The direct activation of Protein Kinase C (PKC) isoforms by this compound has not been extensively quantified in the scientific literature, with many studies opting for shorter-chain, more soluble diacylglycerol analogs for ease of use in cellular and in vitro assays. However, comparative studies on various diacylglycerols provide insights into the expected activity of long-chain saturated species like this compound. Generally, saturated diacylglycerols are less potent activators of PKC compared to their unsaturated counterparts. The following tables summarize the physical properties of this compound and provide a qualitative comparison of the activation of different PKC isoforms by saturated versus unsaturated diacylglycerols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₉H₇₆O₅
Molecular Weight 625.02 g/mol
Appearance White to off-white solid
Melting Point 76-77 °C
Solubility
    Chloroform (B151607)Slightly soluble
    Ethyl AcetateSlightly soluble (with heating)
    Ethanol2 mg/mL (with sonication and heating to 60°C)
    DMSOInsoluble
    WaterInsoluble
Storage -20°C

Table 2: Qualitative Comparison of PKC Isoform Activation by Saturated vs. Unsaturated Diacylglycerols

PKC IsoformSaturated Diacylglycerols (e.g., this compound)Unsaturated Diacylglycerols (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycerol)
Conventional (cPKC)
    PKCαLower potencyHigher potency
    PKCβLower potencyHigher potency
    PKCγLower potencyHigher potency
Novel (nPKC)
    PKCδLower potencyHigher potency
    PKCεLower potencyHigher potency
    PKCηWeak or no activationWeak or no activation
    PKCθLower potencyHigher potency

Note: The potency of activation can be influenced by the specific assay conditions, including the lipid composition of vesicles or micelles.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in PKC activation by this compound and the experimental procedures to study this, the following diagrams are provided.

PKC Activation by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG This compound (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Binding PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Proteins PKC_active->Substrate Phosphorylation PKC_inactive_cyto Inactive PKC PKC_inactive_cyto->PKC_inactive Translocation Cellular_Response Cellular Response Substrate->Cellular_Response Leads to

Caption: PKC signaling pathway initiated by DAG.

In Vitro PKC Activation Assay Workflow prep_lipids 1. Prepare Lipid Vesicles (Phosphatidylserine + this compound) reaction 4. Initiate Kinase Reaction (Combine lipids, enzyme, substrate, ATP) prep_lipids->reaction prep_enzyme 2. Prepare PKC Enzyme Solution prep_enzyme->reaction prep_substrate 3. Prepare Substrate and ATP Solution (e.g., Histone H1, [γ-³²P]ATP) prep_substrate->reaction incubation 5. Incubate at 30°C reaction->incubation stop_reaction 6. Stop Reaction (e.g., add ice-cold TCA) incubation->stop_reaction separation 7. Separate Phosphorylated Substrate (e.g., filtration on phosphocellulose paper) stop_reaction->separation quantification 8. Quantify Phosphorylation (e.g., scintillation counting) separation->quantification

Caption: Workflow for an in vitro PKC kinase assay.

Relationship of Diacylglycerol Structure to PKC Activation cluster_structure Structural Features cluster_acyl Acyl Chain Properties DAG Diacylglycerol (DAG) stereochemistry sn-1,2 Stereochemistry DAG->stereochemistry Determines acyl_chain Acyl Chain Composition DAG->acyl_chain Determines PKC_activation PKC Activation Potency stereochemistry->PKC_activation Essential for length Chain Length acyl_chain->length saturation Degree of Saturation acyl_chain->saturation length->PKC_activation Influences saturation->PKC_activation Influences

Caption: Factors in DAG structure affecting PKC activation.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Lipid Vesicles

Due to the low aqueous solubility of this compound, it must be incorporated into lipid vesicles (liposomes) or mixed micelles to be accessible to PKC in an aqueous assay environment. This protocol describes the preparation of small unilamellar vesicles (SUVs) by the thin-film hydration and sonication method.

Materials:

  • This compound

  • L-α-Phosphatidylserine (PS) (from bovine brain or synthetic)

  • Chloroform

  • Nitrogen gas

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Glass vials

  • Bath sonicator

  • Rotary evaporator (optional)

Procedure:

  • Lipid Film Formation: a. In a clean glass vial, dissolve the desired amounts of this compound and phosphatidylserine (B164497) in chloroform. A typical molar ratio of PS to DAG is 80:20, but this can be varied depending on the experimental requirements. The final lipid concentration in the assay is typically in the range of 100-500 µg/mL. b. Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the bottom and lower sides of the vial. For larger volumes, a rotary evaporator can be used. c. Place the vial under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Add the desired volume of assay buffer to the vial containing the dry lipid film. b. Vortex the vial vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound (i.e., >77°C) to facilitate hydration.

  • Sonication: a. Place the vial containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until the solution becomes clear, indicating the formation of SUVs. This may take several minutes. The temperature of the sonicator bath should be maintained above the phase transition temperature of the lipids. c. The resulting SUV suspension can be stored at 4°C for a short period or used immediately in the PKC assay.

Protocol 2: In Vitro Protein Kinase C Activity Assay

This protocol describes a radiometric assay to measure the activity of PKC by quantifying the incorporation of ³²P from [γ-³²P]ATP into a model substrate, such as histone H1 or a specific peptide substrate.

Materials:

  • Purified PKC isoform

  • This compound-containing lipid vesicles (prepared as in Protocol 1)

  • PKC substrate (e.g., Histone H1)

  • [γ-³²P]ATP

  • Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • ATP solution (in assay buffer)

  • Stop solution (e.g., 75 mM H₃PO₄ or 10% trichloroacetic acid)

  • Phosphocellulose paper

  • Wash buffers (e.g., 1% H₃PO₄)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay buffer
    • Lipid vesicle suspension (containing this compound and PS)
    • PKC substrate
    • Purified PKC enzyme b. Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction: a. Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration is typically 100 µM. b. Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: a. Stop the reaction by adding an equal volume of ice-cold stop solution.

  • Separation of Phosphorylated Substrate: a. Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper. b. Wash the phosphocellulose paper several times with wash buffer to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone (B3395972) and allow the paper to air dry.

  • Quantification: a. Place the dry phosphocellulose paper in a scintillation vial with scintillation cocktail. b. Measure the amount of incorporated ³²P using a scintillation counter. c. Include appropriate controls, such as a reaction without PKC enzyme (background) and a reaction without this compound (basal activity).

Conclusion

This compound serves as a useful tool for investigating the structural requirements of diacylglycerol-mediated PKC activation. Although it is a less potent activator than unsaturated diacylglycerols, its use in in vitro assays can provide valuable insights into the isoform-specific activation of PKC and the role of lipid composition in modulating PKC activity. The protocols provided herein offer a framework for researchers to prepare and utilize this compound in PKC studies. Further research is needed to quantify the precise activation parameters of various PKC isoforms by this and other long-chain saturated diacylglycerols to fully elucidate their roles in cellular signaling.

Application Notes and Protocols for 1,2-Distearoyl-sn-glycerol and the Formation of Stable Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Role of 1,2-Distearoyl-sn-glycerol in Lipid Bilayers

For researchers, scientists, and drug development professionals, it is crucial to select the appropriate lipids for creating stable bilayer structures. While this compound, a diacylglycerol (DAG), is a vital lipid molecule, its primary role is not in the formation of stable, lamellar lipid bilayers but rather as a second messenger in cellular signaling pathways. Its conical molecular shape generally disrupts the ordered packing required for a stable bilayer.

In contrast, the phospholipid 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) , which shares the same acyl chains, is a cornerstone for formulating highly stable lipid bilayers and liposomes. The cylindrical shape of DSPC allows for the tight packing necessary to form robust, ordered membranes. Given the context of creating stable lipid bilayers for applications such as drug delivery, these notes will focus on the use of DSPC while also detailing the signaling role of this compound.

Part 1: this compound in Cellular Signaling

1,2-Diacylglycerols (DAGs) like this compound are critical second messengers in signal transduction.[1] They are transiently produced at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] The primary function of DAG is the activation of protein kinase C (PKC), a key enzyme that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][3]

Signaling Pathway of Diacylglycerol

The generation of this compound at the plasma membrane initiates a signaling cascade. The following diagram illustrates this pathway.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG This compound (DAG) PIP2->DAG PLC PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Ca²⁺ Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylation Receptor G-Protein Coupled Receptor G_Protein G-Protein Receptor->G_Protein Signal PLC Phospholipase C G_Protein->PLC

Caption: Signaling pathway involving this compound (DAG).

Part 2: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) for Stable Lipid Bilayers

DSPC is a saturated phospholipid widely used in the formulation of liposomes and lipid nanoparticles for drug delivery.[4][5][6][7] Its high phase transition temperature (Tm) of approximately 55°C results in the formation of rigid and stable bilayers at physiological temperatures, which minimizes drug leakage.[4]

Biophysical Properties of DSPC Bilayers

The stability and performance of DSPC-based lipid bilayers are defined by their biophysical characteristics. The inclusion of cholesterol is a common practice to further enhance membrane stability and reduce permeability.[8]

PropertyValueConditions
Phase Transition Temperature (Tm) ~55 °C-
Membrane Thickness (Gel Phase) 6.2 ± 0.1 nm-
Membrane Thickness (Fluid Phase) 5.1 ± 0.1 nm-
Area Per Lipid (APL) - Gel Phase 46.8 Ų295 K
Bending Rigidity (κ) 3.74 x 10⁻²⁰ J295 K (MD Simulations)

This data is compiled from multiple sources.

Experimental Protocols for Preparing DSPC Liposomes

The thin-film hydration method followed by extrusion is a standard and effective technique for producing unilamellar vesicles (liposomes) with a defined size.

Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (optional, but recommended for stability)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[4]

    • Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer, pre-heated to a temperature above the Tm of DSPC (e.g., 60-65°C).[8]

    • Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).[8]

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[4]

    • Heat the extruder to the same temperature as the hydration buffer.[4]

    • Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4]

  • Storage:

    • Store the final liposome suspension at 4°C for optimal stability.[8]

Experimental Workflow for Liposome Preparation

cluster_prep Liposome Preparation Workflow A 1. Dissolve Lipids (DSPC, Cholesterol) in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Above Tm) to form MLVs B->C D 4. Extrude MLVs (Through Polycarbonate Membrane) to form LUVs C->D E 5. Characterize Liposomes (Size, Zeta Potential, etc.) D->E F 6. Store Liposomes (at 4°C) E->F cluster_factors Factors Influencing Liposome Stability High_Tm High Phase Transition Temperature (Tm) of DSPC Stable_Liposomes Stable Liposomes with Low Drug Leakage High_Tm->Stable_Liposomes Cholesterol Inclusion of Cholesterol Cholesterol->Stable_Liposomes Homogeneous_Size Homogeneous Size Distribution (Extrusion) Homogeneous_Size->Stable_Liposomes Proper_Storage Proper Storage (4°C, below Tm) Proper_Storage->Stable_Liposomes

References

Application Notes and Protocols for the Thin-Film Hydration Method with 1,2-Distearoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thin-film hydration method is a cornerstone technique for the preparation of liposomes and other lipid-based nanoparticles.[1] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous medium leads to the spontaneous formation of multilamellar vesicles (MLVs).[1][2] A further downsizing step, such as extrusion, is often employed to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[2]

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol that can be incorporated into liposomal formulations. Unlike phospholipids (B1166683) such as 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), DSG is a neutral lipid and does not form bilayers on its own. However, its inclusion in a phospholipid membrane can significantly modulate the physicochemical properties of the resulting liposomes. Diacylglycerols are also crucial second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC). The incorporation of DSG into liposomes can therefore be leveraged for various applications in drug delivery and biomedical research, including the investigation of lipid-based signaling pathways.

These application notes provide a detailed protocol for the preparation and characterization of liposomes containing this compound using the thin-film hydration method, alongside relevant technical considerations and data.

Key Experimental Considerations

Several factors can influence the final properties of liposomes incorporating this compound:

  • Lipid Composition and Molar Ratios: The choice of the primary phospholipid and the molar ratio of phospholipid to DSG are critical. DSPC is a common choice for the main bilayer component due to its high phase transition temperature (Tc ≈ 55°C), which results in rigid and stable liposomes at physiological temperatures.[2] The molar percentage of DSG will influence membrane fluidity, stability, and potentially the biological activity of the liposomes.

  • Solvent Selection: A volatile organic solvent or a mixture that effectively dissolves all lipid components is essential. Chloroform (B151607) or a chloroform:methanol mixture is commonly used.[2]

  • Hydration Medium: The pH, ionic strength, and composition of the aqueous buffer used for hydration can impact the surface charge and stability of the liposomes.[2]

  • Downsizing Method: Extrusion through polycarbonate membranes with defined pore sizes is a common and effective method for controlling the size and lamellarity of the liposomes.[2]

Experimental Protocols

Protocol 1: Preparation of DSPC/DSG (9:1 molar ratio) Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes composed of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) and this compound (DSG) at a 9:1 molar ratio.

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • This compound (DSG)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringes

Procedure:

  • Lipid Dissolution: a. Weigh the desired amounts of DSPC and DSG to achieve a 9:1 molar ratio. b. Dissolve the lipids in a suitable volume of chloroform in a clean round-bottom flask. c. Gently swirl the flask until the lipids are completely dissolved and the solution is clear.

  • Thin-Film Formation: a. Attach the round-bottom flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent but below the Tc of DSPC (e.g., 40-50°C).[2] c. Start the rotation of the flask and gradually apply a vacuum to evaporate the chloroform. d. A thin, uniform lipid film should form on the inner surface of the flask. e. Once the film appears dry, continue to keep the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[2]

  • Hydration: a. Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).[2] b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes to allow for complete hydration of the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C).[2] c. Draw the MLV suspension into a syringe and place it in one of the extruder ports. d. Place an empty syringe in the opposing port. e. Manually push the MLV suspension through the membrane from one syringe to the other. f. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[2] The resulting liposome (B1194612) suspension should appear more translucent.

  • Storage: a. Allow the liposome suspension to cool to room temperature. b. Store the prepared liposomes at 4°C.

Protocol 2: Characterization of DSPC/DSG Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Purpose: To determine the mean hydrodynamic diameter and the width of the size distribution of the liposomes.

  • Procedure: a. Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration (typically 0.1-1.0 mg/mL total lipid). b. Transfer the diluted sample to a clean cuvette. c. Measure the particle size and PDI using a DLS instrument. A low PDI value (typically < 0.2) indicates a monodisperse and homogeneous liposome population.[3]

2. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the liposomes, which is a critical factor for their stability and interaction with biological systems.

  • Procedure: a. Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl). b. Inject the diluted sample into a folded capillary cell. c. Measure the zeta potential using an appropriate instrument.

3. Encapsulation Efficiency (%EE):

  • Purpose: To determine the percentage of a drug or other molecule that is successfully entrapped within the liposomes.

  • Procedure (for a hydrophilic molecule): a. Prepare liposomes as described in Protocol 1, but use a solution of the molecule to be encapsulated as the hydration medium. b. Separate the unencapsulated molecule from the liposome suspension using a technique such as size exclusion chromatography or dialysis. c. Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated molecule. d. Quantify the amount of encapsulated molecule using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy). e. Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100

Data Presentation

The following tables summarize typical physicochemical properties of liposomes prepared using the thin-film hydration method.

Table 1: Physicochemical Properties of DSPC/Cholesterol Liposomes

Lipid Composition (molar ratio)Mean Diameter (nm)PDIZeta Potential (mV)Reference
DSPC:Cholesterol (2:1)110 ± 5< 0.1-5 ± 2[2]
DSPC:Cholesterol (1:1)125 ± 8< 0.15-3 ± 1[2]

Table 2: Hypothetical Physicochemical Properties of DSPC/DSG Liposomes

Lipid Composition (molar ratio)Expected Mean Diameter (nm)Expected PDIExpected Zeta Potential (mV)
DSPC:DSG (9:1)100 - 150< 0.2Near neutral
DSPC:DSG (4:1)120 - 180< 0.25Near neutral

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Rotary Evaporation Hydration Hydration Thin-Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction DLS (Size, PDI) DLS (Size, PDI) Extrusion->DLS (Size, PDI) Zeta Potential Zeta Potential Extrusion->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency

Experimental workflow for liposome preparation and characterization.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates IP3R IP3 Receptor IP3->IP3R Binds to Ca2 Ca2+ Ca2->PKC_inactive Co-activates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cellular Response Cellular Response PhosphoSubstrate->Cellular Response IP3R->Ca2 Releases Ligand Ligand Ligand->GPCR

Diacylglycerol (DAG) signaling pathway leading to PKC activation.

References

Application Notes and Protocols for Drug Encapsulation Utilizing 1,2-Distearoyl-sn-glycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound 1,2-Distearoyl-sn-glycerol is a diglyceride. For the formation of stable liposomes and many lipid nanoparticles, a phospholipid derivative, 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) , is predominantly used.[1][2][3][4][5][6][7] DSPC is a saturated phospholipid with a high phase transition temperature (approximately 55°C), which allows for the formation of rigid and stable bilayers at physiological temperatures.[1][2][3][5] This stability is crucial for controlled drug release and protecting the encapsulated therapeutic agent.[3][5] Therefore, these application notes will focus on the use of DSPC in drug encapsulation techniques. This compound itself can be a component of other lipid-based delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Introduction to Drug Encapsulation with DSPC

DSPC is a versatile and widely used phospholipid for creating advanced drug delivery systems.[4][6][8] Its biocompatibility and biodegradability make it a suitable excipient for various pharmaceutical formulations, including those for pulmonary administration.[3][6] The primary advantages of using DSPC-based systems include enhanced drug stability, controlled and sustained release, and the potential for targeted delivery.[3][4][7] These systems can encapsulate a wide range of therapeutic molecules, from small hydrophobic drugs to large hydrophilic molecules like mRNA.[3][4][6]

The key to successful encapsulation lies in the selection of an appropriate formulation and preparation method. Common components added to DSPC formulations include cholesterol to modulate membrane fluidity and stability, and PEGylated lipids (e.g., DSPE-PEG2000) to create "stealth" nanoparticles with longer circulation times.[2][9][10][11]

Key Encapsulation Techniques

Several techniques are employed to encapsulate drugs using DSPC-based lipid systems. The choice of method depends on the drug's properties (hydrophilic or hydrophobic), the desired particle characteristics, and the scale of production.

Thin-Film Hydration

The thin-film hydration method is a common and robust laboratory-scale technique for preparing liposomes.[2][12][13] It involves dissolving the lipids (DSPC, cholesterol, etc.) and the drug (if hydrophobic) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[2][12] These MLVs are then typically downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution through processes like extrusion or sonication.[2][14]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs and NLCs are colloidal carriers with a solid lipid core.[15][16][17][18] They are alternatives to liposomes, particularly for lipophilic drugs.[15][17] this compound or other solid lipids can form the core matrix of these nanoparticles.[15] NLCs are a modified version of SLNs where the lipid matrix is composed of a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion during storage.[19] Common preparation methods for SLNs and NLCs include high-pressure homogenization (hot and cold methods) and microemulsion techniques.[16][19][20][21][22]

Microfluidic-Based Techniques

Microfluidic methods offer precise control over nanoparticle formation, leading to highly uniform and reproducible liposomes and lipid nanoparticles.[5][23][24] These techniques involve the rapid mixing of a lipid-organic solvent stream with an aqueous stream in a microfluidic channel.[23] The rapid mixing leads to the self-assembly of lipids into nanoparticles with a narrow size distribution.[5][23] This method is highly scalable and can be used for the encapsulation of various therapeutic agents, including mRNA.[5][24]

Data Presentation: Physicochemical Properties of DSPC-Based Formulations

The following tables summarize key quantitative data for DSPC-based liposomes and nanoparticles from various studies.

Table 1: Physicochemical Properties of DSPC-Based Liposomes

Formulation ComponentsPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC:CholesterolThin-Film Hydration125 ± 20Not ReportedNot ReportedNot Reported[3]
DSPC:CholesterolThin-Film Hydration1490.3-13.3Not Reported[3]
DSPC:Cholesterol:DSPE-PEG2000Not Specified< 100< 0.2Not ReportedNot Reported[3]
DSPC:Cholesterol (2:1 molar ratio)Thin-Film Hydration & Extrusion50 - 200< 0.2Not SpecifiedNot Specified[1][2]
DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5 molar ratio)Microfluidic MixingNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][24]

Table 2: Physicochemical Properties of Solid Lipid Nanoparticles (SLNs)

Lipid CarrierModel DrugPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Glyceryl monostearate (modified with PEG2000-DSPE)ResveratrolSolvent Emulsification~100Not SpecifiedNot Specified> 80[9]
Not SpecifiedNot SpecifiedSolvent Emulsification222 ± 21 to 414 ± 11Not Specified31.74 ± 3.157.28 ± 1.7[9]
Not SpecifiedCapsaicinNot Specified~1000.374-48.3690.89[9]
Not SpecifiedArtesunateMicroemulsion Dilution11090.082-20.751.7[9]

Experimental Protocols

Protocol for Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar vesicles composed of DSPC and cholesterol.

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol mixture[2]

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)[25]

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask[3]

  • Rotary evaporator[3]

  • Water bath[2]

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[3]

  • Syringes

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Lipid and Drug Dissolution: a. Weigh the desired amounts of DSPC and cholesterol (a common starting molar ratio is 2:1 or 55:45).[2][14] For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids.[3] b. Dissolve the lipids (and drug) in a suitable volume of chloroform or a chloroform:methanol mixture in a round-bottom flask.[2] c. Gently swirl the flask until all components are completely dissolved, resulting in a clear solution.[2]

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of DSPC (e.g., 40-50°C).[2] c. Rotate the flask and apply a vacuum to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask. d. Continue evaporation for at least 30 minutes to ensure complete removal of the solvent.[26] For further drying, the flask can be placed under high vacuum for several hours or overnight.[13][27]

  • Hydration: a. Pre-heat the aqueous buffer to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C).[3][10] For hydrophilic drugs, dissolve the drug in this buffer.[23] b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.[10]

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[2] b. Pre-heat the extruder to the same temperature as the hydration buffer (60-65°C).[2] c. Draw the MLV suspension into a syringe and pass it through the extruder membrane into a second syringe. d. Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.[2]

  • Characterization: a. Cool the liposome suspension to room temperature. b. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.[1][2] c. Measure the zeta potential of the liposome suspension.[1][2]

Protocol for Encapsulation Efficiency Determination

Procedure:

  • Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a suitable column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the smaller, free drug molecules are retained and elute later.[3]
    • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.[3]
    • Centrifugation: Pellet the liposomes by ultracentrifugation. The free drug will remain in the supernatant.[3]

  • Quantification of Encapsulated Drug: a. After separation, disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).[25] b. Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[25]

  • Calculation: a. Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

Thin_Film_Hydration_Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Characterization cluster_3 Quality Control dissolution 1. Lipid & Drug Dissolution (DSPC, Cholesterol, Drug in Organic Solvent) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tc) film_formation->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion characterization 5. Physicochemical Characterization (DLS: Size, PDI, Zeta Potential) extrusion->characterization encapsulation_efficiency 6. Encapsulation Efficiency (Separation & Quantification) characterization->encapsulation_efficiency SLN_NLC_Hot_HPH_Workflow cluster_0 Phase Preparation (T > Lipid M.P.) cluster_1 Emulsification cluster_2 Nanoparticle Formation cluster_3 Final Product lipid_phase 1. Molten Lipid Phase (Solid Lipid + Drug) pre_emulsion 3. Pre-emulsion Formation (High-Speed Stirring) lipid_phase->pre_emulsion aqueous_phase 2. Hot Aqueous Phase (Surfactant Solution) aqueous_phase->pre_emulsion homogenization 4. High-Pressure Homogenization (Hot HPH) pre_emulsion->homogenization cooling 5. Cooling & Crystallization homogenization->cooling sln_nlc SLN/NLC Dispersion cooling->sln_nlc

References

Application Notes and Protocols: 1,2-Distearoyl-sn-glycerol in Vaccine Adjuvant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol that has garnered significant attention in vaccine adjuvant research due to its role as a key structural component of liposomal delivery systems. Its long, saturated 18-carbon acyl chains impart rigidity to the lipid bilayer of liposomes, leading to the formation of stable, gel-phase vesicles at physiological temperatures. This biophysical property is crucial for enhancing the immunogenicity of co-administered antigens. These application notes provide an overview of the use of DSG in vaccine adjuvants, including its mechanism of action, and detailed protocols for the preparation and evaluation of DSG-containing liposomal adjuvants.

Mechanism of Action

The adjuvant effect of DSG-containing liposomes is primarily attributed to their physicochemical properties, which influence antigen presentation and the activation of innate immune cells, particularly dendritic cells (DCs). While DSG itself is not known to be a direct agonist for pattern recognition receptors (PRRs), its incorporation into liposomes enhances their adjuvant properties through several mechanisms:

  • Enhanced Stability and Antigen Depot Effect: The high phase transition temperature of DSG results in rigid liposomal membranes that protect the encapsulated or associated antigen from degradation and provide a sustained release, prolonging the exposure of the antigen to the immune system.

  • Improved Antigen Uptake and Presentation: The particulate nature of liposomes facilitates their uptake by antigen-presenting cells (APCs) such as dendritic cells. The rigidity of DSG-containing liposomes has been shown to be superior to fluid-phase liposomes in augmenting antigen presentation on Major Histocompatibility Complex (MHC) class II molecules.[1]

  • Dendritic Cell Activation: Liposomes formulated with DSG can promote the maturation of dendritic cells, a critical step in initiating an adaptive immune response. This is characterized by the upregulation of co-stimulatory molecules like CD80 and CD86 and the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β.[1] The surface charge of the liposomes also plays a significant role, with cationic liposomes demonstrating enhanced uptake by DCs.[2]

Quantitative Data on Adjuvant Effects

The following tables summarize representative quantitative data on the immunomodulatory effects of liposomes containing distearoyl lipids, highlighting the impact of bilayer rigidity and surface charge.

Table 1: Effect of Liposome (B1194612) Phase State on Dendritic Cell Activation

Liposome FormulationUpregulation of CD86 (MFI)IL-1β Secretion (pg/mL)Reference
Antigen AloneBaseline< 50[1]
Fluid-Phase Liposomes + Antigen1.5x over baseline~200[1]
Gel-Phase (DSPC-based) Liposomes + Antigen3x over baseline~500[1]

MFI: Mean Fluorescence Intensity

Table 2: Influence of Liposome Surface Charge on Immune Response

Liposome Formulation (admixed with OVA antigen)Mean Anti-OVA IgG TiterPredominant IgG SubtypeReference
OVA in PBS< 100-[3]
Neutral Liposomes (DOPC)~1,000IgG1[3]
Anionic Liposomes (DOPA)> 10,000IgG1[3]
Cationic Liposomes (DOTAP)> 10,000IgG1[3]

Data are illustrative and compiled from representative studies.

Experimental Protocols

Protocol 1: Preparation of DSG-Containing Liposomal Adjuvant

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound (DSG), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and Cholesterol using the thin-film hydration and extrusion method.

Materials:

  • This compound (DSG)

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

  • Sterile, depyrogenated glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve DSG, DSPC, and Cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 10:40:50).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (~60°C) to facilitate the formation of a uniform lipid film.

    • Continue evaporation under reduced pressure until a thin, dry lipid film is formed on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • Gently rotate the flask in the water bath at ~60°C for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to ~60°C.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Sterilization and Storage:

    • Sterilize the final liposome suspension by filtering through a 0.22 µm syringe filter.

    • Store the liposomal adjuvant in sterile, sealed vials at 4°C.

Protocol 2: In Vivo Evaluation of DSG-Containing Liposomal Adjuvant

This protocol outlines a general procedure for evaluating the adjuvant efficacy of the prepared DSG-containing liposomes in a murine model.

Materials:

  • Prepared DSG-containing liposomal adjuvant

  • Model antigen (e.g., Ovalbumin, OVA)

  • 6-8 week old female BALB/c mice

  • Sterile syringes and needles

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • ELISA plates and reagents for antibody titration

  • Reagents for cell culture and cytokine analysis (e.g., RPMI-1640, fetal bovine serum, penicillin-streptomycin, brefeldin A, antibodies for flow cytometry)

Procedure:

  • Vaccine Formulation:

    • Mix the model antigen with the DSG-containing liposomal adjuvant. The antigen can be encapsulated during hydration or admixed with the pre-formed liposomes. For simple admixing, incubate the antigen with the liposomes for 30 minutes at room temperature with gentle agitation.

  • Immunization:

    • Divide mice into experimental groups (e.g., PBS control, antigen alone, antigen + DSG-liposome adjuvant).

    • Immunize mice subcutaneously or intramuscularly with the vaccine formulations on day 0. The injection volume is typically 50-100 µL.

    • Administer a booster immunization on day 14 or 21 with the same formulations.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., days 14, 28, and 42) to analyze the antigen-specific antibody response.

    • At the end of the experiment (e.g., day 42), euthanize the mice and harvest spleens for the analysis of T-cell responses and cytokine production.

  • Analysis of Immune Responses:

    • Antibody Titer Measurement (ELISA):

      • Coat ELISA plates with the model antigen.

      • Serially dilute the collected sera and add to the plates.

      • Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.

      • Determine the antibody titer as the reciprocal of the highest dilution giving a positive signal.

    • T-cell Response (ELISpot or Intracellular Cytokine Staining):

      • Isolate splenocytes from the harvested spleens.

      • Restimulate the splenocytes in vitro with the model antigen.

      • For ELISpot, measure the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4).

      • For intracellular cytokine staining, use flow cytometry to identify and quantify cytokine-producing T-cells (e.g., CD4+ and CD8+ T-cells).

Visualizations

Signaling_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T-Helper Cell liposome DSG-Liposome + Antigen endosome Endosome liposome->endosome Uptake cd80_86 CD80/CD86 liposome->cd80_86 Upregulation cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) liposome->cytokines Secretion lysosome Lysosome endosome->lysosome mhc_ii MHC Class II lysosome->mhc_ii Antigen Processing & Presentation t_cell CD4+ T-Cell mhc_ii->t_cell TCR Engagement cd80_86->t_cell Co-stimulation cytokines->t_cell Activation

Caption: Dendritic cell activation by DSG-containing liposomes.

Experimental_Workflow cluster_prep Adjuvant Preparation cluster_formulation Vaccine Formulation cluster_immunization In Vivo Evaluation cluster_analysis Analysis prep1 Lipid Film Hydration (DSG, DSPC, Cholesterol) prep2 Extrusion (100 nm) prep1->prep2 formulate Admix with Antigen prep2->formulate immunize Immunize Mice (Day 0 & 14) formulate->immunize collect Sample Collection (Blood, Spleen) immunize->collect elisa Antibody Titer (ELISA) collect->elisa elispot T-Cell Response (ELISpot) collect->elispot

References

Troubleshooting & Optimization

solubility and stability issues of 1,2-Distearoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Distearoyl-sn-glycerol (DSG). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of DSG in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSG) and what are its common applications?

A1: this compound (DSG) is a diacylglycerol molecule with two stearic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. It is a key signaling molecule in various cellular processes, most notably as an activator of Protein Kinase C (PKC).[1] In pharmaceutical and research applications, DSG is utilized in the preparation of lipid-based drug delivery systems such as liposomes and lipid nanoparticles, where it contributes to the structural integrity and stability of the formulation.[2]

Q2: What are the primary challenges when working with DSG?

A2: The primary challenges associated with DSG are its poor aqueous solubility and potential for physical and chemical instability. Due to its long, saturated acyl chains, DSG is highly hydrophobic and prone to precipitation in aqueous buffers. Additionally, as a lipid ester, it can be susceptible to hydrolysis, and the fatty acid chains can undergo oxidation, leading to degradation of the molecule and potentially impacting experimental outcomes.

Q3: What are the recommended storage conditions for DSG?

A3: To ensure stability, this compound should be stored as a solid at -20°C under an inert atmosphere.[3] For solutions of DSG in organic solvents, storage at -20°C or -80°C is also recommended to minimize solvent evaporation and chemical degradation. It is advisable to prepare aqueous dispersions of DSG fresh for each experiment.

Troubleshooting Guides

Issue 1: Precipitation of DSG upon addition to aqueous media.

Cause: DSG has very low solubility in aqueous solutions. Direct addition or inadequate dispersion techniques can lead to immediate precipitation.

Solution:

  • Use of a Co-solvent: Dissolve DSG in a water-miscible organic solvent first, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. Then, add the stock solution dropwise to the vigorously stirred aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid affecting the biological system.

  • Sonication: After adding the DSG stock solution to the aqueous buffer, sonicate the mixture to aid in the formation of a fine dispersion or liposomes.

  • Heating: Gently warming the aqueous buffer above the melting point of DSG (approximately 75-77°C) during hydration can improve its dispersion. However, be cautious of potential degradation at elevated temperatures over extended periods.

Issue 2: Inconsistent experimental results or loss of activity.

Cause: This may be due to the degradation of DSG through hydrolysis or oxidation, leading to a decreased effective concentration of the active molecule.

Solution:

  • pH Control: Maintain the pH of the aqueous medium close to neutral (pH 6.5-7.4) to minimize acid or base-catalyzed hydrolysis of the ester bonds.

  • Inert Atmosphere: When working with DSG, especially during prolonged experiments or storage, use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the stearoyl chains.

  • Fresh Preparations: Prepare DSG dispersions fresh before each experiment to minimize the impact of time-dependent degradation.

  • Purity Check: Periodically assess the purity of your DSG stock using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for degradation products.

Data Presentation

Table 1: Solubility of this compound (DSG) in Common Solvents

SolventSolubilityNotes
ChloroformSlightly soluble[3]Heating may improve solubility.
Dimethylformamide (DMF)20 mg/mL[4][5]-
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[4][5]-
Ethanol0.25 mg/mL[4][5]Low solubility.
Ethyl AcetateSlightly soluble[3][6]Requires heating to dissolve.[3][6]
Phosphate-Buffered Saline (PBS) pH 7.20.7 mg/mL[4][5]Forms a dispersion.

Experimental Protocols

Protocol 1: Preparation of a this compound (DSG) Dispersion

Objective: To prepare a homogenous aqueous dispersion of DSG for use in cell culture or other biological assays.

Materials:

  • This compound (DSG) powder

  • Ethanol (200 proof, anhydrous)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, glass vials

  • Bath sonicator

  • Heating block or water bath

Procedure:

  • Prepare a DSG Stock Solution:

    • In a sterile glass vial, weigh out the desired amount of DSG powder.

    • Add the appropriate volume of ethanol to achieve a stock solution concentration of 10 mg/mL.

    • Warm the vial to approximately 60°C and vortex until the DSG is completely dissolved.

  • Hydration and Dispersion:

    • In a separate sterile glass vial, heat the desired volume of PBS to 60°C.

    • While vigorously vortexing the warm PBS, slowly add the required volume of the DSG stock solution dropwise. The solution will appear milky.

    • Continue vortexing for an additional 2-3 minutes.

  • Sonication:

    • Place the vial containing the DSG dispersion in a bath sonicator pre-heated to 60°C.

    • Sonicate for 15-30 minutes, or until the dispersion becomes more uniform and translucent.

  • Final Preparation:

    • Allow the dispersion to cool to the desired experimental temperature before use.

    • Visually inspect for any signs of precipitation before adding to your experimental system. For best results, use the dispersion immediately after preparation.

Protocol 2: Assessment of DSG Stability by Thin Layer Chromatography (TLC)

Objective: To qualitatively assess the degradation of DSG over time by detecting the presence of hydrolysis products (stearic acid and monoacylglycerol).

Materials:

  • DSG sample (e.g., from a stability study)

  • TLC silica (B1680970) gel plates

  • Developing chamber

  • Mobile phase: Hexane: Diethyl Ether: Acetic Acid (70:30:1, v/v/v)

  • Iodine chamber for visualization

  • Standards: this compound, Stearic Acid, 1-Stearoyl-sn-glycerol

Procedure:

  • Sample Preparation:

    • Dissolve the DSG sample in a small volume of chloroform.

  • TLC Plate Spotting:

    • Using a capillary tube, spot a small amount of the dissolved DSG sample, along with the standards, onto the baseline of a TLC plate.

    • Allow the spots to dry completely.

  • Chromatogram Development:

    • Place the TLC plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and allow it to air dry completely.

  • Visualization:

    • Place the dried TLC plate in an iodine chamber for a few minutes until brown spots appear.

    • Immediately outline the spots with a pencil as they will fade over time.

  • Analysis:

    • Compare the Rf values of the spots in the DSG sample lane to those of the standards. The appearance of spots corresponding to stearic acid or monoacylglycerol indicates hydrolysis of the DSG.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DSG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Protein PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Receptor G-protein Coupled Receptor Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Diacylglycerol signaling pathway activating Protein Kinase C.

G start Start: Weigh DSG Powder dissolve Dissolve DSG in Ethanol (10 mg/mL stock) start->dissolve add_dsg Add DSG stock to warm PBS while vortexing dissolve->add_dsg heat_pbs Heat PBS to 60°C heat_pbs->add_dsg sonicate Sonicate mixture at 60°C for 15-30 min add_dsg->sonicate cool Cool to experimental temperature sonicate->cool use Use fresh dispersion in experiment cool->use

Caption: Experimental workflow for preparing a DSG dispersion.

G start Issue: Precipitation of DSG in aqueous solution check_dissolution Was DSG fully dissolved in organic solvent first? start->check_dissolution check_addition Was the stock solution added slowly to a vigorously stirred buffer? check_dissolution->check_addition Yes sol_redissolve Action: Re-dissolve DSG in organic solvent with warming. check_dissolution->sol_redissolve No check_temp Was the buffer warmed above DSG's melting point? check_addition->check_temp Yes sol_slow_add Action: Repeat addition process, ensuring slow dropwise addition and rapid stirring. check_addition->sol_slow_add No sonication_check Was sonication performed after hydration? check_temp->sonication_check Yes sol_heat Action: Warm the buffer to ~60-70°C during the addition of DSG. check_temp->sol_heat No sol_sonicate Action: Sonicate the dispersion to reduce particle size. sonication_check->sol_sonicate No end_success Outcome: Homogenous dispersion sonication_check->end_success Yes sol_redissolve->check_addition sol_slow_add->check_temp sol_heat->sonication_check sol_sonicate->end_success

Caption: Troubleshooting decision tree for DSG precipitation.

References

Technical Support Center: 1,2-Distearoyl-sn-glycerol (DSG) Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of liposomes formulated with 1,2-Distearoyl-sn-glycerol (DSG). While much of the available literature focuses on similar distearoyl-based phospholipids (B1166683) like DSPC and DSPE, the principles of stability are largely transferable to DSG-containing liposomes, which are noted for their rigid and stable bilayers at physiological temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for DSG-based liposomes?

A1: The main stability challenges encountered with DSG liposomes include:

  • Aggregation and Fusion: Neutral liposomes like those predominantly composed of DSG can be prone to aggregation, leading to an increase in particle size and potential sedimentation.[1]

  • Drug Leakage: Premature release of the encapsulated drug or active ingredient is a significant issue, often influenced by factors like temperature, lipid composition, and storage conditions.[2][3]

  • Chemical Degradation: The ester bonds in the glycerol (B35011) backbone of DSG are susceptible to hydrolysis, and the lipid tails can undergo oxidation, both of which can compromise the integrity of the liposome (B1194612).[4][5]

Q2: How does cholesterol impact the stability of DSG liposomes?

A2: Cholesterol is a critical component for enhancing the stability of liposomes. It inserts into the lipid bilayer, increasing the packing density of the lipid molecules.[2] This "condensing effect" reduces the flexibility of the lipid acyl chains, resulting in a less permeable and more stable membrane.[2][6] The optimal molar ratio of DSG to cholesterol is crucial; a ratio of approximately 55:45 is often cited as providing excellent stability and minimal leakage.[2]

Q3: What is the effect of pH on the stability of DSG liposomes?

A3: The pH of the surrounding medium can significantly affect liposome stability.[7][8] Non-neutral pH, both acidic and alkaline conditions, can accelerate the hydrolysis of the ester linkages in the DSG molecule.[4][9] This degradation can lead to the formation of lysolipids and free fatty acids, which in turn can disrupt the membrane structure, causing drug leakage and liposome aggregation.[9] It is generally recommended to maintain the pH of the formulation close to neutral (pH 6.5-7.4) for optimal stability.[9]

Q4: What are the optimal storage conditions for DSG liposomes?

A4: For optimal stability, DSG liposomes should generally be stored at a temperature below the phase transition temperature of the lipid mixture.[2] A common recommendation is storage at 4°C.[1][2] Freezing liposome suspensions should be avoided unless a suitable cryoprotectant (e.g., sucrose, trehalose) is included, as the formation of ice crystals can disrupt the liposome structure and lead to leakage.[1][10]

Q5: How can I prevent the aggregation of my DSG liposomes?

A5: Since DSG liposomes are neutral, they can be susceptible to aggregation.[1] To prevent this, you can:

  • Incorporate a charged lipid: Including a small percentage (5-10 mol%) of a charged lipid like 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) can introduce electrostatic repulsion between the vesicles.[1]

  • Include a PEGylated lipid: Incorporating a lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DSPE-PEG, can create a "stealth" liposome with a protective polymer coating that provides steric hindrance, preventing aggregation.[2][11]

  • Optimize liposome concentration: Highly concentrated liposome suspensions are more prone to aggregation. Diluting the formulation may improve stability.[1]

Troubleshooting Guides

Issue 1: My liposomes are aggregating and the particle size is increasing over time.
Potential Cause Troubleshooting Steps
Insufficient Surface Charge Incorporate 5-10 mol% of a charged lipid (e.g., DSPG) to induce electrostatic repulsion.[1]
Inappropriate Storage Conditions Store liposomes at 4°C. Avoid freezing unless a cryoprotectant is used.[1][2]
High Liposome Concentration Dilute the liposome suspension to reduce the frequency of particle collisions.[1]
Changes in pH or Ionic Strength Ensure the buffer system is robust and maintains a stable pH and ionic strength during storage.[1]
Lipid Hydrolysis Maintain a neutral pH (6.5-7.4) and store at low temperatures (2-8°C) to minimize hydrolysis.[9]
Issue 2: The encapsulated drug is leaking from my liposomes.
Potential Cause Troubleshooting Steps
Suboptimal Cholesterol Concentration Optimize the molar ratio of DSG to cholesterol. A 55:45 ratio is often a good starting point.[2]
Temperature Fluctuations Maintain a stable storage temperature below the phase transition temperature of the lipid mixture.[2]
Lipid Degradation (Hydrolysis/Oxidation) Use high-purity lipids, deoxygenated buffers, and consider adding antioxidants to prevent oxidation.[4][9] Store at a neutral pH and low temperature to minimize hydrolysis.[4][9]
Inappropriate pH of the External Medium Ensure the external buffer has a pH that promotes both drug and liposome stability.[7][8]
Inefficient Encapsulation Review and optimize the drug loading method (passive vs. active loading).[1]

Data Presentation

Table 1: Effect of Cholesterol on DSG/DSPC Liposome Stability

DSPC:Cholesterol Molar Ratio Effect on Membrane Properties Impact on Drug Retention
100:0High membrane fluidity, prone to leakage.Low drug retention.
80:20Increased packing and reduced permeability.Improved drug retention.
60:40Further decreased permeability and increased ordering.Significant improvement in drug retention.
55:45Often cited as optimal for packing and stability.[2]High drug retention, minimal leakage.[2]
50:50Saturation of the cholesterol effect, potential for phase separation.May not offer significant improvement over 55:45.[2]

Table 2: Influence of pH on Liposome Stability

pH Condition Effect on Liposome Stability
Acidic (e.g., pH < 5)Can lead to a 50% decrease in stability due to accelerated hydrolysis of ester bonds.[7][8]
Neutral (pH 6.5-7.4)Generally the optimal range for maintaining liposome integrity and minimizing hydrolysis.[9]
Alkaline (e.g., pH > 8)Can result in a 20% decrease in stability.[7][8]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.[2]

Materials:

  • This compound (DSG)

  • Cholesterol

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve DSG and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.

    • Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature of the lipid mixture (for DSG, this will be high, so a temperature of ~60-65°C is a reasonable starting point) to ensure the formation of a thin, uniform lipid film.[2]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Warm the aqueous buffer to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[12]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[12] The resulting translucent suspension contains unilamellar liposomes.

Protocol 2: Assessment of Drug Leakage by Dialysis

This protocol is used to evaluate the in vitro stability and drug retention of the liposomal formulation.[13]

Materials:

  • Liposome suspension containing the encapsulated drug

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4)

  • Stirring plate and stir bar

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Place a known volume of the liposome suspension into a dialysis bag.

  • Immerse the sealed dialysis bag in a larger volume of the release buffer, stirring at a constant speed and maintaining a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.

  • Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • At the end of the study, disrupt the liposomes remaining in the dialysis bag (e.g., with a detergent like Triton X-100 or a suitable organic solvent) to determine the total amount of encapsulated drug.[1]

  • Calculate the percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_characterization Characterization & Stability dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (MLVs) film->hydrate extrude Extrude to Form Unilamellar Vesicles (LUVs) hydrate->extrude size Particle Size & PDI (DLS) extrude->size zeta Zeta Potential extrude->zeta ee Encapsulation Efficiency extrude->ee leakage Drug Leakage Study (Dialysis) extrude->leakage

Caption: Workflow for DSG Liposome Preparation and Characterization.

troubleshooting_aggregation start Liposome Aggregation Observed check_charge Is a charged lipid included in the formulation? start->check_charge add_charge Action: Incorporate 5-10 mol% of a charged lipid (e.g., DSPG). check_charge->add_charge No check_peg Is a PEGylated lipid included? check_charge->check_peg Yes stable Aggregation Resolved add_charge->stable add_peg Action: Incorporate a PEG-lipid (e.g., DSPE-PEG). check_peg->add_peg No check_conc Is the liposome concentration high? check_peg->check_conc Yes add_peg->stable dilute Action: Dilute the formulation. check_conc->dilute Yes check_storage Review storage conditions (Temperature, pH, Buffer). check_conc->check_storage No dilute->stable optimize_storage Action: Store at 4°C in a stable, neutral pH buffer. check_storage->optimize_storage Issues Found check_storage->stable No Issues optimize_storage->stable

Caption: Troubleshooting Logic for Liposome Aggregation.

References

Technical Support Center: Optimizing Drug Encapsulation with 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the encapsulation of therapeutic agents using 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What makes DSPC a good choice for liposomal drug delivery? A1: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with a high phase transition temperature (Tc) of approximately 55°C.[1][2][3][4] This property allows it to form rigid and stable liposomal membranes at physiological temperatures (around 37°C).[1][2][3] This rigidity is crucial for minimizing premature drug leakage, enhancing stability in biological environments, and providing controlled release of encapsulated drugs.[2][3]

Q2: Why is the hydration temperature critical when working with DSPC? A2: The hydration of the lipid film must be performed at a temperature above DSPC's phase transition temperature (Tc ≈ 55°C), typically between 60-65°C.[3][5][6] At this temperature, the lipid bilayer is in a fluid, liquid-crystalline state, which facilitates the proper formation of vesicles and allows for efficient encapsulation of the drug.[5] Performing hydration below the Tc will result in a poorly formed, leaky liposome (B1194612) structure.

Q3: How does cholesterol affect my DSPC formulation and encapsulation efficiency? A3: Cholesterol is a critical component that modulates membrane fluidity and stability.[6][7] It inserts between DSPC molecules, leading to a "condensing effect" that increases the packing density and rigidity of the lipid bilayer.[6][7] This enhancement reduces membrane permeability and can decrease the leakage of encapsulated drugs.[2][5] However, for hydrophobic drugs, high concentrations of cholesterol may compete for space within the bilayer, potentially lowering encapsulation efficiency.[5] An optimal molar ratio of DSPC to cholesterol, such as 70:30 or 55:45, is often used to achieve a stable formulation.[8][9][10]

Q4: What is the difference between encapsulation efficiency and drug loading capacity? A4: Encapsulation efficiency (EE%) is the percentage of the total initial drug that is successfully entrapped within the liposomes.[][12] Drug loading capacity (LC%), on the other hand, is the amount of encapsulated drug relative to the total weight of the nanoparticle, indicating the mass percentage of the nanoparticle that is the drug itself.[]

Q5: What are the main methods for loading drugs into DSPC liposomes? A5: There are two primary methods:

  • Passive Loading: The drug is encapsulated during the liposome formation process. The drug is typically dissolved in the aqueous buffer used for hydrating the lipid film.[13] This method is common for hydrophilic drugs but often results in low encapsulation efficiency (e.g., 2-15%).[4][13]

  • Active (or Remote) Loading: This technique is used for ionizable drugs and can achieve very high encapsulation efficiencies (>90%).[4][5][13] It involves creating a transmembrane gradient (e.g., a pH or ion gradient) that drives the drug into the pre-formed liposomes.[13]

Troubleshooting Guide: Low Encapsulation Efficiency

IssuePotential CauseRecommended Solution
Low EE% for Hydrophilic Drugs Inefficient passive loading method.The efficiency of passive loading is inherently limited by the captured aqueous volume.[13] Consider using a freeze-thaw cycling step (5-10 cycles) after hydration to increase the encapsulation efficiency.[6] For ionizable drugs, switch to an active (remote) loading method to utilize transmembrane gradients.[5][13]
Low EE% for Hydrophobic Drugs Incomplete solubilization of the drug with lipids.Ensure the hydrophobic drug is completely dissolved along with the lipids in the organic solvent (e.g., chloroform/methanol) before forming the thin film.[5][14] Inadequate dissolution will prevent the drug from properly integrating into the lipid bilayer.
Low EE% for All Drug Types Hydration temperature is below DSPC's phase transition temperature (Tc ≈ 55°C).Always perform the hydration step at a temperature safely above the Tc of DSPC, typically 60-65°C.[5][6] This ensures the lipid bilayer is in a fluid state, which is necessary for proper vesicle formation.[5]
Suboptimal drug-to-lipid ratio.Systematically screen a range of drug-to-lipid ratios to find the optimal balance for your specific drug and formulation.[5] An excessively high ratio can saturate the system and lead to lower efficiency.
Incomplete hydration of the lipid film.Ensure the lipid film created during solvent evaporation is thin, even, and uniform.[5] A thick or uneven film will not hydrate (B1144303) properly, leading to poor vesicle formation and low encapsulation.
Liposome Aggregation and Instability High liposome concentration.Highly concentrated suspensions are prone to aggregation.[5] Consider diluting the formulation or assessing stability at various concentrations.
Incorrect pH or ionic strength of the buffer.The pH and ionic strength can impact liposome surface charge and stability.[5] Optimize the buffer for your specific drug and lipid composition. For neutral DSPC liposomes, consider adding charged lipids like DSPG to increase surface charge and reduce aggregation through electrostatic repulsion.[5]
Improper storage conditions.Store liposome suspensions at 4°C to maintain stability.[6] Avoid freezing unless specific cryoprotectants like sucrose (B13894) or trehalose (B1683222) are included, as freeze-thaw cycles can disrupt the liposome structure.[5]

Quantitative Data Summary

Table 1: Typical Physicochemical Properties of DSPC-Based Liposomes

ParameterTechniqueTypical ValuesKey Considerations
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)50 - 200 nm[4]Influenced by extrusion pore size, pressure, and lipid concentration.[4]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[4]A value below 0.2 indicates a monodisperse, homogenous population of vesicles.
Zeta Potential Laser Doppler VelocimetryVariesDSPC is neutral; the value depends on the buffer and inclusion of charged lipids.
Phase Transition Temp. (Tc) Differential Scanning Calorimetry (DSC)~55°C[2][4]The inclusion of cholesterol or other lipids can broaden or shift the phase transition.[4]

Table 2: Typical Encapsulation Efficiencies (EE%) in DSPC Liposomes

Drug TypeLoading MethodTypical EE%Reference
Hydrophilic Drugs Passive Loading2 - 15%[4]
Lipophilic Drugs Passive Loading> 90%[4]
Ionizable Drugs Active (Remote) Loading> 90%[4]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar vesicles with a defined size.[1][6]

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Organic solvent (e.g., Chloroform or a 2:1 Chloroform:Methanol mixture)

  • Aqueous hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Dissolution: a. Weigh the desired amounts of DSPC and cholesterol (e.g., for a 2:1 molar ratio).[1] b. Dissolve the lipids and the drug (if hydrophobic) completely in the organic solvent in a round-bottom flask. The solution should be clear.[1]

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Submerge the flask in a water bath set to 40-50°C. c. Rotate the flask and apply a vacuum to evaporate the solvent, creating a thin, uniform lipid film on the flask wall.[1] d. Continue evaporation under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration: a. Pre-heat the aqueous buffer (containing the drug, if hydrophilic) to 60-65°C (above DSPC's Tc).[6] b. Add the heated buffer to the lipid film. c. Vortex the flask vigorously until the lipid film is fully detached from the wall, forming a milky suspension of multilamellar vesicles (MLVs).[6]

  • Size Reduction (Extrusion): a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1] b. Pre-heat the extruder assembly to 60-65°C.[1] c. Draw the MLV suspension into a syringe and pass it through the membrane 11-21 times.[1] d. The resulting translucent suspension contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a more uniform size.[1]

  • Storage: a. Allow the liposome suspension to cool to room temperature. b. Store the final formulation at 4°C for stability.[6]

Protocol 2: Determination of Encapsulation Efficiency (EE%)

This protocol outlines the steps to quantify the amount of drug successfully encapsulated.

Procedure:

  • Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:

    • Size Exclusion Chromatography (SEC): Use a Sephadex G-50 column. Liposomes elute in the void volume, while the smaller free drug molecules are retained and elute later.[3][14]
    • Ultracentrifugation: Pellet the liposomes at high speeds (e.g., 100,000 x g for 1 hour). The free drug will remain in the supernatant.[3][14]
    • Dialysis: Dialyze the suspension against a large volume of buffer using a membrane with an appropriate molecular weight cut-off (MWCO) to remove the free drug.[3][14]

  • Quantification of Drug: a. Measure Total Drug (D_total): Take an aliquot of the liposome suspension before the separation step. Disrupt the liposomes by adding a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug.[3][5][14] Quantify the drug concentration using a validated analytical method like HPLC or UV-Vis spectrophotometry. b. Measure Free Drug (D_free): Quantify the drug concentration in the supernatant (from centrifugation) or the fractions corresponding to the free drug (from SEC).

  • Calculation of EE%: a. Use the following formula to calculate the encapsulation efficiency:[14] EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

G cluster_prep Preparation cluster_char Characterization dissolution 1. Lipid Dissolution film 2. Thin-Film Formation dissolution->film Rotary Evaporation hydration 3. Hydration (>55°C) film->hydration Add Heated Buffer extrusion 4. Size Reduction (Extrusion) hydration->extrusion Pass Through Membrane separation 5. Separation of Free Drug extrusion->separation dls 8. Size & PDI (DLS) extrusion->dls quantification 6. Drug Quantification separation->quantification calculation 7. EE% Calculation quantification->calculation

Experimental workflow for DSPC liposome preparation and characterization.

G start Low Encapsulation Efficiency drug_type What is your drug type? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic hydrophobic Hydrophobic drug_type->hydrophobic ionizable Ionizable drug_type->ionizable sol_hydrophilic Consider active loading or freeze-thaw cycles hydrophilic->sol_hydrophilic sol_hydrophobic Ensure complete drug solubilization in organic solvent hydrophobic->sol_hydrophobic sol_ionizable Use active loading with a transmembrane gradient ionizable->sol_ionizable sol_general Verify hydration temperature is >55°C and optimize drug-to-lipid ratio sol_hydrophilic->sol_general sol_hydrophobic->sol_general sol_ionizable->sol_general

Troubleshooting decision tree for low encapsulation efficiency.

Effect of cholesterol on the DSPC lipid bilayer structure.

References

Technical Support Center: Prevention of 1,2-Distearoyl-sn-glycerol (DSG) Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of liposomes containing 1,2-Distearoyl-sn-glycerol (DSG).

Troubleshooting Guide

Problem: My liposome (B1194612) suspension containing this compound shows visible aggregation, precipitation, or a significant increase in particle size over a short period.

This is a common challenge due to the physicochemical properties of DSG. As a diacylglycerol, DSG lacks a hydrophilic headgroup, which can lead to unstable bilayers and a high tendency for aggregation when used as the sole or primary lipid component.

Potential CauseRecommended Solution
Insufficient Electrostatic Repulsion DSG is a neutral lipid, leading to minimal electrostatic repulsion between vesicles. This makes them highly susceptible to van der Waals forces, causing them to aggregate. Solution: Incorporate a charged lipid into your formulation. For a negative charge, consider lipids like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG). A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.
Lack of Steric Hindrance Without a protective hydrophilic layer, liposomes can come into close contact, leading to aggregation and fusion. Solution: Include a polyethylene (B3416737) glycol (PEG)-conjugated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) in your formulation. The PEG chains create a steric barrier that prevents vesicle-vesicle interactions.[1][2]
Inappropriate Lipid Composition Using a high concentration of DSG can disrupt the bilayer structure and promote the formation of non-lamellar phases, leading to instability and aggregation.[3] Solution: Formulate liposomes with a base lipid that readily forms stable bilayers, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and incorporate DSG as a minor component.[3] Cholesterol can also be included to modulate membrane fluidity and enhance stability.[4][5][6]
Suboptimal Preparation Method The method of liposome preparation can significantly influence their initial size distribution and propensity for aggregation. Solution: The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles with a controlled size.[4][7] Ensure the lipid film is completely dry before hydration and that the extrusion is performed above the phase transition temperature (Tc) of all lipid components.
Incorrect pH or High Ionic Strength of Buffer The pH and salt concentration of the hydration buffer can impact liposome stability. High ionic strength can screen surface charges, reducing electrostatic repulsion and leading to aggregation.[7] Solution: Use a buffer with a pH that ensures the stability of all formulation components. If aggregation is observed, consider reducing the salt concentration of the buffer.
Inappropriate Storage Conditions Storing liposomes at unsuitable temperatures can lead to fusion, aggregation, or degradation.[4] Solution: Generally, liposome formulations should be stored at 4°C.[4] Avoid freezing unless appropriate cryoprotectants (e.g., sucrose, trehalose) are included, as freeze-thaw cycles can disrupt the liposome structure.

Frequently Asked Questions (FAQs)

Q1: Can I form stable liposomes using only this compound (DSG)?

A1: It is challenging to form stable, unilamellar liposomes using only DSG. Diacylglycerols like DSG are cone-shaped lipids that do not pack well into a bilayer structure and tend to form non-lamellar phases.[3] This inherent instability often leads to rapid aggregation and fusion of the vesicles. For stable liposome formation, it is highly recommended to use DSG in combination with bilayer-forming phospholipids (B1166683) like DSPC.

Q2: What is the role of cholesterol in a DSG-containing liposome formulation?

A2: Cholesterol can be a critical component for enhancing the stability of liposomes. It inserts into the lipid bilayer and modulates its fluidity, reduces permeability, and increases the packing density of the lipids.[4][5] This "condensing effect" leads to a more stable and less leaky membrane, which can help to mitigate the destabilizing effects of DSG.

Q3: How do I choose between charge stabilization and steric stabilization for my DSG-containing liposomes?

A3: The choice depends on your specific application.

  • Charge stabilization , achieved by including charged lipids like DSPG, is effective at preventing aggregation in low-ionic-strength media. However, in high-ionic-strength environments (e.g., physiological conditions), the electrostatic repulsion can be screened, reducing its effectiveness.

  • Steric stabilization , using PEGylated lipids, provides a robust physical barrier to aggregation that is less sensitive to the ionic strength of the medium.[1][2][8] PEGylation can also prolong the circulation time of liposomes in vivo. In many cases, a combination of both charge and steric stabilization can provide optimal stability.

Q4: What is the recommended molar ratio of DSG to other lipids in the formulation?

A4: The optimal molar ratio will depend on the specific lipids used and the desired properties of the liposomes. It is recommended to start with a low molar percentage of DSG (e.g., 1-10 mol%) and systematically increase it while monitoring the effect on liposome size, stability, and any functional assays relevant to your application. A thorough characterization of each formulation is crucial.

Q5: How can I characterize the aggregation of my liposomes?

A5: Dynamic Light Scattering (DLS) is a primary technique used to measure the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome population. An increase in the mean diameter and PDI over time is indicative of aggregation. Visual inspection for turbidity or precipitation can also be a simple, qualitative indicator of aggregation. Zeta potential measurements are used to assess the surface charge of the liposomes, which is a key predictor of their stability via electrostatic repulsion.[7]

Experimental Protocols

Protocol: Preparation of DSG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes composed of DSPC, Cholesterol, and DSG, with the inclusion of a charged lipid (DSPG) for electrostatic stabilization.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound (DSG)

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Co-dissolve DSPC, cholesterol, DSG, and DSPG in chloroform in a round-bottom flask at the desired molar ratio. A common starting point could be DSPC:Cholesterol:DSG:DSPG at a molar ratio of 50:35:5:10.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the Tc of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of the lipids (e.g., 60-65°C).

    • Add the warm buffer to the flask containing the lipid film.

    • Vortex the flask until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Cool the liposome suspension to room temperature.

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to confirm the surface charge.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment cluster_outcome Outcome lipid_dissolution 1. Lipid Dissolution (DSPC, Chol, DSG, DSPG in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, >Tc) film_formation->hydration extrusion 4. Extrusion (e.g., 100 nm membrane) hydration->extrusion dls Particle Size & PDI (Dynamic Light Scattering) extrusion->dls Analysis zeta Zeta Potential extrusion->zeta Analysis storage Storage (e.g., 4°C) dls->storage zeta->storage monitoring Monitor Size & PDI (Over Time) storage->monitoring stable Stable Liposomes monitoring->stable Desired aggregated Aggregated Liposomes monitoring->aggregated Undesired

Caption: Workflow for the preparation and characterization of stable DSG-containing liposomes.

stabilization_mechanisms cluster_problem Problem: Aggregation cluster_solutions Solutions cluster_charge Charge Stabilization cluster_steric Steric Stabilization liposome1 DSG Liposome liposome2 DSG Liposome liposome1->liposome2 van der Waals Attraction charged_lipo1 Negatively Charged Liposome (DSPG) peg_lipo1 PEGylated Liposome charged_lipo2 Negatively Charged Liposome (DSPG) charged_lipo1->charged_lipo2 Electrostatic Repulsion peg_lipo2 PEGylated Liposome peg_lipo1->peg_lipo2 Steric Hindrance

References

Technical Support Center: 1,2-Distearoyl-sn-glycerol (DSG) Liposome Integrity and the Influence of Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the integrity of 1,2-Distearoyl-sn-glycerol (DSG) liposomes and the critical role of cholesterol in their formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in liposome (B1194612) formulations?

Cholesterol is a crucial component in many liposome formulations, where it acts as a membrane stabilizer.[1] Its primary functions are to modulate membrane fluidity, reduce permeability, and enhance the stability of the lipid bilayer.[2] By intercalating between lipid molecules, cholesterol can induce a "condensing effect," leading to a more ordered and tightly packed lipid membrane.[1] This increased packing density reduces the flexibility of the lipid acyl chains, resulting in a less permeable and more stable liposome, which is critical for preventing the premature leakage of encapsulated contents.[1]

Q2: How does the lack of a polar headgroup in this compound (DSG) compared to phospholipids (B1166683) like DSPC affect liposome integrity and interaction with cholesterol?

The absence of a bulky phosphocholine (B91661) headgroup in DSG, a diacylglycerol, is a significant structural difference from phospholipids like 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC). This can influence liposome integrity and the interaction with cholesterol in several ways:

  • Membrane Curvature and Stability: Diacylglycerols can induce negative membrane curvature, which may lead to structural instabilities and a higher propensity for liposome fusion.[3]

  • Cholesterol's Condensing Effect: The "umbrella model" suggests that phospholipid headgroups shield the hydrophobic cholesterol molecule from the aqueous environment, forcing a tighter packing of the acyl chains.[4] Without this large headgroup, the condensing effect of cholesterol in DSG bilayers might be different, potentially leading to altered membrane organization and stability.

  • Aggregation: The lack of a charged or large polar headgroup in DSG may reduce the repulsive forces between liposomes, potentially increasing the risk of aggregation. The incorporation of cholesterol can influence the surface properties and may help mitigate this issue.

Q3: What is the optimal molar ratio of DSG to cholesterol for stable liposomes?

The optimal DSG:cholesterol molar ratio can vary depending on the specific application and the desired liposome characteristics. For many phospholipid-based liposomes, a cholesterol concentration of 30-50 mol% is often used to achieve good stability.[5] For instance, a 70:30 ratio of phospholipid to cholesterol has been reported as a stable formulation for controlled drug release.[6] It is recommended to empirically determine the optimal ratio for your specific DSG formulation by preparing liposomes with varying cholesterol concentrations (e.g., 0, 10, 20, 30, 40, 50 mol%) and evaluating their stability, size, and leakage characteristics over time.

Q4: How can I minimize the leakage of encapsulated contents from my DSG liposomes?

Minimizing leakage is crucial for the successful application of liposomes. Several factors can be optimized:

  • Cholesterol Concentration: As discussed, incorporating an optimal amount of cholesterol is key to reducing membrane permeability.[1]

  • Lipid Purity: Use high-purity DSG and cholesterol to avoid impurities that can disrupt the bilayer packing and create defects.

  • Preparation Method: The thin-film hydration followed by extrusion method generally produces unilamellar vesicles with a more homogenous size distribution, which can contribute to better stability.[1]

  • Storage Conditions: Store liposome suspensions at a temperature below the main phase transition temperature of the lipid mixture. For DSG-based liposomes, refrigeration at 4°C is generally recommended.[1] Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the liposome structure.[7]

  • Buffer Conditions: Use an isotonic buffer to prevent osmotic stress, which can lead to liposome rupture and leakage.

Q5: My DSG liposomes are aggregating. What can I do to prevent this?

Aggregation of neutral liposomes like those made from DSG can be a common issue. Here are some troubleshooting steps:

  • Incorporate Charged Lipids: Including a small percentage (5-10 mol%) of a charged lipid, such as 1,2-Distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG), can introduce electrostatic repulsion between the liposomes and prevent aggregation.

  • PEGylation: The addition of a small amount of PEGylated lipid (e.g., DSPE-PEG2000) can create a steric barrier on the liposome surface, which can also prevent aggregation.

  • Control Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation. If possible, work with more dilute suspensions or assess stability at different concentrations.

  • Optimize Ionic Strength: High ionic strength buffers can screen surface charges and reduce electrostatic repulsion. Ensure the ionic strength of your buffer is appropriate for your formulation.

Troubleshooting Guides

Issue 1: High Initial Leakage of Encapsulated Material
Possible Cause Troubleshooting Steps
Suboptimal Cholesterol Concentration The membrane is too fluid and permeable. Prepare formulations with varying DSG:cholesterol molar ratios (e.g., 9:1, 8:2, 7:3, 6:4, 1:1) and perform a leakage assay to determine the optimal concentration for your application.[1]
Inefficient Encapsulation For passive encapsulation of hydrophilic molecules, ensure the lipid film is hydrated with the drug solution. For hydrophobic molecules, ensure they are well-dissolved with the lipids in the organic solvent before film formation. Consider the physicochemical properties of the encapsulated molecule and its interaction with the bilayer.
Structural Defects in the Bilayer Ensure the hydration of the lipid film is performed above the phase transition temperature of the DSG:cholesterol mixture. Annealing the liposome suspension by incubating it at a temperature above the phase transition for a short period after preparation can help reduce structural defects.
Osmotic Mismatch The buffer inside and outside the liposomes has a different osmolarity, causing water to move across the membrane and potentially rupture the vesicles. Use a buffer that is isotonic with the solution used for hydration.
Issue 2: Liposome Size is Too Large or Polydisperse
Possible Cause Troubleshooting Steps
Inefficient Size Reduction During extrusion, ensure the liposome suspension is passed through the membrane a sufficient number of times (typically 11-21 passes). Use a stepwise extrusion process with membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm). Ensure the extrusion is performed at a temperature above the phase transition temperature of the lipid mixture.
Aggregation Post-Preparation Neutral liposomes are prone to aggregation. Refer to the FAQ on preventing aggregation, such as by including charged lipids or PEGylated lipids in the formulation.
High Cholesterol Content Very high concentrations of cholesterol can sometimes lead to the formation of larger vesicles.[8] Optimize the cholesterol ratio as described in the leakage troubleshooting section.

Quantitative Data Summary

The following table summarizes the general effects of increasing cholesterol concentration on the properties of liposomes formulated with saturated lipids, which are expected to be similar for DSG-based liposomes.

Parameter Effect of Increasing Cholesterol Rationale
Membrane Fluidity DecreasesCholesterol's rigid ring structure restricts the movement of the lipid acyl chains.[9]
Membrane Permeability DecreasesIncreased packing and reduced fluidity of the bilayer make it more difficult for molecules to pass through.[2]
Liposome Size May IncreaseIncreased membrane rigidity can limit the curvature of the bilayer, leading to the formation of larger vesicles.[8]
Encapsulation Efficiency Can be variableWhile a more stable membrane can improve retention, high cholesterol might reduce the available space within the bilayer for hydrophobic drugs. For hydrophilic drugs, reduced leakage generally improves apparent encapsulation efficiency.
Phase Transition Temperature (Tm) Broadens and may be abolishedCholesterol disrupts the cooperative melting of the lipid acyl chains.[10]

Experimental Protocols

Protocol 1: Preparation of DSG:Cholesterol Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • This compound (DSG)

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DSG and cholesterol in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid mixture to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (pre-warmed to a temperature above the phase transition temperature) to the flask containing the dry lipid film.

    • Agitate the flask by vortexing or swirling to hydrate (B1144303) the lipid film and form a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Load the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure the final product is collected in the second syringe.

  • Storage:

    • Store the resulting unilamellar liposome suspension at 4°C.

Protocol 2: Calcein (B42510) Leakage Assay to Assess Liposome Integrity

Materials:

  • DSG:Cholesterol liposomes prepared with encapsulated calcein (e.g., 50-100 mM in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay buffer (same as the external buffer for the liposomes)

  • Triton X-100 solution (e.g., 10% v/v)

  • Fluorometer

Procedure:

  • Purification of Calcein-Loaded Liposomes:

    • Separate the liposomes with encapsulated calcein from the unencapsulated (free) calcein using a size-exclusion chromatography column equilibrated with the assay buffer.

    • Collect the liposome-containing fractions.

  • Leakage Measurement:

    • Dilute a known amount of the purified calcein-loaded liposomes in the assay buffer in a cuvette.

    • Measure the initial fluorescence (F₀) at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • Incubate the liposome suspension under the desired experimental conditions (e.g., at a specific temperature over time).

    • At various time points, measure the fluorescence (Fₜ).

  • Maximum Leakage Determination:

    • To determine the fluorescence corresponding to 100% leakage, add a small volume of Triton X-100 solution to the liposome suspension to completely disrupt the liposomes.

    • Measure the maximum fluorescence (Fₘₐₓ).

  • Calculation of Percent Leakage:

    • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product dissolve Dissolve DSG and Cholesterol in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry hydrate Add Aqueous Buffer (above Tm) dry->hydrate agitate Agitate (Vortex) to form MLVs hydrate->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude ulvs Unilamellar Vesicles (ULVs) extrude->ulvs

Caption: Workflow for the preparation of DSG:Cholesterol liposomes.

Cholesterol_Effect cluster_effects Effects on Liposome Bilayer cluster_consequences Consequences for Liposome Integrity cholesterol Cholesterol fluidity Decreased Fluidity cholesterol->fluidity permeability Decreased Permeability cholesterol->permeability packing Increased Packing Density cholesterol->packing stability Increased Stability fluidity->stability permeability->stability packing->stability leakage Reduced Leakage stability->leakage integrity Enhanced Integrity stability->integrity

Caption: The stabilizing effect of cholesterol on liposome integrity.

References

Technical Support Center: Influence of pH on the Stability of DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the physical stability and aggregation of pure DSPC liposomes?

A1: The physical stability of DSPC liposomes is significantly influenced by pH due to its effect on surface charge. Pure DSPC liposomes are zwitterionic and have a near-neutral isoelectric point, resulting in a low surface charge at physiological pH (7.4).[1] At this pH, the zeta potential is approximately -10.8 ± 1.5 mV.[1] This low value provides insufficient electrostatic repulsion between vesicles, making them prone to aggregation and fusion over time.[1] To achieve good colloidal stability, a zeta potential of greater than +30 mV or less than -30 mV is generally recommended.[1] Adjusting the pH away from neutral, to either more acidic or more alkaline conditions, can increase the magnitude of the zeta potential and enhance stability against aggregation.[1]

Q2: What is the impact of pH on the chemical stability of DSPC?

A2: The primary pathway for chemical degradation of phospholipids (B1166683) like DSPC is the hydrolysis of its ester bonds, which breaks down the lipid into lysophospholipids and free fatty acids.[1] This process is highly pH-dependent. The rate of hydrolysis is at its minimum at a slightly acidic pH of approximately 6.5.[1] Both more acidic and alkaline conditions will accelerate the rate of this chemical degradation.[1] Therefore, for long-term storage, maintaining a pH close to 6.5 is optimal for minimizing chemical breakdown of the liposomes.[1][2]

Q3: Can pH changes cause leakage of encapsulated contents from DSPC liposomes?

A3: Yes, pH can induce leakage through two main mechanisms. Firstly, extreme pH values can disrupt the packing of the lipid bilayer, increasing the membrane's permeability and allowing encapsulated material to escape.[1] Secondly, chemical degradation via hydrolysis at non-optimal pH values leads to the formation of lysophospholipids.[1][2] These molecules have detergent-like properties that can destabilize the bilayer, further contributing to leakage.[2]

Q4: How can I improve the stability of my DSPC liposome (B1194612) formulation at a specific pH?

A4: To enhance stability, especially at or near neutral pH where aggregation is common, you can modify the formulation in several ways:

  • Incorporate Charged Lipids: Adding a small molar ratio (e.g., 5-10%) of a charged lipid is highly effective. For a negative charge, consider 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG). For a positive charge, 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) can be used.[1] This will increase the magnitude of the zeta potential, enhancing electrostatic repulsion.[1]

  • Add Cholesterol: Including cholesterol (typically 30-50 mol%) can increase the packing density of the lipid bilayer.[3] This reduces membrane permeability and enhances its resistance to pH-induced leakage.[3]

  • Include PEGylated Lipids: Incorporating a lipid conjugated to polyethylene (B3416737) glycol (e.g., DSPE-PEG) creates a protective hydrophilic layer around the liposome. This provides steric hindrance that can prevent aggregation.[3]

Troubleshooting Guide

Problem Probable Cause (pH-Related) Recommended Solution
Liposome Aggregation & Precipitation 1. Suboptimal pH: The buffer pH is too close to the isoelectric point of the liposomes, leading to a low surface charge and minimal electrostatic repulsion.[1] 2. High Ionic Strength: High salt concentrations in the buffer can screen the surface charge, reducing the repulsive forces between vesicles.[1]1. Adjust pH: Move the buffer pH to be more acidic (e.g., ~4) or more basic (e.g., ~9) to increase the magnitude of the zeta potential.[1] For optimal chemical stability, a pH of 6.5 is recommended.[1] 2. Incorporate Charged Lipids: Add 5-10 mol% of a charged lipid like DSPG or DSTAP to the formulation to ensure a high zeta potential.[1] 3. Reduce Ionic Strength: If the application allows, lower the salt concentration of the buffer.[1]
Leakage of Encapsulated Drug/Molecule 1. pH-Induced Membrane Instability: Extreme pH values are disrupting the lipid packing in the bilayer, increasing its permeability.[1] 2. Chemical Degradation: Hydrolysis of DSPC at non-optimal pH is creating lysolipids that destabilize the membrane.[1]1. Optimize Formulation pH: Maintain the pH within a range that ensures both the stability of the encapsulated drug and the integrity of the liposome membrane. A pH of ~6.5 is best for DSPC chemical stability.[1] 2. Incorporate Cholesterol: Add 30-50 mol% cholesterol to increase the packing density of the bilayer, which reduces permeability.[3]
Inconsistent Particle Size & High PDI 1. Aggregation During Preparation: The pH of the hydration buffer is not optimal, causing aggregation to occur during the formation of the liposomes.[3] 2. pH Shifts During Processing: The pH may be changing during energy-intensive steps like sonication or extrusion, leading to transient instability.1. Control Buffer pH: Ensure the pH of the hydration buffer is optimized for stability (either far from neutral or containing charged lipids). 2. Buffer Capacity: Use a buffer with sufficient capacity to resist pH shifts during processing. 3. Sequential Extrusion: Perform extrusion in a stepwise manner through decreasing pore sizes to achieve a more uniform size distribution.[3]

Quantitative Data Summary

The following table summarizes key parameters for DSPC liposomes as influenced by pH.

Parameter Value at Neutral pH (~7.4) Effect of Changing pH
Zeta Potential Approx. -10.8 ± 1.5 mV[1]Becomes more negative at higher pH and more positive at lower pH. The magnitude is lowest near neutral pH.[1]
Physical Stability (Aggregation) Prone to aggregation over time.[1]Stability against aggregation generally increases at pH values far from neutral due to increased electrostatic repulsion.[1]
Chemical Stability (Hydrolysis) Moderate.Optimal stability (lowest hydrolysis rate) is observed at pH ~6.5. Rates increase in both acidic and alkaline conditions.[1][2]
Polydispersity Index (PDI) Should be < 0.2 for a monodisperse population.[3]Tends to increase with aggregation, indicating a broader size distribution.[1]

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar vesicles with a controlled size.[4][5]

  • Lipid Film Formation: a. Dissolve DSPC and other lipids (e.g., cholesterol, charged lipids) in a suitable organic solvent, such as chloroform, in a round-bottom flask.[4] b. Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above DSPC's phase transition temperature (T_c_ ≈ 55°C), for instance, at 60-65°C.[5] c. Continue evaporation for at least 1-2 hours after the film appears dry to remove all residual solvent.[4]

  • Hydration: a. Pre-heat the desired aqueous buffer (at the target pH) to a temperature above the T_c_ of DSPC (e.g., 60-65°C).[4] b. Add the heated buffer to the flask containing the lipid film. c. Agitate the flask by gentle rotation or vortexing to disperse the film, which will form a suspension of multilamellar vesicles (MLVs).[4]

  • Size Reduction (Extrusion): a. Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[4] b. Equilibrate the extruder to a temperature above the T_c_ of DSPC (60-65°C).[4] c. Pass the MLV suspension repeatedly (e.g., 11-21 times) through the membrane to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4]

  • Storage: a. Store the final liposome suspension at 4°C for short-term use.[5]

Protocol 2: Assessing the Effect of pH on Liposome Physical Stability

This protocol uses Dynamic Light Scattering (DLS) to monitor changes in vesicle size and polydispersity.

  • Sample Preparation: a. Prepare a series of buffers with different pH values (e.g., 4.0, 5.5, 6.5, 7.4, 9.0). b. Dilute the stock liposome suspension in each of the different pH buffers to a final lipid concentration suitable for DLS analysis. c. Incubate the samples at a controlled temperature for a defined period (e.g., 24 hours).[1]

  • Measurement: a. At various time points (e.g., 0, 1, 4, and 24 hours), measure the average vesicle size (Z-average) and Polydispersity Index (PDI) of each sample using DLS.[1] b. An increase in the average vesicle size and PDI over time is indicative of aggregation and physical instability.[1]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_ph pH Adjustment & Incubation cluster_analysis Stability Analysis (DLS) prep 1. Thin-Film Hydration extrusion 2. Extrusion (100 nm) prep->extrusion ph4 pH 4.0 Buffer extrusion->ph4 Dilute ph7 pH 7.4 Buffer extrusion->ph7 Dilute ph9 pH 9.0 Buffer extrusion->ph9 Dilute dls Measure Size & PDI (T = 0, 1, 4, 24h) ph4->dls ph7->dls ph9->dls result Compare Size/PDI Changes Over Time dls->result

Caption: Workflow for evaluating DSPC liposome stability at different pH values.

ph_influence_pathway cluster_physical Physical Stability cluster_chemical Chemical Stability ph Change in pH charge Alters Surface Charge (Zeta Potential) ph->charge hydrolysis Accelerates Ester Bond Hydrolysis ph->hydrolysis repulsion Affects Electrostatic Repulsion charge->repulsion aggregation Aggregation / Fusion repulsion->aggregation lyso Forms Lysolipids hydrolysis->lyso leakage Membrane Destabilization & Leakage lyso->leakage

Caption: Influence of pH on the physical and chemical stability pathways of DSPC liposomes.

dspc_hydrolysis cluster_products Hydrolysis Products dspc DSPC (Phosphatidylcholine) lyso Lysophospholipid dspc->lyso ffa Free Fatty Acid dspc->ffa reagents + H2O (Acidic or Alkaline pH)

Caption: Simplified diagram of the hydrolysis of DSPC into lysophospholipids and free fatty acids.

References

Technical Support Center: Optimizing Drug-to-Lipid Ratios in DSPC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the drug-to-lipid ratio in 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the drug-to-lipid (D/L) ratio a critical parameter in DSPC formulations?

The drug-to-lipid ratio is a crucial parameter that significantly impacts the therapeutic efficacy and stability of liposomal drug products.[1][2] It defines the amount of drug carried per lipid molecule and influences key formulation characteristics such as encapsulation efficiency, drug release kinetics, and the physical stability of the liposomes.[1] Optimizing the D/L ratio is essential for achieving the desired therapeutic effect while ensuring a stable and reproducible formulation.[1][3]

Q2: How does cholesterol impact the D/L ratio in DSPC liposomes?

Cholesterol is a vital component for enhancing membrane stability and reducing permeability in DSPC-based liposomes.[1] While it generally improves the stability of the liposomal membrane, high concentrations of cholesterol can sometimes decrease drug encapsulation, especially for hydrophobic drugs that may compete for space within the lipid bilayer.[1][4] The optimal DSPC-to-cholesterol molar ratio often needs to be determined empirically, with a common starting point being around 2:1 or 55:45 (mol/mol).[1][4]

Q3: What is the difference between passive and active drug loading, and which is better for a high D/L ratio?

Passive loading involves encapsulating the drug during the liposome (B1194612) formation process.[5] The drug is either dissolved in the aqueous buffer (for hydrophilic drugs) or in the organic solvent with the lipids (for hydrophobic drugs).[5] This method is straightforward but often results in low encapsulation efficiency, particularly for hydrophilic drugs.

Active loading , or remote loading, is a technique used to load drugs into pre-formed liposomes.[5] It utilizes a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's core where it becomes trapped.[1][5] Active loading can achieve significantly higher encapsulation efficiencies (often approaching 100%) and much higher D/L ratios compared to passive loading, especially for drugs with ionizable groups.[1][5][6]

Q4: How can I improve the encapsulation efficiency of my drug in DSPC liposomes?

Several strategies can be employed to enhance encapsulation efficiency:

  • Optimize the Drug-to-Lipid Ratio: Systematically test a range of D/L ratios to find the optimal concentration that maximizes drug loading without compromising liposome stability.[1]

  • Select the Appropriate Loading Method: For ionizable drugs, active (remote) loading techniques are highly recommended to achieve high encapsulation efficiencies.[1][5]

  • Modify Lipid Composition: Including charged lipids like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) can improve the encapsulation of certain drugs through electrostatic interactions.[1][4]

  • Control Processing Parameters: Factors such as the hydration temperature (must be above DSPC's phase transition temperature of ~55°C), extrusion pressure, and the number of extrusion cycles can all significantly impact encapsulation efficiency.[1][7]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency / Poor D/L Ratio
Potential CauseTroubleshooting Steps
Suboptimal Drug-to-Lipid Ratio Systematically screen a range of D/L ratios (e.g., from 1:20 to 1:5 w/w). A lower ratio might be necessary if the drug disrupts the lipid bilayer at higher concentrations.
Inefficient Drug Loading Method For hydrophilic drugs, passive loading efficiency is often low.[1] If the drug has an ionizable group, switch to an active loading method using a pH or ammonium (B1175870) sulfate (B86663) gradient.[5] For hydrophobic drugs, ensure complete solubilization with lipids in the organic solvent during film preparation.[1]
Incorrect Hydration Temperature The hydration of the lipid film must be performed at a temperature above the phase transition temperature (Tc) of DSPC, which is approximately 55°C.[1][7] Operating below the Tc will result in a rigid bilayer that is not conducive to efficient vesicle formation and drug encapsulation.
Incomplete Hydration of Lipid Film Ensure the lipid film is thin, uniform, and completely dry before adding the hydration buffer. A thick or uneven film can hydrate (B1144303) non-uniformly, leading to poor and inconsistent encapsulation.[8] Pre-warming the hydration buffer to >55°C is also critical.
Suboptimal Lipid Composition The addition of cholesterol is generally required to stabilize the DSPC bilayer.[1] Experiment with different DSPC:Cholesterol molar ratios (e.g., 55:45, 70:30).[4] For charged drugs, consider adding a lipid with an opposite charge (e.g., DSPG) to enhance loading via electrostatic interactions.[1]
Issue 2: Liposome Aggregation and Instability
Potential CauseTroubleshooting Steps
Low Surface Charge Neutral DSPC liposomes can be prone to aggregation. Incorporate a charged lipid (e.g., DSPG) or a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation to create electrostatic or steric repulsion between vesicles.[1][5] A zeta potential greater than
High Liposome Concentration Highly concentrated liposome suspensions are more susceptible to aggregation.[1] If possible, work with a more dilute formulation or assess stability at different concentrations.
Improper Storage Conditions Store liposome suspensions well below the Tc of the lipid mixture. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is included, as freeze-thaw cycles can disrupt liposome structure.[1]
Incorrect Buffer Conditions Changes in the pH or ionic strength of the buffer can destabilize the formulation. Ensure the buffer is optimized for your specific drug and lipid combination and remains stable during storage.[1]

Quantitative Data on DSPC Formulations

Table 1: Effect of D/L Ratio on Doxorubicin (B1662922) Release from DSPC/Chol Liposomes
Drug-to-Lipid Ratio (wt/wt)In Vitro Release Half-Life (minutes)Key Finding
0.04738Increasing the D/L ratio for drugs that precipitate within the liposome, like doxorubicin, can dramatically slow drug release.[9][10] This is attributed to the formation of intra-liposomal drug crystals that dissolve slowly.[1][9][10]
0.10067
0.390239
Table 2: Influence of Lipid Composition on Encapsulation Efficiency
Formulation Composition (molar ratio)DrugEncapsulation MethodKey Finding
DSPC:Chol (55:45)CarboplatinPassive EquilibrationThe inclusion of the charged lipid DSPG significantly enhanced the loading efficiency of carboplatin, demonstrating the impact of electrostatic interactions.[4][11]
DSPC:DSPG:Chol (70:20:10) Carboplatin Passive Equilibration Highest Loading Efficiency
DSPC:DSPE-PEG2000 (95:5)CarboplatinPassive Equilibration
DSPC:Chol:DSPE-PEG2000 (65:30:5)Mitonafide analogueNot SpecifiedA stable formulation with high encapsulation efficiency (>90%) was achieved with this composition.[7]

Experimental Protocols & Visualizations

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DSPC-containing liposomes with a defined size for passive drug loading.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform (B151607) or a chloroform/methanol mixture)

  • Hydration Buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug

  • Round-bottom flask, Rotary evaporator, Water bath

  • Liposome extruder and Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.[12] c. Dry the film under high vacuum for at least one hour to remove residual solvent.

  • Hydration: a. Pre-heat the hydration buffer (containing the drug for passive loading) to the same temperature (60-65°C). b. Add the warm buffer to the flask and agitate until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[5]

  • Extrusion (Sizing): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) and equilibrate it to 60-65°C.[5] b. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).

  • Purification: a. Cool the liposome suspension to room temperature. b. Remove the unencapsulated drug using size exclusion chromatography (SEC) or dialysis against fresh buffer.[1]

G cluster_prep Preparation cluster_process Processing cluster_purify Purification & Analysis A 1. Dissolve Lipids (DSPC, Chol) in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation >55°C) A->B C 3. Hydrate Film (Add Drug Buffer >55°C) B->C D 4. Form MLVs C->D E 5. Extrusion (Sizing through membrane >55°C) D->E F 6. Form LUVs E->F G 7. Remove Free Drug (SEC or Dialysis) F->G H 8. Characterization (Size, PDI, EE%) G->H

Workflow for DSPC Liposome Formulation by Film Hydration.
Protocol 2: Active (Remote) Loading Using a pH Gradient

This protocol is for loading weakly basic (amphipathic) drugs into pre-formed liposomes.

Procedure:

  • Prepare Liposomes: Prepare DSPC/Cholesterol liposomes as described in Protocol 1, but use an acidic buffer for hydration (e.g., 300 mM citrate (B86180) buffer, pH 4.0). The drug is NOT included at this stage.

  • Create pH Gradient: a. After extrusion, remove the external acidic buffer and create a pH gradient. This is done by exchanging the external buffer with one of a higher pH (e.g., phosphate-buffered saline, pH 7.4). b. This exchange can be performed rapidly using a size-exclusion chromatography (SEC) column equilibrated with the pH 7.4 buffer. The liposomes will elute in the new buffer, retaining their acidic interior.

  • Drug Loading: a. Prepare a concentrated solution of the drug in the external buffer (pH 7.4). b. Heat the liposome suspension to a temperature above the Tc (e.g., 60-65°C).[5] c. Add the drug solution to the liposomes at the desired D/L ratio and incubate for 30-60 minutes.[5] The uncharged form of the drug at pH 7.4 will cross the lipid bilayer. Inside the acidic core (pH 4.0), the drug will become protonated (charged) and will be unable to diffuse back out, effectively trapping it inside.

  • Purification: a. Cool the suspension to room temperature. b. Remove any remaining unencapsulated drug by passing the suspension through a second SEC column or by dialysis.[5]

G liposome_core Aqueous Core pH 4.0 drug_charged Drug (DH+) Trapped proton H+ outside External Buffer pH 7.4 drug_uncharged Drug (D) drug_uncharged->liposome_core Diffuses across membrane

Mechanism of Active Loading via a Transmembrane pH Gradient.
Protocol 3: Quantification of Encapsulation Efficiency (EE%)

Procedure:

  • Measure Total Drug & Lipid: Take a small aliquot of the liposome formulation before the removal of the unencapsulated drug. Measure the total lipid concentration (e.g., using the Stewart assay or HPLC-ELSD) and the total drug concentration (e.g., using UV-Vis spectrophotometry or HPLC).

  • Separate Free Drug: Purify the remainder of the formulation using SEC or dialysis as described in the previous protocols.

  • Measure Encapsulated Drug: a. Take an aliquot of the purified liposomes. b. Disrupt the liposomes by adding a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100).[1] c. Quantify the drug concentration in the disrupted sample. This represents the encapsulated drug.

  • Calculate EE%:

    • EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

G start Start: Low Drug-to-Lipid Ratio q1 Is your drug ionizable? start->q1 q1_yes Switch to Active Loading (pH or ion gradient) q1->q1_yes Yes q2 Is hydration temp >55°C (DSPC Tc)? q1->q2 No end Problem Solved: Optimized D/L Ratio q1_yes->end q2_no Increase T to 60-65°C during hydration and extrusion q2->q2_no No q3 Is lipid film thin and uniform? q2->q3 Yes q2_no->q3 q3_no Optimize rotary evaporation step; ensure complete solvent removal q3->q3_no No q4 Is lipid composition optimized? q3->q4 Yes q3_no->q4 q4_no Screen DSPC:Chol ratios (e.g., 55:45, 70:30). Add charged lipid (DSPG) for charged drugs. q4->q4_no No q4->end Yes q4_no->end

Troubleshooting Decision Tree for Low Drug-to-Lipid Ratio.

References

Technical Support Center: Minimizing Leakage from DSPC Liposomes During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize leakage from your liposomal formulations during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the leakage of encapsulated contents from my DSPC liposomes during storage?

Leakage from DSPC liposomes is a multifaceted issue influenced by several physicochemical factors related to the liposome's composition and its storage environment. Key contributors include:

  • Phase Transition Temperature (Tc): DSPC has a high phase transition temperature of approximately 55°C.[1] Below this temperature, the lipid bilayer is in a more rigid gel state, which generally reduces permeability. However, temperature fluctuations around the Tc can lead to instability and leakage.[1]

  • Lipid Composition and Purity: The purity of DSPC and the presence of other lipids can affect how the lipid molecules pack together in the bilayer, influencing its stability.[1]

  • Cholesterol Content: Cholesterol is a critical component for modulating membrane fluidity and permeability. Insufficient cholesterol can result in a more fluid and leaky membrane.[1]

  • Surface Modifications: The absence of a protective polymer coating, such as polyethylene (B3416737) glycol (PEG), can make liposomes more susceptible to destabilization.[1]

  • Preparation Method: The method used for liposome (B1194612) preparation significantly impacts their size, number of lipid layers (lamellarity), and overall stability, all of which can influence leakage.[1]

  • Storage Conditions: Inappropriate storage temperatures and extended storage durations can lead to the fusion, aggregation, or degradation of liposomes, all of which can result in the leakage of encapsulated materials.[1]

Q2: How does incorporating cholesterol into my DSPC liposome formulation help in minimizing leakage?

Cholesterol plays a crucial role in stabilizing the lipid bilayer and reducing permeability.[1] It inserts itself between the DSPC molecules, leading to a "condensing effect" that increases the packing density of the lipids.[1] This enhanced packing reduces the flexibility of the phospholipid acyl chains, resulting in a less permeable and more stable membrane.[1] Studies have consistently shown that increasing the concentration of cholesterol generally leads to decreased leakage of encapsulated drugs.[1] An optimal molar ratio of DSPC to cholesterol is often cited as being critical for maximizing stability, with ratios around 55:45 being effective.[1]

Q3: What are the optimal storage conditions to prevent leakage from my DSPC liposomes?

For optimal stability and minimal leakage, DSPC liposomes should generally be stored at a temperature well below the phase transition temperature of DSPC (55°C). The recommended storage temperature is 4°C.[1] Storing liposomes at temperatures just above the Tc can also maintain the integrity of the liposome solution in some cases.[1] It is crucial to avoid freeze-thaw cycles unless appropriate cryoprotectants are used, as freezing can damage the liposome structure and cause significant leakage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of DSPC liposomes and provides recommended solutions.

Issue Possible Cause(s) Recommended Solution(s)
High initial leakage of encapsulated drug. - Suboptimal cholesterol concentration.- Inefficient drug encapsulation during preparation.- Inappropriate pH or ionic strength of the hydration buffer.- Optimize the molar ratio of DSPC to cholesterol (e.g., 55:45).[1]- Ensure the drug is encapsulated efficiently using an appropriate loading method (passive or active).- Use a hydration buffer that is isotonic and has a pH that ensures the stability of both the drug and the liposomes.
Leakage increases significantly over time during storage. - Liposome aggregation or fusion.- Hydrolysis or oxidation of the lipids.- Microbial contamination.- Incorporate a small percentage of a charged lipid (e.g., DSPG) to increase electrostatic repulsion between liposomes.- Add a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization.- Use high-purity lipids and deoxygenated buffers to minimize oxidation.- Prepare and store liposomes under sterile conditions.
Inconsistent leakage rates between different batches. - Variations in the liposome preparation protocol.- Inconsistent energy input during sizing (sonication or extrusion).- Differences in the final lipid concentration.- Standardize all steps of the preparation protocol, including lipid film formation, hydration, and sizing.- Calibrate and consistently operate equipment used for sizing.- Ensure the final lipid concentration is consistent across all batches.

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DSPC liposomes with a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DSPC and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DSPC:cholesterol.[2] b. Attach the flask to a rotary evaporator and immerse it in a water bath set to 60-65°C (above the Tc of DSPC).[2] c. Rotate the flask and apply a vacuum to evaporate the chloroform, forming a thin, uniform lipid film on the flask's inner surface. d. Continue to apply a high vacuum for at least 1-2 hours to remove any residual solvent.[2]

  • Hydration: a. Pre-heat the hydration buffer to 60-65°C.[2] b. Add the warm buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. c. Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder to 60-65°C.[2] c. Pass the MLV suspension through the extruder 10-20 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.[2]

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction Dissolve Lipids Dissolve Lipids Evaporate Solvent Evaporate Solvent Dissolve Lipids->Evaporate Solvent Rotary Evaporation Dry Film Dry Film Evaporate Solvent->Dry Film High Vacuum Add Buffer Add Buffer Dry Film->Add Buffer Hydration Step Form MLVs Form MLVs Add Buffer->Form MLVs Agitation > Tc Extrusion Extrusion Form MLVs->Extrusion Sizing Step Final Liposomes Final Liposomes Extrusion->Final Liposomes Leakage_Quantification_Workflow Start Start Prepare Liposome Sample Prepare Liposome Sample Start->Prepare Liposome Sample Measure Initial Fluorescence (F0) Measure Initial Fluorescence (F0) Prepare Liposome Sample->Measure Initial Fluorescence (F0) Incubate at Storage Temp Incubate at Storage Temp Measure Initial Fluorescence (F0)->Incubate at Storage Temp Measure Fluorescence over Time (Ft) Measure Fluorescence over Time (Ft) Incubate at Storage Temp->Measure Fluorescence over Time (Ft) Lyse Liposomes (Triton X-100) Lyse Liposomes (Triton X-100) Measure Fluorescence over Time (Ft)->Lyse Liposomes (Triton X-100) Measure Max Fluorescence (Fmax) Measure Max Fluorescence (Fmax) Lyse Liposomes (Triton X-100)->Measure Max Fluorescence (Fmax) Calculate % Leakage Calculate % Leakage Measure Max Fluorescence (Fmax)->Calculate % Leakage End End Calculate % Leakage->End

References

Technical Support Center: Cryoprotectants in Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered when using cryoprotectants to stabilize liposome (B1194612) formulations during freeze-thawing or lyophilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a cryoprotectant in a liposome formulation?

Cryoprotectants are essential excipients used to protect liposomes from structural damage during freezing and dehydration processes like lyophilization. During freezing, the formation of ice crystals and the increase in solute concentration can exert mechanical and osmotic stress on the lipid bilayer, leading to vesicle fusion, aggregation, and leakage of the encapsulated drug.[1][2] Cryoprotectants work by forming a protective, glassy matrix around the liposomes, which inhibits ice crystal growth and prevents vesicle fusion.[3][4] Additionally, certain cryoprotectants, particularly sugars, can replace water molecules that hydrate (B1144303) the phospholipid headgroups, thereby maintaining the natural spacing and integrity of the lipid bilayer in the dehydrated state.[5][6]

Q2: Which are the most common and effective cryoprotectants for liposomes?

Disaccharides like sucrose (B13894) and trehalose (B1683222) are among the most effective and widely used cryoprotectants for liposome formulations.[7][8] They are particularly effective at stabilizing the membrane and preventing fusion.[7] Trehalose, in particular, has been shown to maintain the stability of lipid nanoparticles (LNPs) for up to two years after freeze-drying.[9] Other substances like glycerol, mannitol, and lactose (B1674315) are also used, sometimes in combination, to achieve optimal protection.[10][11][12] The choice of cryoprotectant often depends on the specific lipid composition and the encapsulated drug.

Q3: How does a cryoprotectant prevent liposome aggregation and fusion during freezing?

Cryoprotectants employ two primary mechanisms to prevent aggregation and fusion:

  • Vitrification: During freezing, cryoprotectants form a highly viscous, amorphous "glassy" matrix.[4][6] This vitrified state immobilizes the liposomes, physically separating them and preventing the close contact required for fusion and aggregation.[3][6]

  • Water Replacement Hypothesis: Sugars like trehalose and sucrose interact directly with the phospholipid headgroups of the liposome bilayer.[5][7] They form hydrogen bonds with the lipids, serving as a substitute for the water molecules that are removed during dehydration. This action helps to maintain the proper spacing between lipid molecules, preserving the membrane's structural integrity and preventing fusion upon rehydration.[6]

Q4: Can the freezing rate impact the stability of my liposomes?

Yes, the freezing rate is a critical parameter. Several studies have shown that a slow freezing rate generally results in better liposome stability, including higher retention of the encapsulated content and smaller changes in particle size after reconstitution.[10][13][14][15] Slow freezing allows for more controlled ice crystal formation, reducing mechanical stress on the liposome bilayer.[14] In contrast, rapid freezing can lead to the formation of smaller, more numerous ice crystals, which can cause more significant damage, particularly to rigid liposomes.[13][14] Therefore, designing an appropriate freezing protocol is essential for optimal stability.[13]

Troubleshooting Guide

Problem 1: My liposomes have aggregated or fused after freeze-thawing/lyophilization.

  • Possible Cause 1: Inadequate Cryoprotectant Concentration.

    • Solution: The concentration of the cryoprotectant is crucial. Generally, increasing the concentration improves stability and reduces aggregation.[4] A common starting point is a sugar-to-lipid weight ratio of 5:1.[16] You may need to optimize this concentration for your specific formulation. A concentration of 20% trehalose has been shown to be effective for solid lipid nanoparticles.[3]

  • Possible Cause 2: Incorrect Type of Cryoprotectant.

    • Solution: Not all cryoprotectants are equally effective. Disaccharides like sucrose and trehalose are often superior to monosaccharides or sugar alcohols for preventing fusion.[16][17] If you are using mannitol, which is crystalline, it may damage the bilayer; amorphous protectants are generally preferred.[16] Consider switching to or combining with trehalose or sucrose.

  • Possible Cause 3: Sub-optimal Freezing Rate.

    • Solution: As discussed in the FAQ, a fast freezing rate can be detrimental.[10][14] Try implementing a slower, controlled cooling rate (e.g., 0.5°C to 1°C per minute) during the freezing step of your lyophilization cycle.[13][15]

Problem 2: The encapsulation efficiency of my drug dropped significantly after reconstitution.

  • Possible Cause 1: Bilayer Destabilization and Leakage.

    • Solution: This indicates that the integrity of the lipid bilayer was compromised. This can be caused by mechanical stress from ice crystals or osmotic stress during the freezing process.[1] Ensure you are using an adequate concentration of a suitable cryoprotectant like trehalose or sucrose, which are known to prevent leakage.[8][18] The cryoprotectant should ideally be present on both the inside and outside of the liposomes for optimal protection.[18]

  • Possible Cause 2: Phase Transition During Rehydration.

    • Solution: Dehydration can alter the phase transition temperature (Tm) of the lipids.[16] Rehydrating the liposomes at a temperature above their Tm can lead to transient defects in the membrane and subsequent leakage. Ensure the rehydration buffer is at a temperature well below the lipid mixture's Tm. Using lipids with higher Tm or incorporating cholesterol can increase bilayer rigidity and reduce leakage.[12][16]

Quantitative Data on Cryoprotectant Performance

The following table summarizes data from various studies on the effectiveness of different cryoprotectants in preserving liposome size and encapsulation efficiency (EE) post-lyophilization.

CryoprotectantConcentration / Ratio (Cryoprotectant:Lipid)Liposome SystemInitial Size (nm) / PDISize Post-Lyophilization (nm) / PDIEE% RetentionReference(s)
None N/ASirolimus Liposomes5822397 (at 4°C)~85%[19]
Dextrose Not SpecifiedSirolimus Liposomes582688 (at 4°C)~92%[19]
Trehalose 20:1 (w/w)HIRMAb/pGL4 THLs~100>240 (140% increase)~20%[8]
Sucrose 5:1 (w/w)Paclitaxel Pegylated LiposomesNot SpecifiedMonodisperse PopulationHigh Retention[16]
Lactose Not SpecifiedDSPC/DPPG Liposomes200-300Maintained Structure~70%[12]
Glycerol + Carbohydrate 1% (w/v)PEGylated LiposomesNot SpecifiedAverage size preservedNot Specified[11]

Note: PDI stands for Polydispersity Index, a measure of the heterogeneity of sizes of particles in a mixture. Lower values indicate a more uniform population.

Experimental Protocols

Protocol 1: Standard Lyophilization Cycle for Liposomes

This protocol is a general guideline and should be optimized based on the thermal characteristics (e.g., glass transition temperature, Tg') of your specific formulation.[16]

  • Preparation: Add the selected cryoprotectant (e.g., sucrose or trehalose) to your liposome suspension to the desired final concentration. Aliquot the formulation into lyophilization vials.

  • Freezing:

    • Load vials onto the lyophilizer shelf, pre-cooled to 4°C.

    • Ramp the shelf temperature down to -40°C or -50°C at a controlled rate of 1°C/minute.[14][15]

    • Hold at this temperature for at least 2-3 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum (e.g., 0.1 mBar).[6]

    • Increase the shelf temperature to between -35°C and -20°C. The temperature must be kept below the collapse temperature (Tc) or glass transition temperature (Tg') of the formulation.[6][16]

    • Hold under these conditions for 24-48 hours, or until all ice has sublimated.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature to 20-25°C at a rate of 0.1-0.2°C/minute.[6]

    • Maintain the vacuum and hold for an additional 12-24 hours to remove residual bound water.

  • Completion: Release the vacuum with an inert gas like nitrogen and immediately seal the vials.

Protocol 2: Assessing Liposome Stability via Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of liposomes in suspension.[10][13]

  • Sample Preparation: Reconstitute the lyophilized liposome cake with the original buffer volume. Gently agitate to ensure complete dissolution. Avoid vigorous vortexing, which can disrupt the vesicles.

  • Dilution: Dilute a small aliquot of the reconstituted liposome suspension in the same buffer (filtered through a 0.22 µm filter) to an appropriate concentration for DLS analysis (typically a slightly hazy suspension).

  • Measurement:

    • Equilibrate the sample in the DLS instrument's cuvette holder for 2-5 minutes to ensure temperature stability.

    • Perform at least three consecutive measurements to ensure reproducibility.

  • Analysis: Compare the average particle size (Z-average) and PDI of the reconstituted sample to the original, pre-lyophilization sample. A significant increase in size or PDI (>0.3) indicates aggregation or fusion.

Visualizations

G cluster_prep Preparation cluster_lyo Lyophilization Cycle cluster_analysis Analysis A Liposome Suspension B Add Cryoprotectant (e.g., Trehalose) A->B C 1. Freezing (Slow ramp to -40°C) B->C D 2. Primary Drying (Sublimation under vacuum) C->D E 3. Secondary Drying (Remove bound water) D->E F Reconstitute Cake E->F G Assess Stability (DLS, EE%) F->G

Caption: Experimental workflow for liposome lyophilization and stability analysis.

Caption: The "Water Replacement Hypothesis" mechanism for cryoprotection.

G start High Aggregation / PDI After Reconstitution q1 Is Cryoprotectant Concentration Optimized? start->q1 q2 Is Cryoprotectant Type Appropriate (e.g., Amorphous Sugar)? q1->q2 Yes sol1 ACTION: Increase Cryoprotectant Concentration (e.g., >5:1 ratio) q1->sol1 No q3 Was the Freezing Rate Slow and Controlled? q2->q3 Yes sol2 ACTION: Switch to Trehalose/Sucrose. Avoid crystalline agents. q2->sol2 No sol3 ACTION: Decrease Freezing Rate (e.g., 1°C/min) q3->sol3 No end Problem Resolved q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting flowchart for liposome aggregation post-lyophilization.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for 1,2-Distearoyl-sn-glycerol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1,2-Distearoyl-sn-glycerol (DSG), a crucial diacylglycerol in various biological processes and pharmaceutical applications. Objective comparisons of performance with alternative methods are presented, supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction to this compound (DSG)

This compound is a specific stereoisomer of diacylglycerol (DAG) where two stearic acid chains are esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone. As a second messenger in signal transduction pathways, it plays a pivotal role in activating protein kinase C (PKC) isoforms.[1][2][3] Its well-defined structure and physicochemical properties also make it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Accurate and robust analytical methods are therefore essential for its identification, quantification, and characterization to ensure product quality and efficacy in research and pharmaceutical development.

Core Analytical Techniques: A Comparative Overview

The characterization of this compound and its isomers primarily relies on chromatographic, spectroscopic, and thermal analysis techniques. Each method offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following tables summarize the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for the analysis of diacylglycerols.

Table 1: Chromatographic Techniques for Diacylglycerol Isomer Separation

ParameterHPLC-ELSDGC-MS (after derivatization)
Linearity (R²) > 0.995[4]> 0.99[5]
Working Range 0.2 - 10 µg[4]Analyte dependent, typically in ng range
Limit of Detection (LOD) ~0.5 µg/g[4]pg to low ng range
Limit of Quantification (LOQ) 0.04 - 0.10 µg[6]ng range
Precision (%RSD) < 5%[6]Typically < 15%
Accuracy (% Recovery) 92.9% - 108.5%[6]> 80%[5]

Table 2: Spectroscopic and Thermal Analysis Techniques for DSG Characterization

Parameter¹H & ¹³C NMRDifferential Scanning Calorimetry (DSC)
Primary Information Molecular structure, isomer identification, purityThermal transitions (melting point, enthalpy)
Quantitative Capability Yes, with internal standards (Linearity R² > 0.997)[7]Yes, for purity and component ratio analysis
LOD/LOQ mM range (¹H: LOD 0.015 mM, LOQ 0.045 mM; ¹³C: LOD 0.16 mM, LOQ 0.48 mM)[7]Dependent on sample and instrument, typically µg to mg range
Precision (%RSD) < 2.5%High, instrument dependent
Key Advantage Detailed structural elucidation without derivatizationProvides information on physical state and stability

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the separation and quantification of 1,2-DSG from its 1,3-isomer and other lipids.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the lipid sample.

    • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., hexane/isopropanol (B130326), 95:5 v/v).

    • Filter the solution through a 0.2 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is often used for isomer separation.[8] A gradient of acetonitrile and isopropanol can also be employed for broader lipid profiles.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 10-20 µL.[4]

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C.[4]

    • Evaporator Temperature: 50-60 °C.[4]

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.[4]

  • Quantification:

    • Prepare a series of standard solutions of 1,2-DSG of known concentrations.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject the sample solution and determine the concentration of 1,2-DSG from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information for the unambiguous identification of 1,2-DSG.

  • Sample Preparation:

    • Dissolve 5-10 mg of the 1,2-DSG sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Glycerol CH₂ (sn-1, sn-3): ~4.1-4.3 ppm

      • Glycerol CH (sn-2): ~5.1 ppm

      • Stearoyl α-CH₂: ~2.3 ppm

      • Stearoyl (CH₂)n: ~1.2-1.3 ppm

      • Stearoyl CH₃: ~0.88 ppm

  • ¹³C NMR Spectroscopy:

    • Acquire the proton-decoupled spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Stearoyl C=O: ~173 ppm

      • Glycerol CH (sn-2): ~70 ppm

      • Glycerol CH₂ (sn-1, sn-3): ~62-63 ppm

      • Stearoyl chain carbons: ~14-34 ppm

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of 1,2-DSG, such as its melting point and enthalpy of fusion.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the 1,2-DSG sample into an aluminum DSC pan.

    • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected melting point (e.g., 25°C).

    • Scan the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 100°C).[9]

  • Data Analysis:

    • The melting point (Tm) is determined as the peak temperature of the endothermic transition.

    • The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

Alternatives to this compound and Their Characterization

In drug development, alternatives to 1,2-DSG are explored to modify the physicochemical properties of lipid-based formulations. A common alternative is its positional isomer, 1,3-Distearoyl-sn-glycerol (1,3-DSG) .

Comparison of Analytical Approaches for 1,2-DSG vs. 1,3-DSG:

  • HPLC: Reversed-phase HPLC is the primary method for separating and quantifying 1,2-DSG and 1,3-DSG isomers.[8] The elution order is typically 1,3-DAG followed by 1,2-DAG.[8]

  • NMR: ¹H and ¹³C NMR can distinguish between the two isomers based on the chemical shifts of the glycerol backbone protons and carbons, which are sensitive to the positions of the acyl chains.

  • DSC: The thermal properties, including melting point and polymorphic behavior, of 1,2-DSG and 1,3-DSG can differ, allowing DSC to be a useful tool for their differentiation and for studying their behavior in mixed lipid systems.[10]

Other alternatives include acetylated monoglycerides and other synthetic lipids designed to modulate the properties of drug delivery systems.[11] The characterization of these alternatives follows similar principles, employing a combination of chromatography for purity assessment and spectroscopy and thermal analysis for structural and physical property determination.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving 1,2-Diacylglycerol

1,2-Diacylglycerol is a critical second messenger generated from the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC).[12][13] It then activates various isoforms of Protein Kinase C (PKC), which in turn phosphorylate a multitude of downstream targets, leading to diverse cellular responses.[1][2]

PLC_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Downstream Substrates PKC->Substrate phosphorylates Response Cellular Response Substrate->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR DSG_Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Characterization Data Sample 1,2-DSG Sample HPLC HPLC-ELSD (Purity & Isomer Ratio) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR DSC DSC (Thermal Properties) Sample->DSC Purity Purity > 99% Isomer Ratio HPLC->Purity Structure Confirmed 1,2-DSG Structure NMR->Structure Thermal Melting Point Enthalpy DSC->Thermal Final_Report Comprehensive Characterization Report Purity->Final_Report Structure->Final_Report Thermal->Final_Report

References

A Comparative Guide to 1,2-Distearoyl-sn-glycerol and Other Diacylglycerols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Diacylglycerol Structures, Properties, and Biological Activities

Diacylglycerols (DAGs) are critical lipid second messengers integral to a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC). The specific fatty acid composition of a DAG molecule significantly influences its physical properties and, more importantly, its biological efficacy and selectivity towards different PKC isoforms. This guide provides a detailed comparison of 1,2-Distearoyl-sn-glycerol (DSG), a saturated diacylglycerol, with other commonly studied diacylglycerols possessing varying degrees of saturation. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate diacylglycerol for their specific research applications.

Physical and Chemical Properties

The physical characteristics of diacylglycerols, such as melting and boiling points, are largely dictated by the length and degree of unsaturation of their fatty acyl chains. Saturated diacylglycerols, like this compound, generally exhibit higher melting points and a more ordered, solid state at room temperature compared to their unsaturated counterparts. This is due to the ability of the straight, saturated fatty acid chains to pack together more tightly.

PropertyThis compound1,2-Dipalmitoyl-sn-glycerol1,2-Dioleoyl-sn-glycerol1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953)1,2-Diarachidonoyl-sn-glycerol
Abbreviation DSGDPGDOGSAGDAG (20:4/20:4)
Molecular Formula C39H76O5C35H68O5C39H72O5C41H72O5C43H76O5
Molecular Weight ( g/mol ) 625.02568.91620.99645.01673.06
Fatty Acid Composition 18:0 / 18:016:0 / 16:018:1 (Δ9) / 18:1 (Δ9)18:0 / 20:4 (Δ5,8,11,14)20:4 (Δ5,8,11,14) / 20:4 (Δ5,8,11,14)
Appearance White to off-white solid/powderWhite solidLiquidLiquidSolid
Melting Point (°C) 76-7766-69-17Data not availableData not available
Boiling Point (°C) 662.3 ± 22.0617.5 ± 40.0Data not availableData not availableData not available

Biological Activity: Activation of Protein Kinase C

The primary role of 1,2-sn-diacylglycerols in signal transduction is the activation of Protein Kinase C (PKC) isozymes. The structure of the DAG molecule, particularly the acyl chains, plays a crucial role in the potency and selectivity of this activation.

Unsaturated diacylglycerols are generally more potent activators of PKC than saturated ones.[1][2] This is attributed to the kinked structure of unsaturated fatty acids, which is thought to facilitate a conformational change in the C1 domain of PKC, leading to its activation.

Furthermore, different PKC isoforms exhibit distinct preferences for various DAG species. For instance, some studies have shown that 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), which contains a polyunsaturated fatty acid, is a more potent activator of PKCα and PKCδ compared to diacylglycerols with less unsaturated fatty acids.[3] Conversely, other isoforms like PKCβI may be more effectively activated by diacylglycerols containing omega-3 fatty acids.[3] Conventional PKC isoforms (α, β, γ) and novel PKC isoforms (δ, ε, η, θ) display different sensitivities and dependencies on the structure of the activating diacylglycerol.[1][4]

While direct, comprehensive comparative data with EC50 values for a wide range of DAGs against all PKC isoforms is limited, the available research consistently points towards the critical role of the fatty acid composition in determining the biological activity of diacylglycerols. Saturated DAGs like this compound are generally considered weaker activators of PKC compared to their unsaturated counterparts.[1][2]

Signaling Pathways and Experimental Considerations

The activation of PKC by diacylglycerols is a key event in a complex signaling cascade. The following diagrams illustrate the general diacylglycerol signaling pathway and a typical experimental workflow for comparing the efficacy of different diacylglycerols.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream 6. Phosphorylation of target proteins Ca_release Ca²⁺ Release IP3->Ca_release 4. Binds to ER receptor Ca_release->PKC_inactive Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Binding

Figure 1. General Diacylglycerol Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay PKC Activity Assay cluster_analysis Data Analysis DAG_stocks Prepare stock solutions of different diacylglycerols (e.g., DSG, DOG, SAG) Assay_setup Set up reaction mixture: - PKC isoform - Lipid vesicles - Diacylglycerol - ATP (radiolabeled or with reporter) - PKC substrate peptide DAG_stocks->Assay_setup Vesicles Prepare lipid vesicles (e.g., with Phosphatidylserine) Vesicles->Assay_setup PKC_isoform Purify recombinant PKC isoform PKC_isoform->Assay_setup Incubation Incubate at controlled temperature and time Assay_setup->Incubation Termination Terminate reaction Incubation->Termination Detection Detect phosphorylated substrate (e.g., autoradiography, fluorescence) Termination->Detection Quantification Quantify substrate phosphorylation Detection->Quantification Dose_response Generate dose-response curves for each diacylglycerol Quantification->Dose_response EC50 Calculate EC50 values for PKC activation Dose_response->EC50 Comparison Compare potency and efficacy of different diacylglycerols EC50->Comparison

References

A Comparative Guide to 1,2-Distearoyl-sn-glycerol (DSG) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-Distearoyl-sn-glycerol (DSG) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) for use in liposomal drug delivery systems. The selection of lipid components is a critical determinant of a liposome's physicochemical properties, stability, and biological activity. While DPPC is a foundational component for forming the structural bilayer of liposomes, DSG, a diacylglycerol, offers unique functionalities related to membrane fusion and cellular signaling.

Fundamental Properties and Roles in Liposomes

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a zwitterionic phospholipid with two saturated 16-carbon palmitic acid chains. It is one of the most commonly used lipids for creating stable, well-defined liposomal bilayers.[1][2] Its primary role is structural, forming the lamellar membrane that encapsulates aqueous payloads. Due to its saturated acyl chains, DPPC forms a rigid and ordered membrane at physiological temperatures (37°C), a state that is below its gel-to-liquid crystalline phase transition temperature (T~m).[3] This rigidity is crucial for minimizing premature drug leakage.[4]

This compound (DSG) is a diacylglycerol with two saturated 18-carbon stearic acid chains. Unlike phospholipids, it lacks a polar head group and is not a primary bilayer-forming lipid on its own. Instead, when incorporated into a phospholipid membrane, it can alter the bilayer's physical properties. Diacylglycerols can induce non-lamellar phases, increase membrane curvature, and act as fusogenic agents, potentially facilitating the fusion of the liposome (B1194612) with cellular membranes. Furthermore, as a diacylglycerol, DSG is an important lipid second messenger in various cellular signaling pathways.[5]

Physicochemical Properties

The structural differences between DPPC and DSG lead to distinct physicochemical properties that influence their behavior in liposomal formulations.

Property1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)This compound (DSG)
Molecular Formula C₄₀H₈₀NO₈PC₃₉H₇₆O₅
Molecular Weight 734.04 g/mol 625.02 g/mol [6]
Lipid Type GlycerophospholipidDiacylglycerol
Acyl Chain Length C16:0 (Palmitoyl)[3]C18:0 (Stearoyl)
Phase Transition Temp (T~m) ~41°C[3]Not Applicable (does not form bilayers)
Bilayer State at 37°C Gel Phase (Ordered, Rigid)[4]Disrupts bilayer packing
Primary Role Structural Bilayer FormationMembrane Fusion/Signaling

Performance Comparison in Liposomes

Direct, quantitative head-to-head comparisons of liposomes formulated with DPPC versus those containing a DPPC/DSG mixture are not extensively available in peer-reviewed literature. The comparison below is based on the established properties of each lipid class.

Liposome Stability and Drug Retention

DPPC liposomes , particularly when combined with cholesterol, are known for their high stability and low permeability at physiological temperatures.[4] The rigid gel-phase bilayer effectively retains encapsulated hydrophilic drugs. For instance, DPPC liposomes show significantly less leakage of fluorescent markers at 37°C compared to liposomes made from lipids with lower T~m values.[7]

DSG incorporation into a DPPC bilayer is expected to decrease its stability and increase its permeability. Diacylglycerols tend to disrupt the tight packing of phospholipids, which can lead to increased drug leakage. However, this "instability" can be leveraged for triggered release mechanisms. Studies on various diacylglycerols in phosphocholine (B91661) vesicles have shown they can induce lateral phase separation, creating domains that may act as points of drug release.[8]

The following table presents stability data for DPPC liposomes compared to another common phospholipid, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which has longer C18 chains and a higher T~m (~55°C), to illustrate the effect of acyl chain length and membrane rigidity on stability.

FormulationTemperatureDurationCalcein Leakage (%)
DPPC Liposomes 4°C4 Weeks~25%
25°C4 Weeks~70-80%[7]
37°C4 Weeks~90%[7]
DSPC Liposomes 4°C4 Weeks~25%
25°C4 Weeks~40-45%[7]
37°C4 Weeks~45-50%[7]
Drug Encapsulation Efficiency (EE)

The EE of liposomes is highly dependent on the drug's properties and the liposome preparation method. For DPPC liposomes , the encapsulation of lipophilic drugs is generally high, while the EE for hydrophilic drugs depends on the captured aqueous volume.

The inclusion of DSG could potentially alter the EE. For lipophilic drugs, the disruption of the bilayer packing might create more space within the membrane, possibly increasing encapsulation. For hydrophilic drugs, the effect is less predictable and would require empirical determination.

Biological Activity and Cellular Interaction

This is where the most significant difference lies. DPPC is largely considered a biocompatible, structurally passive component.

DSG , however, is a potent bioactive molecule. As a diacylglycerol, it is a key activator of Protein Kinase C (PKC) isoforms, which are central enzymes in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis.[9][10] The presence of DSG in a liposome formulation could therefore be used to modulate cellular behavior directly, in addition to its role as a drug carrier.

Signaling Pathway and Experimental Workflow Diagrams

Diacylglycerol-Mediated PKC Activation Pathway

The diagram below illustrates the canonical signaling pathway initiated by diacylglycerol (such as DSG), leading to the activation of Protein Kinase C (PKC).

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DSG Diacylglycerol (DSG) PIP2->DSG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DSG->PKC Activates Response Downstream Cellular Response PKC->Response Phosphorylates Substrates Liposome_Workflow cluster_char Characterization Methods start 1. Lipid Dissolution (DPPC +/- DSG in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (Aqueous Buffer + Drug) film->hydration sizing 4. Sizing (Extrusion or Sonication) hydration->sizing characterization 5. Characterization sizing->characterization size_pot Size (DLS) Zeta Potential characterization->size_pot ee Encapsulation Efficiency characterization->ee stability Stability Assay (e.g., Calcein Leakage) characterization->stability

References

A Researcher's Guide: 1,2-Distearoyl-sn-glycerol as a Reference Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise field of lipidomics, the accuracy and reliability of quantitative analysis are paramount. The selection of an appropriate reference standard is a critical decision that directly influences the validity of experimental outcomes. This guide provides an objective comparison of 1,2-Distearoyl-sn-glycerol (DSG), a diacylglycerol (DAG), as a reference standard against other alternatives in lipid analysis.

1,2-Diacylglycerols are crucial lipid signaling molecules that activate key enzymes like Protein Kinase C (PKC), regulating a multitude of cellular processes.[1][2][3][4] Their accurate quantification is essential for understanding lipid metabolism and its role in disease. An ideal internal standard (IS) is added at a known concentration to samples before analysis to normalize variations in sample extraction, ionization efficiency, and instrument drift.

Profile of this compound (DSG)

This compound is a synthetic diacylglycerol featuring two saturated 18-carbon stearic acid chains.[5] Its well-defined structure and high purity make it a candidate for use as a reference standard in lipidomics applications.[6][7][8]

Physicochemical Properties:

  • Molecular Formula: C₃₉H₇₆O₅[8]

  • Molecular Weight: 625.02 g/mol [8]

  • Synonyms: 1,2-Dioctadecanoyl-sn-glycerol, DSG[6][8]

  • Purity: Commercially available with purity ≥98%.[6][8]

  • Storage: Stable when stored at -20°C.[8]

Comparison with Alternative Standards

The primary limitation of using a naturally occurring lipid like DSG as a standard is the potential for its endogenous presence in biological samples, which can interfere with accurate quantification. Therefore, alternatives such as stable isotope-labeled standards or lipids with non-physiological fatty acid chains are often preferred.

FeatureThis compound (DSG)Stable Isotope-Labeled DAGs (e.g., d5-DAG)Odd-Chain/Non-Physiological DAGs (e.g., 1,3-dipentadecanoyl-glycerol)
Structural Similarity High. Structurally identical to the endogenous lipid.Highest. Nearly identical physicochemical properties to the analyte.[9]Moderate. Similar lipid class, but different fatty acid chains.
Endogenous Presence Potentially present in biological samples, which can complicate quantification.Not naturally present, eliminating analytical interference.[9]Not naturally present in most mammalian systems, minimizing interference.[10]
Co-elution & Ionization Co-elutes and ionizes identically to its endogenous counterpart.Co-elutes almost identically with the analyte but is distinguished by mass.[9]Elutes closely with other DAGs and shows similar ionization behavior.
Cost & Availability Generally lower cost and readily available.[6][8]High cost and limited commercial availability for all specific DAG species.[9][11]Moderate cost and good availability for common odd-chain standards.
Gold Standard Status No.Yes. Considered the "gold standard" for quantitative mass spectrometry.[9]No, but widely accepted as a robust alternative.

Performance Data Summary

Accurate quantification relies on a linear response between concentration and signal intensity. The use of appropriate internal standards is crucial for achieving this linearity, especially in complex biological matrices.

ParameterMethodAnalyte/StandardPerformance MetricSource
Linearity LC-MS/MS[U-¹³C]16:0/16:0 DAGR² = 0.9997 (10-point curve)[10]
Linearity LC-MS/MS[U-¹³C]16:0/18:1 DAGR² = 0.9995 (10-point curve)[10]
Linearity ESI-MSDerivatized 12:0/12:0 DAG vs. 16:0/16:0 DAGR² = 0.99 (5-point curve)[12]
Limit of Detection ESI-MSDerivatized 12:0/12:0 DAG10 fmol/µL (S/N ratio of 3:1)[12]
Quantitative Range ESI-MSDerivatized 12:0/12:0 DAGLinear over ~3 orders of magnitude[12]

Experimental Protocols

Protocol 1: Quantification of Diacylglycerols in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the targeted quantification of DAGs using an internal standard.

1. Materials and Reagents:

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable non-endogenous standard (e.g., 1,3-dipentadecanoyl-glycerol) in ethanol (B145695) or chloroform.

  • Solvents: LC-MS grade isopropanol, acetonitrile, water, ethyl acetate, and formic acid.

  • Ammonium (B1175870) Formate (B1220265)/Acetate.

  • Sample: Human plasma, stored at -80°C.

2. Sample Preparation (Lipid Extraction):

  • Thaw plasma samples on ice.

  • To a 2 mL microcentrifuge tube, add 20 mg of the plasma sample.[10]

  • Spike the sample with a known amount of the internal standard (e.g., 50 ng of 1,3-dipentadecanoyl-glycerol).[10]

  • Add 1.5 mL of an extraction mixture (isopropanol:water:ethyl acetate, 35:5:60 v/v/v).[10]

  • Vortex vigorously for 1 minute, sonicate for 5 minutes, and then centrifuge at 4,000 rpm for 10 minutes.[10]

  • Carefully transfer the upper organic supernatant containing the lipid extract to a new tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[11]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[13]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[13]

  • Flow Rate: 0.2 mL/min.[11]

  • Gradient:

    • 0-2 min: 15% to 30% B

    • 2-2.5 min: 30% to 48% B

    • 2.5-11 min: 48% to 82% B

    • 11-11.5 min: 82% to 99% B

    • 11.5-12 min: Hold at 99% B

    • 12-14.2 min: Re-equilibrate at 15% B[13]

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Multiple Reaction Monitoring (MRM) for targeted analysis. Monitor for the specific precursor-to-product ion transitions of the target DAGs and the internal standard. DAGs are often analyzed as ammonium adducts [M+NH₄]⁺.[10]

4. Data Analysis and Quantification:

  • Integrate the peak areas for each target DAG analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Generate a calibration curve by analyzing a series of standards with known concentrations and plotting their response ratios against their concentrations.

  • Determine the concentration of the DAGs in the biological samples by interpolating their response ratios from the calibration curve.

Visualizations

Diacylglycerol Signaling Pathway

dag_signaling receptor G-Protein Coupled Receptor (GPCR) gprotein Gq/11 Protein receptor->gprotein Signal plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Responses (e.g., Growth, Proliferation) pkc->cellular_response Phosphorylates Targets

Caption: Simplified Diacylglycerol (DAG) signaling cascade.

Lipidomics Experimental Workflow

lipidomics_workflow sample 1. Biological Sample (Plasma, Tissue, etc.) is_spike 2. Internal Standard Spiking (e.g., this compound) sample->is_spike extraction 3. Lipid Extraction (e.g., Bligh-Dyer) is_spike->extraction analysis 4. LC-MS/MS Analysis extraction->analysis data_proc 5. Data Processing (Peak Integration) analysis->data_proc quant 6. Quantification (Normalization to IS) data_proc->quant

Caption: General workflow for quantitative lipidomics analysis.

Logic of Internal Standard Normalization

is_logic cluster_analyte Endogenous Analyte cluster_is Internal Standard (IS) analyte_true True Concentration (Unknown) analyte_measured Measured Signal (Variable) analyte_true->analyte_measured Affected by Process Variation ratio Calculate Ratio: (Analyte Signal / IS Signal) analyte_measured->ratio is_known Known Concentration (Added) is_measured Measured Signal (Variable) is_known->is_measured Affected by Same Process Variation is_measured->ratio result Accurate Quantification (Variation Corrected) ratio->result

Caption: How an internal standard corrects for experimental variability.

Conclusion

This compound is a high-purity compound that can serve as a reference standard in specific lipidomics applications. Its primary drawback is its potential endogenous presence, which can lead to inaccuracies in absolute quantification. For robust and highly accurate quantification in biological samples, stable isotope-labeled or non-physiological odd-chain diacylglycerols are superior alternatives. The choice of standard should be guided by the specific analytical goals, the biological matrix under investigation, and the availability of appropriate reagents.

References

Quantitative Analysis of 1,2-Distearoyl-sn-glycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-Distearoyl-sn-glycerol (DSG), a key diacylglycerol involved in cellular signaling, is crucial for advancing research in various fields, including pharmacology and drug delivery. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative methods for the quantitative analysis of DSG, supported by experimental data and detailed protocols.

1,2-Diacylglycerols like DSG are critical second messengers that activate Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate a multitude of cellular processes. The precise measurement of DSG is therefore essential for understanding its physiological and pathological roles.

High-Performance Liquid Chromatography (HPLC) for DSG Quantification

HPLC is a widely adopted technique for the analysis of lipids due to its high resolution and sensitivity. For non-volatile compounds like DSG, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Experimental Protocol: RP-HPLC with Evaporative Light Scattering Detector (ELSD)

This protocol outlines a typical RP-HPLC-ELSD method for the quantification of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing DSG.

  • Dissolve the sample in 10 mL of a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 30 °C.

    • Evaporator Temperature: 50 °C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

Quantification: A calibration curve is constructed by preparing a series of standard solutions of DSG of known concentrations. The peak area of DSG in the sample is then used to determine its concentration by interpolation from the calibration curve.

Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the quantification of DSG, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for the analysis of complex mixtures. However, for non-volatile molecules like DSG, a derivatization step is necessary to convert them into volatile compounds.

Experimental Protocol: GC-MS (after derivatization)

  • Derivatization (Silylation):

    • To a known amount of the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the glycerol (B35011) backbone's hydroxyl group.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 300 °C.

    • Oven Temperature Program: Start at 150 °C, ramp to 340 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

    • Source Temperature: 230 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, eliminating the need for derivatization.

Experimental Protocol: RP-HPLC-MS

  • Chromatographic Conditions: Similar to the HPLC-ELSD method, using a C18 column and a gradient of acetonitrile and isopropanol-based mobile phases.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for diacylglycerols.

    • Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺ can be used for enhanced sensitivity and specificity.

Performance Comparison

The choice of analytical method often depends on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of the described methods for diacylglycerol analysis.

ParameterHPLC-ELSDGC-MS (with Derivatization)LC-MS
Linearity (R²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) ~100 ng/mL~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~50 ng/mL~5 ng/mL
Precision (%RSD) < 5%< 10% (due to derivatization)< 5%
Sample Throughput ModerateLowHigh
Derivatization Required NoYesNo

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental processes and the biological context of DSG, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data_analysis Data Analysis sample Sample Weighing dissolution Dissolution in Organic Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system HPLC Injection filtration->hplc_system column C18 Reversed-Phase Column Separation hplc_system->column detector Detection (ELSD, MS) column->detector peak_integration Peak Integration detector->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.

signaling_pathway receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolysis ip3 IP3 (Inositol trisphosphate) pip2->ip3 dsg This compound (DSG) pip2->dsg pkc Protein Kinase C (PKC) dsg->pkc Activation downstream Downstream Cellular Responses pkc->downstream Phosphorylation of target proteins

Caption: Simplified signaling pathway involving this compound (DSG) and Protein Kinase C (PKC).

A Researcher's Guide to Liposome Characterization: Sizing and Zeta Potential with Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physical characteristics of liposomes is paramount to ensuring their efficacy and stability as drug delivery vehicles.[1][2][3] Dynamic Light Scattering (DLS) stands out as a rapid and non-invasive technique for determining two critical quality attributes: vesicle size and zeta potential.[4][5][6] This guide provides a comparative overview of DLS for liposome (B1194612) characterization, complete with experimental data, detailed protocols, and a visual workflow to aid in your research.

The Principles of DLS in Liposome Analysis

Dynamic Light Scattering measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in a suspension.[1][2][7] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[1] By analyzing these fluctuations, DLS determines the hydrodynamic diameter (size) of the liposomes.[7][8]

Zeta potential, a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, is determined by applying an electric field to the liposome suspension and measuring the velocity of the charged particles using Laser Doppler Velocimetry (LDV).[2] A higher magnitude zeta potential, whether positive or negative, generally indicates a more stable colloidal system, as the particles are more likely to repel each other and resist aggregation.[9]

Comparative Analysis of Liposome Formulations

The size and zeta potential of liposomes are significantly influenced by their composition and preparation method. The following table summarizes representative data from different studies, illustrating how these factors can impact DLS measurements.

Liposome FormulationPreparation MethodMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
HSPC/CHOLExtrusion100 - 120< 0.2Not Reported[10]
DPPC:DSPE-PEG2k:MPPCGradient Loading~110Not ReportedNot Reported[4]
Phosphatidylcholine & Stearylamine (Cationic)Self-assemblyNot ReportedNot Reported+20[11]
Anionic LiposomesNot Specified120 - 1400.05 - 0.1-30 to -40[2]
Cationic LiposomesNot Specified100 - 1200.1 - 0.15+40 to +50[2]
Liposomes with varying phospholipid ratios (undiluted)Formulation VariationIncreases with lipid levelVaries-10.92 to -3.27[12]
Liposomes with varying phospholipid ratios (diluted)Formulation VariationConsistent0.25 - 0.27-51.4 to -40[12]

Note: This table presents a compilation of data from various sources to illustrate the range of values and the effect of different formulations. For direct comparison of DLS instruments, it is recommended to analyze the same sample on multiple systems.[13][14]

Standardized Experimental Protocol for DLS Analysis of Liposomes

This protocol outlines the key steps for consistent and reliable characterization of liposome size and zeta potential using a DLS instrument.

1. Sample Preparation:

  • Dispersion: Liposome samples should be visually homogeneous and free of aggregates or sediment. If necessary, gently vortex or invert the sample to ensure a uniform dispersion.

  • Dilution: To avoid multiple scattering effects, which can lead to inaccurate results, it is often necessary to dilute the liposome suspension.[15] A common starting point is a 1:100 dilution in an appropriate buffer (e.g., phosphate-buffered saline, PBS) or deionized water. The optimal dilution factor may need to be determined empirically for each formulation.[12] For zeta potential measurements, dilution in a buffer of known ionic strength is crucial.

  • Filtration: To remove any dust or large aggregates that could interfere with the measurement, filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) into a clean cuvette.

2. Instrument Setup and Measurement:

  • Instrument Equilibration: Turn on the DLS instrument and allow the laser to warm up for the manufacturer-recommended time to ensure stable performance.

  • Cuvette Selection: Use a clean, scratch-free cuvette appropriate for DLS measurements. For zeta potential, a specific folded capillary cell is typically required.[9]

  • Parameter Input:

    • Dispersant: Select the correct dispersant from the instrument's software library or input its viscosity and refractive index.

    • Material: Input the refractive index of the liposome material if known. For vesicles, some software has specific models.[16]

    • Temperature: Set the measurement temperature, typically 25°C, and allow the sample to equilibrate.[2][9]

  • Measurement Settings:

    • Size Measurement: Select the appropriate measurement duration and number of runs.

    • Zeta Potential Measurement: For zeta potential, the instrument will apply a voltage across the sample.[2] Ensure the correct settings for the electric field and analysis model (e.g., Smoluchowski) are used.[4]

3. Data Analysis and Interpretation:

  • Size Distribution: The primary result is an intensity-weighted size distribution.[16] The software will also provide the Z-average diameter (a mean value) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse liposome populations.[7][9]

  • Zeta Potential Distribution: The result will be a distribution of zeta potential values, with the mean value indicating the overall surface charge of the liposomes.

  • Quality Report: Always check the quality report generated by the software for any warnings or errors that may indicate issues with the sample or measurement.

Experimental Workflow for Liposome Characterization

The following diagram illustrates the logical flow of the experimental process for determining the size and zeta potential of liposomes using DLS.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Start Start with Liposome Suspension Dispersion Ensure Homogeneous Dispersion Start->Dispersion Dilution Dilute Sample in Appropriate Buffer Dispersion->Dilution Filtration Filter Diluted Sample (e.g., 0.22 µm filter) Dilution->Filtration Load_Sample Load Sample into Cuvette/Cell Filtration->Load_Sample Equilibration Temperature Equilibration Load_Sample->Equilibration Set_Parameters Set Measurement Parameters Equilibration->Set_Parameters Run_Measurement Perform Size & Zeta Potential Scans Set_Parameters->Run_Measurement Analyze_Data Analyze Correlation Function / Doppler Shift Run_Measurement->Analyze_Data Generate_Report Generate Size & Zeta Potential Distributions Analyze_Data->Generate_Report Interpret_Results Interpret Z-average, PDI, & Mean Zeta Potential Generate_Report->Interpret_Results End End Interpret_Results->End

Caption: Workflow for Liposome Size and Zeta Potential Analysis using DLS.

Alternative and Complementary Techniques

While DLS is a powerful tool, it is important to be aware of its limitations. For instance, DLS has low resolution for distinguishing between particle populations in polydisperse samples.[5][17] Therefore, it can be beneficial to use complementary techniques for a more comprehensive characterization:

  • Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size and concentration measurements, offering higher resolution for polydisperse samples compared to DLS.[3][10]

  • Electron Microscopy (Cryo-TEM, SEM): These techniques provide direct visualization of liposome morphology and size, but sample preparation can be more complex.

  • Field-Flow Fractionation (FFF) coupled with DLS (FFF-DLS): This combination separates liposomes by size before DLS measurement, providing high-resolution size distributions.[18]

By understanding the principles of DLS and employing standardized protocols, researchers can obtain reliable and reproducible data on liposome size and zeta potential, which is crucial for the successful development of liposomal drug delivery systems.

References

Assessing the Purity of 1,2-Distearoyllecithin: A Comparative Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of excipients like 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a critical determinant of the safety, stability, and efficacy of pharmaceutical formulations, particularly in advanced drug delivery systems like liposomes and lipid nanoparticles. This guide provides an objective comparison of chromatographic and spectroscopic methods for assessing DSPC purity, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the purity assessment of phospholipids (B1166683) due to its high resolution and sensitivity.[1] When coupled with detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), HPLC can effectively quantify non-chromophoric compounds like DSPC and its impurities.[1] Alternative chromatographic methods, such as Thin-Layer Chromatography (TLC), offer a simpler, more qualitative approach. Beyond chromatography, Gas Chromatography (GC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy provide complementary and crucial information regarding the fatty acid composition and the phospholipid profile, respectively.

Comparison of Analytical Techniques

The choice of analytical technique for assessing DSPC purity depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high-throughput screening.

Parameter HPLC-CAD/ELSD TLC GC-FID ³¹P-NMR
Principle Separation based on polarity, detection of non-volatile analytes.Separation based on polarity on a stationary phase.Separation of volatile fatty acid methyl esters.Detection and quantification of phosphorus nuclei.
Primary Use for DSPC Purity determination and quantification of non-volatile impurities.Qualitative purity assessment and impurity profiling.Determination of fatty acid composition and residual solvents.Absolute quantification of phospholipids and phosphorus-containing impurities.[1]
Limit of Detection (LOD) ng range (10-22 ng for phospholipids with CAD).[2]µg range.ng range for FAMEs.~0.2-0.5 mM.[3]
Limit of Quantitation (LOQ) ng range (45-707 ng for phospholipids with CAD).[4]µg range.ng range for FAMEs.~0.3 mM.[5]
Precision (%RSD) <2%.[5]Semi-quantitative.<10%.[6]2-5%.[3][5]
Reported DSPC Purity >95% to >99%.[7]>99% (qualitative).Not directly applicable for intact DSPC purity.Not typically used for routine purity percentage.
Advantages High sensitivity, high resolution, quantitative.Simple, low cost, high throughput for screening.Robust for fatty acid profile and volatile impurities.Highly specific, absolute quantification without standards for each phospholipid.[1]
Disadvantages Requires specialized equipment, destructive detection.[8]Lower sensitivity and resolution, primarily qualitative.Indirect method for purity (requires derivatization), destructive.Lower sensitivity than HPLC, requires specialized equipment and expertise.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This protocol provides a general framework for the purity assessment of DSPC using HPLC-CAD.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or a Diol-100 column as suggested by the USP-NF monograph for the main assay.[9]

2. Reagents and Mobile Phase:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Ammonium acetate (B1210297) for mobile phase modification.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve DSPC reference standard in a suitable solvent (e.g., methanol/chloroform mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the DSPC sample to be tested at the same concentration as the standard solution.

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% TFA

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute DSPC and its impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C

    • Nebulizer Temperature: Controlled

    • Gas Flow: As per manufacturer's recommendation.

5. Data Analysis:

  • The purity of DSPC is calculated by dividing the peak area of the main DSPC peak by the total area of all peaks in the chromatogram.

  • Impurities such as 1-stearoyl-sn-glycero-3-phosphocholine (B154088) and stearic acid can be identified and quantified using their respective reference standards.[9]

Experimental Workflow for DSPC Purity Assessment

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis cluster_alternatives Complementary Analyses sample_prep Weigh and Dissolve DSPC Sample hplc_injection Inject Sample and Standard into HPLC sample_prep->hplc_injection gc_analysis GC-FID for Fatty Acid Profile sample_prep->gc_analysis nmr_analysis 31P-NMR for Phospholipid Profile sample_prep->nmr_analysis standard_prep Prepare DSPC Reference Standard standard_prep->hplc_injection separation Chromatographic Separation (e.g., C18 column) hplc_injection->separation detection Detection (CAD/ELSD) separation->detection data_acquisition Acquire Chromatograms detection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration purity_calculation Calculate Purity and Impurity Levels peak_integration->purity_calculation

Caption: Experimental workflow for assessing the purity of 1,2-Distearoyllecithin.

Alternative and Complementary Methods

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of DSPC purity. It is particularly useful for monitoring the progress of synthesis reactions and for detecting major impurities.[10] A common mobile phase for phospholipid separation is a mixture of chloroform, methanol, and water.[11] Visualization can be achieved using iodine vapor or specific spray reagents like molybdenum blue for phosphorus-containing compounds.[12]

Gas Chromatography (GC)

GC, typically with a flame ionization detector (GC-FID), is the gold standard for determining the fatty acid composition of phospholipids.[1] This technique involves the hydrolysis of DSPC and subsequent methylation of the released fatty acids to form volatile fatty acid methyl esters (FAMEs), which are then analyzed.[1] This method is crucial for confirming that the fatty acid profile consists predominantly of stearic acid, as expected for DSPC. It is also used to quantify residual solvents.[9]

³¹P Nuclear Magnetic Resonance (³¹P-NMR)

³¹P-NMR spectroscopy is a powerful and highly specific method for the analysis of phosphorus-containing compounds.[1] Since each phospholipid class typically contains a single phosphorus atom, ³¹P-NMR provides a distinct signal for each, allowing for accurate and absolute quantification without the need for individual reference standards for each phospholipid.[1] This makes it an excellent tool for identifying and quantifying phosphorus-containing impurities and for obtaining an overall profile of the phospholipid content in a sample.

Conclusion

The purity assessment of 1,2-Distearoyl-sn-glycero-3-phosphocholine is a multi-faceted process that often requires the application of several analytical techniques. HPLC coupled with a universal detector like CAD or ELSD is the cornerstone for quantitative purity determination and impurity profiling. TLC serves as a rapid, qualitative screening tool. For a comprehensive characterization, GC-FID is essential to confirm the fatty acid identity and purity, while ³¹P-NMR provides an accurate quantification of the total phospholipid content and the profile of any phosphorus-containing impurities. The selection of the most appropriate method or combination of methods will depend on the specific quality attributes that need to be controlled for a given pharmaceutical application.

References

comparative study of gel phase versus fluid phase liposomes in antigen presentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The physical state of a liposome's lipid bilayer—whether it is in a rigid 'gel' phase or a more mobile 'fluid' phase at physiological temperatures—is a critical determinant of its efficacy as a vaccine adjuvant and delivery system. This guide provides an objective comparison of gel and fluid phase liposomes, focusing on their respective impacts on antigen presentation by antigen-presenting cells (APCs), such as dendritic cells (DCs). The information is supported by experimental data and detailed methodologies to aid in the rational design of advanced vaccine formulations.

Introduction: The Role of Lipid Phase in Liposomal Adjuvanticity

Liposomes are versatile, biocompatible nanoparticles composed of a lipid bilayer enclosing an aqueous core.[1] Their ability to encapsulate or adsorb antigens and co-deliver them with immunostimulatory molecules to APCs makes them excellent candidates for vaccine adjuvants.[2][3] The key to their function lies in their physicochemical properties, one of the most important being membrane fluidity.

The fluidity of the liposomal membrane is dictated by the main phase transition temperature (Tm) of its constituent phospholipids.[4]

This fundamental difference in physical state significantly influences how liposomes interact with immune cells, affecting antigen uptake, processing, and the subsequent adaptive immune response.[4]

Comparative Analysis: Performance in Antigen Presentation

Experimental evidence consistently demonstrates that the lipid phase of liposomes has a profound effect on the activation of dendritic cells. In general, gel phase liposomes have been shown to be more potent activators of DCs for antigen presentation via the MHC class II pathway.

Key Findings:

  • Superior DC Activation with Gel Phase Liposomes: Studies directly comparing gel phase (e.g., DSPC-based) and fluid phase liposomes show that the gel phase formulations are more effective at enhancing antigen presentation on MHC class II molecules.[5][6][10]

  • Enhanced Co-stimulation: Gel phase liposomes are also superior at upregulating the expression of crucial co-stimulatory molecules, such as CD80 and CD86, on the surface of DCs.[5][6] This is a critical step for the effective activation of naive T-cells.

  • Increased Pro-inflammatory Cytokine Release: The rigid nature of gel phase liposomes leads to a greater release of pro-inflammatory cytokines like IL-6 and IL-1β from DCs, which helps shape the ensuing immune response.[5][6]

  • Antigen Processing Pathways: While gel phase liposomes excel at MHC class II presentation, some in vitro evidence suggests that fluid phase liposomes may more efficiently deliver antigens to the MHC class I processing pathway, a process known as cross-presentation, which is necessary for activating cytotoxic T-lymphocytes (CD8+ T cells).[4][8] However, other studies have also demonstrated cross-presentation with liposomes made of saturated fatty acids (gel phase).[11]

  • Physical Deformation: Fluid phase liposomes are more prone to deformation when interacting with cell membranes, whereas gel phase liposomes maintain their structure more effectively.[12][13] This increased rigidity may contribute to their enhanced uptake and processing by APCs.[14]

cluster_0 Liposome (B1194612) Physical State cluster_1 Dendritic Cell Response Gel Phase Gel Phase MHC-II Presentation MHC-II Presentation Gel Phase->MHC-II Presentation Strongly Enhances Co-stimulatory Molecules (CD80/CD86) Co-stimulatory Molecules (CD80/CD86) Gel Phase->Co-stimulatory Molecules (CD80/CD86) Strongly Upregulates Pro-inflammatory Cytokines (IL-6, IL-1β) Pro-inflammatory Cytokines (IL-6, IL-1β) Gel Phase->Pro-inflammatory Cytokines (IL-6, IL-1β) Increases Fluid Phase Fluid Phase Fluid Phase->MHC-II Presentation Enhances MHC-I Cross-Presentation MHC-I Cross-Presentation Fluid Phase->MHC-I Cross-Presentation May Favor

Figure 1: Logical relationship between liposome phase and dendritic cell activation outcomes.

Quantitative Data Summary

The following tables summarize the key physicochemical differences and the comparative performance of gel and fluid phase liposomes in antigen presentation based on published data.

Table 1: Physicochemical Properties of Gel vs. Fluid Phase Liposomes

Property Gel Phase Liposomes Fluid Phase Liposomes
Bilayer State at 37°C Solid-ordered (rigid)[1] Liquid-disordered (fluid)[1]
Membrane Rigidity High[14] Low[12]
Permeability Low[15] High[15]
Phase Transition Temp. (Tm) > 37°C < 37°C
Typical Phospholipids DSPC (Tm ~55°C)[7], DPPC (Tm ~41°C)[9] DOPC (Tm ~ -17°C)[16], DMPC (Tm ~24°C)[9]

| Influence of Cholesterol | Increases fluidity, decreases Tm[17] | Decreases fluidity, increases rigidity[17][18] |

Table 2: Comparative Performance in In Vitro Antigen Presentation Assays

Parameter Gel Phase Liposomes (e.g., DSPC-based) Fluid Phase Liposomes (e.g., DOPC-based)
Antigen Presentation on MHC-II Superior enhancement[5][6] Moderate enhancement[5][6]
Upregulation of CD80 Superior[5] Moderate[5]
Upregulation of CD86 Superior[5][6] Moderate[5][6]
Secretion of IL-1β Significantly increased[5][6] No significant increase[5]
Secretion of IL-6 Significantly increased[5] No significant increase[5]

| Antigen Processing Pathway | Primarily MHC-II[5][6] | May favor MHC-I (cross-presentation)[4][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for liposome preparation and for evaluating their effect on dendritic cells.

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar liposomes of a controlled size.[19][20]

  • Lipid Mixture Preparation: The desired lipids (e.g., DSPC for gel phase, DOPC for fluid phase, often with cholesterol) are dissolved in an organic solvent, typically a chloroform/methanol mixture, in a round-bottom flask to ensure a homogenous mixture.[19]

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.[20]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the buffer should be kept above the Tm of the lipid with the highest transition temperature to ensure proper hydration.[19] For antigen encapsulation, the antigen is dissolved in this hydration buffer.

  • Sizing by Extrusion: The resulting multilamellar vesicle (MLV) suspension is subjected to multiple passes (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process generates small unilamellar vesicles (SUVs) with a uniform size distribution.[19][21]

  • Purification: Unencapsulated antigen can be removed by methods such as size exclusion chromatography or dialysis.

cluster_prep Protocol 1: Liposome Preparation cluster_assay Protocol 2: DC Assay A 1. Dissolve Lipids in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Antigen-Buffer Solution (T > Tm) B->C D 4. Size Liposomes (Extrusion) C->D E 5. Purify Liposomes (e.g., Chromatography) D->E F 1. Isolate and Culture Bone Marrow DCs G 2. Incubate DCs with Liposome Formulations F->G H 3. Analyze DC Maturation (Flow Cytometry for CD80, CD86, MHC-II) G->H I 4. Measure Cytokines (ELISA for IL-6, IL-1β) G->I J 5. Co-culture with T-cells (Measure Proliferation) G->J cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) Uptake 1. Endocytosis of Antigen-Liposome Endosome 2. Early Endosome Uptake->Endosome Lysosome 3. Antigen Processing in Phagolysosome Endosome->Lysosome Vesicle 4. MIIC Vesicle (Peptide Loading) Lysosome->Vesicle Processed Peptides ER MHC-II Synthesis (Endoplasmic Reticulum) Golgi MHC-II Transport ER->Golgi Golgi->Vesicle Surface 5. Surface Presentation of Peptide-MHC-II Complex Vesicle->Surface TCell Naive T-Cell Activation Surface->TCell TCR Engagement

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Distearoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,2-Distearoyl-sn-glycerol (DSG), a common glycerolipid used in pharmaceutical formulations, food industry applications, and cosmetics.[1] While not classified as a hazardous substance, adherence to proper laboratory protocols is essential to ensure a safe working environment.[2][3]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required to minimize exposure and ensure safety. This includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] The following table summarizes the recommended PPE for handling this compound in powdered form.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GlassesANSI Z87.1-compliant, with side shieldsProtects against dust particles and accidental splashes.[4]
Hand Protection Disposable Nitrile GlovesStandard laboratory gradePrevents skin contact with the powdered substance.[4]
Body Protection Laboratory CoatStandardProtects clothing and skin from spills.[5][6]
Respiratory Protection N95 Respirator (or equivalent)NIOSH-approvedRecommended when handling the powder outside of a ventilated enclosure to minimize inhalation of dust particles.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for the safe handling of this compound. The following protocol outlines the key steps from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[8]

  • For procedures that may generate significant dust, use a chemical fume hood or a powder containment hood.[9][10]

  • Ensure all necessary PPE is readily available and in good condition.

  • Have spill cleanup materials accessible.

2. Weighing and Aliquoting:

  • Handle the powdered solid carefully to minimize dust generation.[8]

  • Use a spatula or scoop for transferring the powder.

  • If possible, perform these operations within a ventilated enclosure.

3. Dissolving the Compound:

  • This compound is soluble in organic solvents such as ethanol.[11]

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • If heating is required to aid dissolution, use a water bath or heating mantle with appropriate temperature control. Avoid open flames.[2]

4. Experimental Use:

  • Follow all experiment-specific safety protocols.

  • Keep containers sealed when not in use to prevent contamination.[8]

5. Spill Management:

  • Minor Spills:

    • Clean up spills immediately.[3][8]

    • Wear impervious gloves and safety glasses.[3][8]

    • Use dry cleanup procedures; avoid generating dust.[3][8]

    • Sweep or vacuum the spilled material and place it in a clean, dry, labeled, and sealable container for disposal.[3][8]

  • Major Spills:

    • Evacuate the immediate area and move upwind.[8]

    • Alert the appropriate emergency response personnel.[8]

    • Control personal contact by using the recommended protective equipment, including a dust respirator.[8]

    • Prevent the spillage from entering drains or watercourses.[8]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[3][8]

  • Solid Waste:

    • Collect excess this compound and any contaminated materials (e.g., weigh boats, paper towels) in a designated, labeled waste container.[3]

    • Do not mix with hazardous waste streams unless explicitly permitted by your institution's safety office.[3]

  • Liquid Waste:

    • Solutions of this compound in organic solvents should be collected in an appropriate, labeled solvent waste container.

    • Do not pour solutions down the drain.[8][9][12]

  • Container Disposal:

    • Decontaminate empty containers before disposal.[8] Observe all label safeguards until containers are thoroughly cleaned.[8]

Experimental Workflow for Handling this compound

G prep Preparation ppe Don PPE prep->ppe handling Handling & Weighing ppe->handling dissolution Dissolution handling->dissolution experiment Experimental Use dissolution->experiment spill Spill? experiment->spill waste Waste Collection experiment->waste cleanup Spill Cleanup spill->cleanup Yes spill->waste No cleanup->waste disposal Disposal waste->disposal decon Decontamination disposal->decon

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Distearoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Distearoyl-sn-glycerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.